Product packaging for 3-methylazetidin-3-ol Hydrochloride(Cat. No.:CAS No. 124668-46-8)

3-methylazetidin-3-ol Hydrochloride

Cat. No.: B053774
CAS No.: 124668-46-8
M. Wt: 123.58 g/mol
InChI Key: WEAZZOCWAJWPRL-UHFFFAOYSA-N
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Description

3-methylazetidin-3-ol Hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10ClNO B053774 3-methylazetidin-3-ol Hydrochloride CAS No. 124668-46-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylazetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-4(6)2-5-3-4;/h5-6H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZZOCWAJWPRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80468265
Record name 3-methylazetidin-3-ol Hydrochloride
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Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124668-46-8
Record name 3-methylazetidin-3-ol Hydrochloride
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Record name 3-methylazetidin-3-ol hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its strained four-membered ring structure and functional groups make it a valuable building block for the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its applications in the synthesis of bioactive molecules.

Chemical and Physical Properties

3-Methylazetidin-3-ol hydrochloride is a white to off-white solid.[1] While specific experimentally determined physical properties such as melting and boiling points are not widely published, its hydrochloride salt form suggests increased stability and solubility in aqueous solutions compared to the free base.[2] The key identification and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 124668-46-8[1][3]
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
IUPAC Name 3-methylazetidin-3-ol;hydrochloride
Synonyms 3-Hydroxy-3-methylazetidine hydrochloride, 3-Methyl-3-azetidinol hydrochloride[4]
Appearance White to off-white solid[1]
Purity Typically >95.0% or ≥97.0%[1][4]
Storage Store at room temperature[1]

Synthesis and Characterization

Representative Experimental Protocol: Synthesis of N-protected 3-methylazetidin-3-ol

The synthesis of 3-methylazetidin-3-ol typically involves the construction of the azetidine (B1206935) ring from an appropriate precursor, followed by deprotection. A common strategy is the intramolecular cyclization of an amino alcohol derivative.

Step 1: Synthesis of the N-protected amino alcohol precursor

  • To a solution of a suitable N-protected amine (e.g., N-benzylamine or a Boc-protected amine) in a suitable solvent such as methanol (B129727) or isopropanol, add 1-chloro-2-methyl-2,3-epoxypropane at room temperature.

  • Stir the reaction mixture for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-protected amino alcohol by column chromatography on silica (B1680970) gel.

Step 2: Intramolecular cyclization to form the azetidine ring

  • Dissolve the purified N-protected amino alcohol in a suitable high-boiling solvent such as toluene (B28343) or xylene.

  • Add a base, for example, sodium hydride or potassium tert-butoxide, portion-wise at 0 °C.

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours.

  • Monitor the cyclization by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-protected 3-methylazetidin-3-ol.

Step 3: Deprotection and formation of the hydrochloride salt

  • Dissolve the crude N-protected 3-methylazetidin-3-ol in a suitable solvent like methanol or ethyl acetate.

  • For an N-benzyl protecting group, perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. For a Boc-protecting group, treat with a strong acid such as trifluoroacetic acid or hydrochloric acid in an appropriate solvent.

  • After the deprotection is complete (monitored by TLC or LC-MS), filter off the catalyst (if used).

  • To the filtrate, add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to afford this compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A N-protected amine C N-protected amino alcohol A->C Ring opening B 1-chloro-2-methyl-2,3-epoxypropane B->C D N-protected amino alcohol E N-protected 3-methylazetidin-3-ol D->E Intramolecular cyclization (Base) F N-protected 3-methylazetidin-3-ol G 3-methylazetidin-3-ol F->G Deprotection H This compound G->H HCl

A generalized workflow for the synthesis of this compound.
Characterization Data

TechniqueExpected Features
1H NMR Signals corresponding to the methyl group protons (singlet), the non-equivalent methylene (B1212753) protons of the azetidine ring (multiplets), the hydroxyl proton (broad singlet), and the amine proton (broad singlet, downfield shifted in the hydrochloride salt).
13C NMR Signals for the methyl carbon, the two methylene carbons of the azetidine ring, and the quaternary carbon bearing the hydroxyl group.
FTIR Characteristic absorption bands for O-H stretching (broad), N-H stretching (in the hydrochloride salt), C-H stretching, and C-N stretching.
Mass Spec. The mass spectrum would be expected to show the molecular ion peak for the free base (C₄H₉NO) or a fragment corresponding to the loss of a hydroxyl group or methyl group.

Applications in Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly for the development of kinase inhibitors.[5] The azetidine ring is a "privileged scaffold" in medicinal chemistry as it can introduce conformational rigidity and improve physicochemical properties such as solubility and metabolic stability.

Role as a Building Block in Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-methylazetidin-3-ol moiety can be incorporated into inhibitor scaffolds to interact with specific residues in the kinase active site. The methyl group can provide steric bulk to probe hydrophobic pockets, while the hydroxyl group can act as a hydrogen bond donor or acceptor.

Logical Relationship Diagram

G A 3-Methylazetidin-3-ol Hydrochloride B Chemical Synthesis A->B C Kinase Inhibitor Scaffold B->C D Biologically Active Drug Candidate C->D

The role of this compound as a synthetic intermediate.

While specific, publicly disclosed drug candidates that explicitly use this compound as a starting material are not extensively documented, the azetidin-3-ol (B1332694) scaffold is present in numerous patented kinase inhibitors. Its application allows for the fine-tuning of a drug candidate's selectivity and pharmacokinetic profile.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is considered hazardous. The following table summarizes the key hazard information.

Hazard CategoryGHS Classification
Acute Toxicity, Oral Category 4 (Harmful if swallowed)
Skin Corrosion/Irritation Category 2 (Causes skin irritation)
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)

Precautionary Measures:

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • First Aid: In case of contact with skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules, particularly in the field of kinase inhibitor drug discovery. Its unique structural features provide medicinal chemists with a tool to modulate the properties of drug candidates. While detailed public information on its synthesis and direct biological activity is limited, its importance as a synthetic intermediate is well-established within the pharmaceutical industry. Researchers and drug development professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

In-Depth Technical Guide: 3-Methylazetidin-3-ol Hydrochloride (CAS No. 124668-46-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound featuring a four-membered azetidine (B1206935) ring. This structure is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The azetidine scaffold imparts unique conformational constraints and physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities, with a focus on its relevance to researchers and scientists in the field of drug development.

Physicochemical Properties

PropertyValueSource/Notes
CAS Number 124668-46-8
Molecular Formula C₄H₁₀ClNO[1]
Molecular Weight 123.58 g/mol [1]
Appearance White to off-white solid[1]
Purity ≥97.0%[1]
Melting Point 85-90 °C (for Azetidin-3-ol HCl)Estimated based on the closely related analog.
Solubility Soluble in water, DMSO, and methanol.Based on data for Azetidin-3-ol hydrochloride.[2]
Storage Store at room temperature.[1]

Synthesis of 3-Methylazetidin-3-ol Hydrochloride: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from a commercially available N-protected azetidin-3-one. The key step involves the nucleophilic addition of a methyl group to the ketone functionality using an organometallic reagent, followed by deprotection and salt formation. The following protocol is a representative procedure based on established chemical transformations.

Experimental Workflow

G cluster_protection Step 1: N-Protection cluster_oxidation Step 2: Oxidation cluster_grignard Step 3: Grignard Reaction cluster_deprotection Step 4: Deprotection & Salt Formation A Azetidin-3-ol B N-Boc-azetidin-3-ol A->B Boc₂O, Et₃N C N-Boc-azetidin-3-one B->C Dess-Martin periodinane D N-Boc-3-methylazetidin-3-ol C->D CH₃MgBr, THF E This compound D->E HCl in Dioxane

A schematic overview of the synthetic route to this compound.
Step 1: Synthesis of 1-Boc-3-methylazetidin-3-ol

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, under an inert atmosphere of argon or nitrogen, place a solution of 1-Boc-azetidin-3-one (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).

  • Grignard Addition: Cool the solution to -78 °C using a dry ice/acetone bath. To the dropping funnel, add a solution of methylmagnesium bromide (1.2 equivalents) in THF. Add the Grignard reagent dropwise to the stirred solution of the ketone over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride at -78 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (B1210297) (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-3-methylazetidin-3-ol.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Step 2: Synthesis of this compound
  • Deprotection: Dissolve the purified 1-Boc-3-methylazetidin-3-ol (1 equivalent) in a minimal amount of anhydrous dioxane or diethyl ether.

  • Salt Formation: To this solution, add a solution of hydrogen chloride (1.5 equivalents) in dioxane (e.g., 4 M solution) dropwise with stirring at room temperature.

  • Precipitation and Isolation: A white precipitate of this compound should form. Continue stirring for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Potential Biological Activity and Signaling Pathways

While specific biological studies on this compound are limited in publicly available literature, the broader class of azetidine derivatives has shown significant promise, particularly in the field of neuroscience. Research on structurally related compounds provides valuable insights into the potential therapeutic applications of this molecule.

Neuroprotective Effects of Azetidine Derivatives

Studies on various 3-substituted azetidine derivatives have demonstrated potent neuroprotective effects in models of neurodegenerative diseases and ischemic brain injury. For instance, the azetidine derivative KHG26792 has been shown to protect against brain ischemia/reperfusion injury by exerting anti-inflammatory and antioxidant effects.[3][4] These effects are mediated, in part, through the modulation of key signaling pathways involved in cell survival and inflammation.

Modulation of the Akt/NF-κB Signaling Pathway

A crucial mechanism underlying the neuroprotective effects of some azetidine derivatives involves the upregulation of the protein kinase B (Akt) signaling pathway and the subsequent inhibition of the nuclear factor-kappa B (NF-κB) pathway.

  • Akt Pathway Activation: The Akt pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of Akt, through phosphorylation, promotes neuronal survival by inhibiting pro-apoptotic proteins and activating pro-survival transcription factors.

  • NF-κB Pathway Inhibition: NF-κB is a key transcription factor that orchestrates inflammatory responses. In the context of neuroinflammation, chronic activation of NF-κB in glial cells (microglia and astrocytes) leads to the production of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage. By inhibiting the translocation of NF-κB to the nucleus, certain azetidine derivatives can suppress this inflammatory cascade.

The diagram below illustrates the proposed signaling pathway through which a 3-substituted azetidine derivative may exert its neuroprotective effects.

G cluster_stimulus Neuroinflammatory Stimulus cluster_receptor Cellular Receptors cluster_signaling Intracellular Signaling A e.g., Ischemia, Aβ plaques B TLRs / Cytokine Receptors A->B activates C MyD88 / TRAF6 B->C D IKK Complex C->D activates E IκB D->E phosphorylates F NF-κB E->F releases I Pro-inflammatory Gene Transcription (TNF-α, IL-1β, iNOS) F->I translocates to nucleus and activates G PI3K H Akt G->H activates H->D inhibits J Neuronal Damage I->J K 3-Methylazetidin-3-ol (Proposed Action) K->G activates

Proposed neuroprotective signaling pathway of a 3-substituted azetidine derivative.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its synthesis is achievable through established organic chemistry methodologies, and the broader class of azetidine derivatives exhibits promising biological activities, particularly in the context of neuroprotection. The modulation of the Akt/NF-κB signaling pathway represents a key mechanism through which these compounds may exert their therapeutic effects. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential as a drug candidate. This technical guide provides a foundational resource for researchers and scientists working with this and related compounds in their drug discovery and development endeavors.

References

physical and chemical properties of 3-methylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic organic compound belonging to the azetidine (B1206935) class. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available spectral data. The document details a known synthetic route and highlights its significance as a key intermediate in the synthesis of various pharmaceutical compounds. While specific biological activities and signaling pathways for this compound are not extensively documented in publicly available literature, the broader therapeutic relevance of the azetidine scaffold is discussed. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical and Physical Properties

3-Methylazetidin-3-ol hydrochloride presents as a white to off-white solid.[1][2] It is recognized as a valuable intermediate in the synthesis of more complex molecules for pharmaceutical applications.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C4H10ClNO[1][5]
Molecular Weight 123.58 g/mol [1][5]
CAS Number 124668-46-8[5][6]
Appearance White to off-white solid[1][2]
Purity ≥97.0%[1]
Water Content (Karl Fischer) 0.16%[1]
Storage Conditions Store under inert gas (nitrogen or argon) at 2-8°C. Can be stored at room temperature for up to 3 years. For long-term storage in solvent, -80°C is recommended for up to 2 years.[1][2][6]

Spectral Data

A certificate of analysis for this compound indicates that its ¹H NMR and Mass Spectrometry (MS) data are consistent with its chemical structure. While the detailed spectra are not publicly available, this confirmation provides a degree of confidence in the compound's identity.

Table 2: Spectral Data for this compound

TechniqueDataSource
¹H NMR Consistent with structure[1]
Mass Spectrometry Consistent with structure[1]

Note: Detailed spectral data with peak assignments for ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are not available in the public domain.

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature, the synthesis of analogous azetidine derivatives is well-documented in patent literature. These methods generally involve the cyclization of an appropriate amino alcohol precursor.

For instance, a general method for preparing azetidine derivatives involves the reaction of an N-protected 3-aminopropan-1,2-diol with a sulfonyl chloride to facilitate ring closure, followed by deprotection. Another approach involves the reaction of an appropriate amine with an epihalohydrin.

A plausible synthetic workflow for 3-methylazetidin-3-ol could involve the reaction of a suitable protected aminoepoxide with a methyl organometallic reagent, followed by deprotection and salt formation with hydrochloric acid.

Below is a generalized experimental workflow for the synthesis of a substituted azetidin-3-ol (B1332694) derivative, which could be adapted for 3-methylazetidin-3-ol.

G cluster_synthesis Generalized Synthesis of a Substituted Azetidin-3-ol start Start with a protected 3-amino-1,2-epoxypropane step1 Reaction with a suitable nucleophile (e.g., methylmagnesium bromide) to introduce the methyl group at the 3-position start->step1 step2 Work-up and purification of the protected 3-methylazetidin-3-ol step1->step2 step3 Deprotection of the azetidine nitrogen step2->step3 step4 Reaction with hydrochloric acid to form the hydrochloride salt step3->step4 end_product This compound step4->end_product

Caption: Generalized synthetic workflow for a substituted azetidin-3-ol.

Biological Activity and Applications in Drug Development

Currently, there is a lack of specific information in the scientific literature regarding the biological activity or signaling pathways directly associated with this compound. Its primary role appears to be that of a chemical intermediate in the synthesis of more complex pharmaceutical agents.[3][4]

The azetidine scaffold, however, is a privileged structure in medicinal chemistry, known to be a component in a variety of biologically active compounds. Azetidine derivatives have been investigated for a wide range of therapeutic applications, including as:

  • Antibacterial and Antifungal Agents: The four-membered ring of azetidin-2-ones (β-lactams) is a cornerstone of many antibiotics.[3]

  • Enzyme Inhibitors: Various azetidine derivatives have been synthesized and evaluated as inhibitors of enzymes such as chymase.

  • Dopamine (B1211576) Antagonists: Certain azetidine derivatives have shown affinity for dopamine receptors.[7]

  • GABA Uptake Inhibitors: Azetidine-based compounds have been explored as inhibitors of GABA transporters, which could have implications for neurological disorders.[8]

  • Anti-inflammatory Agents: Some azetidine-containing molecules have demonstrated anti-inflammatory properties.[7]

The incorporation of the 3-methyl-3-hydroxyazetidine moiety into larger molecules can influence their physicochemical properties, such as solubility and lipophilicity, and can provide a rigid scaffold to orient other functional groups for optimal interaction with biological targets.

The logical relationship for its application in drug discovery is outlined below:

G cluster_drug_discovery Role in Drug Discovery intermediate This compound synthesis Chemical Synthesis intermediate->synthesis derivatives Novel Azetidine Derivatives synthesis->derivatives screening Biological Screening derivatives->screening lead_compound Lead Compound Identification screening->lead_compound optimization Lead Optimization lead_compound->optimization candidate Drug Candidate optimization->candidate

Caption: Role of this compound in drug discovery.

Conclusion

This compound is a valuable building block for medicinal chemists and drug development professionals. While comprehensive data on its physical properties and specific biological activities are limited, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents. The broader family of azetidine derivatives has shown significant promise across various disease areas, suggesting that compounds derived from this compound may hold untapped therapeutic potential. Further research is warranted to fully elucidate the properties of this compound and to explore its applications in the development of new medicines.

References

3-methylazetidin-3-ol hydrochloride molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and synthetic considerations for 3-methylazetidin-3-ol (B1365027) hydrochloride, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.

Core Chemical Properties

3-Methylazetidin-3-ol hydrochloride is a heterocyclic compound belonging to the azetidine (B1206935) class. Its structure, featuring a four-membered nitrogen-containing ring with a hydroxyl and a methyl group at the 3-position, makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValueCitations
Molecular FormulaC4H10ClNO[1][2][3]
Molecular Weight123.58 g/mol [1][2][3]
CAS Number124668-46-8[1][2][3][4]
AppearanceWhite to off-white solid[3]

Synthetic Protocols

Detailed, publicly available experimental protocols for the direct synthesis of this compound are limited. However, based on established synthetic routes for analogous azetidine derivatives, a generalizable synthetic strategy can be proposed. The synthesis of 3-substituted azetidin-3-ols often involves the cyclization of an appropriately substituted aminopropanol (B1366323) precursor.

A plausible synthetic pathway for 3-methylazetidin-3-ol would likely start from a protected amino alcohol. The key step involves an intramolecular cyclization to form the strained azetidine ring. The hydrochloride salt is then typically formed by treating the free base with hydrochloric acid.

It is important to note that specific reaction conditions, such as the choice of protecting groups, cyclization agents, solvents, and temperature, would require careful optimization for this particular molecule. Researchers should consult the broader chemical literature on azetidine synthesis for detailed experimental guidance. For instance, methods for preparing related compounds like 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride and 3-hydroxyazetidine hydrochloride have been patented and can serve as a starting point for developing a specific protocol.[5][6][7]

Logical Workflow for Generalized Synthesis

The following diagram illustrates a generalized logical workflow for the synthesis of a 3-substituted azetidin-3-ol (B1332694) hydrochloride, such as this compound.

G Generalized Synthetic Workflow for 3-Substituted Azetidin-3-ol Hydrochloride A Starting Material (e.g., Protected Amino Alcohol) B Intramolecular Cyclization A->B Reagents C Formation of Azetidine Ring (3-Substituted Azetidin-3-ol) B->C D Deprotection (if necessary) C->D Conditions E Free Base (3-Substituted Azetidin-3-ol) D->E F Salt Formation (with HCl) E->F HCl G Final Product (3-Substituted Azetidin-3-ol Hydrochloride) F->G

Caption: Generalized synthetic workflow for 3-substituted azetidin-3-ol hydrochloride.

Applications in Drug Development

As a chemical intermediate, this compound is utilized in the synthesis of a variety of active pharmaceutical ingredients (APIs).[8] The azetidine motif is a desirable feature in medicinal chemistry as it can impart favorable physicochemical properties to a drug candidate, such as improved metabolic stability, aqueous solubility, and three-dimensional diversity. The presence of the hydroxyl and methyl groups provides handles for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

References

The Biological Versatility of Substituted Azetidin-3-ols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structure in medicinal chemistry. Among its derivatives, substituted azetidin-3-ols are emerging as a promising class of compounds with a wide spectrum of biological activities. Their unique three-dimensional structure and the presence of a hydroxyl group at the C-3 position offer opportunities for diverse chemical modifications, leading to compounds with potent anticancer, antimicrobial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted azetidin-3-ols, with a focus on quantitative data and detailed experimental protocols.

Synthesis of the Azetidin-3-ol (B1332694) Core

The construction of the strained four-membered azetidine ring is a key challenge in the synthesis of these compounds. Several synthetic strategies have been developed to access the azetidin-3-ol core, often involving intramolecular cyclization reactions. A common approach involves the reaction of an epihalohydrin with a primary amine, followed by base-mediated cyclization of the resulting amino alcohol.

Another versatile method is the intramolecular Mitsunobu reaction of N-protected 3-amino-1,2-propanediols. This reaction allows for good stereochemical control at the C-2 and C-3 positions of the azetidine ring. Furthermore, gold-catalyzed intramolecular hydroamination of N-propargyl-β-amino alcohols has been reported as an efficient route to substituted azetidin-3-ols.

The choice of the substituent on the azetidine nitrogen (N-1) and at other positions of the ring is crucial for modulating the biological activity of the final compound. A variety of aryl, benzyl, and other heterocyclic moieties have been introduced to explore the structure-activity relationships.

Anticancer Activity of Substituted Azetidin-3-ol Derivatives

Substituted azetidin-3-ols and their close analogs, azetidin-2-ones, have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of cellular processes essential for cancer cell proliferation and survival, such as tubulin polymerization and cell signaling pathways.

Quantitative Anticancer Data

While specific quantitative data for a wide range of substituted azetidin-3-ols is still emerging, studies on structurally related azetidin-2-ones provide valuable insights into their potential potency. The following table summarizes the in vitro anticancer activity of selected substituted azetidine derivatives.

Compound IDSubstituentsCancer Cell LineIC50 (µM)Reference
AZ-1 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.075[1]
AZ-2 3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneMCF-7 (Breast)0.095[1]
AZ-3 3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-oneHs578T (Breast)0.033[1]
AZ-4 cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-oneSiHa (Cervical)0.1[2]
AZ-5 cis-N-(4-methoxy-phenyl)-3-phenoxy-4-(4-methyl-phenyl)-azetidin-2-oneB16F10 (Melanoma)1.2[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Substituted azetidin-3-ol compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azetidin-3-ol compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against compound concentration.

Signaling Pathways in Cancer

Substituted azetidine derivatives have been shown to interfere with key signaling pathways implicated in cancer progression. One of the primary mechanisms of action for some azetidinone analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][7][8][9] Additionally, certain azetidine-based compounds have been found to irreversibly inhibit the activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in tumor cell proliferation, survival, and invasion.[10]

anticancer_pathway cluster_0 Azetidin-3-ol Derivative cluster_1 Cellular Targets & Pathways Azetidinol Substituted Azetidin-3-ol Tubulin Tubulin Azetidinol->Tubulin Inhibits polymerization STAT3 STAT3 Azetidinol->STAT3 Inhibits activation CellCycle G2/M Arrest Tubulin->CellCycle Proliferation Cell Proliferation & Survival STAT3->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis

Anticancer mechanisms of substituted azetidin-3-ol derivatives.

Antimicrobial Activity of Substituted Azetidin-3-ol Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Substituted azetidin-3-ols have shown promise in this area, exhibiting activity against a range of bacteria and fungi. The antimicrobial efficacy is highly dependent on the nature and position of the substituents on the azetidine ring.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected substituted azetidinone derivatives against various microbial strains, providing an indication of the potential of the azetidine scaffold.

Compound IDSubstituentsMicroorganismMIC (µg/mL)Reference
AZ-6 Ferrocenyl-substituted pyrazole (B372694) anhydrideStaphylococcus aureus85-95[11][12]
AZ-7 Ferrocenyl-substituted pyrazole anhydrideKlebsiella pneumoniae85-95[11][12]
AZ-8 (Ferrocenylmethyl) triphenylphosphonium iodideBacillus subtilis4[13]
AZ-9 (Ferrocenylmethyl) triphenylphosphonium iodideShigella dysenteriae4[13]
AZ-10 N/C-4 substituted azetidin-2-oneBacillus anthracisPotent activity reported[9]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16][17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Substituted azetidin-3-ol compounds

  • Sterile 96-well microplates

  • Microplate reader (optional)

  • Inoculum suspension standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the azetidin-3-ol compounds in the broth medium directly in the wells of a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the microplates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density using a microplate reader.

Enzyme Inhibitory Activity

The unique structural features of substituted azetidin-3-ols make them attractive candidates for the design of enzyme inhibitors. The hydroxyl group can participate in hydrogen bonding interactions within the active site of an enzyme, while the substituents on the nitrogen and other ring positions can be tailored to achieve specificity and potency.

Quantitative Enzyme Inhibition Data

While extensive data on azetidin-3-ols as enzyme inhibitors is still being gathered, related structures have shown inhibitory activity against various enzymes. An N-methylazetidine amide derivative has been reported as a specific inhibitor of β-hexosaminidases at the micromolar level.[18]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of substituted azetidin-3-ols against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Substituted azetidin-3-ol compounds

  • Assay buffer

  • Detection reagent (specific to the assay, e.g., colorimetric, fluorometric)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the azetidin-3-ol compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the enzyme, the test compound at various concentrations, and the assay buffer.

  • Pre-incubation: Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.

  • Detection: Stop the reaction (if necessary) and add the detection reagent to measure the amount of product formed or substrate consumed.

  • Data Analysis: Plot the enzyme activity against the compound concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

experimental_workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Anticancer Anticancer Assays (e.g., MTT) Purify->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) Purify->Antimicrobial Enzyme Enzyme Inhibition Assays Purify->Enzyme IC50 IC50 Determination Anticancer->IC50 MIC MIC Determination Antimicrobial->MIC Enzyme->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR MIC->SAR

General workflow for the synthesis and biological evaluation of substituted azetidin-3-ols.

Conclusion and Future Perspectives

Substituted azetidin-3-ols represent a promising and versatile scaffold for the development of new therapeutic agents. Their demonstrated potential in anticancer, antimicrobial, and enzyme inhibitory activities warrants further investigation. Future research should focus on expanding the chemical diversity of this class of compounds and conducting comprehensive biological evaluations to elucidate their mechanisms of action and identify lead candidates for further development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to explore the full therapeutic potential of substituted azetidin-3-ols.

References

Navigating the Solubility Landscape of 3-Methylazetidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 3-methylazetidin-3-ol (B1365027) hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients. Understanding the solubility of this compound is critical for its effective handling, formulation, and advancement in drug discovery and development pipelines.

Predicted Solubility Profile

Due to the absence of publicly available quantitative solubility data for 3-methylazetidin-3-ol hydrochloride, this guide presents a predicted solubility profile based on the molecule's structural features and the known behavior of similar amine hydrochlorides. The presence of a hydroxyl group and the hydrochloride salt form suggests a degree of polarity that will significantly influence its solubility in various solvents.

It is anticipated that this compound will exhibit favorable solubility in polar protic solvents and limited solubility in nonpolar organic solvents. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHigh to ModerateThe ionic nature of the hydrochloride salt and the presence of the hydroxyl group allow for strong hydrogen bonding and ion-dipole interactions with polar protic solvents.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Moderate to HighThese solvents can effectively solvate the cation and anion of the salt, although perhaps less effectively than protic solvents.
Acetonitrile (B52724)Low to ModerateWhile polar, acetonitrile is a weaker hydrogen bond acceptor and may be less effective at solvating the hydrochloride salt.
Nonpolar Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, HexanesVery Low to InsolubleThe high polarity of the hydrochloride salt makes it incompatible with the nonpolar nature of these solvents, leading to poor solvation.

Note: This table provides estimated solubilities. Experimental verification is crucial for accurate quantitative data.

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The following outlines a robust methodology for determining the equilibrium solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Methanol, Ethanol, DMSO, Acetonitrile, Dichloromethane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature orbital shaker or rotator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a calibrated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Volumetric flasks and pipettes

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates the key steps in determining the equilibrium solubility of the target compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess 3-methylazetidin-3-ol HCl prep2 Add known volume of solvent to vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) sep1 Allow solid to settle sep2 Centrifuge to pellet undissolved solid sep1->sep2 an1 Filter supernatant an2 Dilute aliquot with mobile phase/solvent an1->an2 an3 Quantify concentration (e.g., HPLC, UV-Vis) an2->an3 cluster_prep cluster_prep cluster_equilibration cluster_equilibration cluster_prep->cluster_equilibration cluster_separation cluster_separation cluster_equilibration->cluster_separation cluster_analysis cluster_analysis cluster_separation->cluster_analysis

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

    • Accurately dispense a known volume of each selected solvent into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature orbital shaker or on a rotator. A standard temperature of 25 °C (room temperature) is typically used.

    • Agitate the samples for a sufficient period to reach equilibrium. For many compounds, 24 to 48 hours is adequate, but the optimal time may need to be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC analysis) to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectroscopy. A pre-established calibration curve is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically reported in units of mg/mL or mol/L.

    • It is recommended to perform the experiment in triplicate for each solvent to ensure the reliability of the results.

Logical Relationships in Solubility Studies

The process of characterizing the solubility of a new chemical entity like this compound follows a logical progression that is fundamental to early-stage drug development.

logical_progression substance 3-Methylazetidin-3-ol Hydrochloride solubility_determination Experimental Solubility Determination substance->solubility_determination data_analysis Data Analysis and Quantification solubility_determination->data_analysis formulation_dev Informing Formulation Development data_analysis->formulation_dev preclinical_studies Enabling Preclinical Studies formulation_dev->preclinical_studies

Caption: Logical Flow from Compound to Preclinical Studies.

This structured approach ensures that a thorough understanding of the compound's solubility is established, which is a critical parameter for its successful development as a therapeutic agent. The experimental data gathered will directly influence decisions regarding formulation strategies, route of administration, and the design of subsequent preclinical and clinical studies.

An In-depth Technical Guide to the Discovery and Synthesis of 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylazetidin-3-ol (B1365027) is a crucial saturated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid four-membered ring structure, combined with the tertiary alcohol functionality, provides a unique three-dimensional scaffold that is increasingly incorporated into novel therapeutic agents to enhance properties such as metabolic stability, solubility, and receptor binding affinity. This technical guide provides a comprehensive overview of the discovery and synthetic history of 3-methylazetidin-3-ol, with a focus on its most prevalent synthetic methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to serve as a valuable resource for researchers in the pharmaceutical sciences.

Introduction: The Rise of the Azetidine (B1206935) Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged structural motif in modern drug design. Initially considered a synthetic curiosity due to its inherent ring strain, the azetidine scaffold is now recognized for its ability to impart favorable physicochemical properties to drug candidates. The incorporation of 3-substituted azetidines, such as 3-methylazetidin-3-ol, allows for precise vectoral exploration of chemical space, leading to improved potency and selectivity. The foundational work on azetidine chemistry began in the mid-20th century, with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, in 1955, which highlighted the biological relevance of this ring system[1].

Discovery and Synthetic Evolution

While a singular "discovery" paper for 3-methylazetidin-3-ol is not readily identifiable in early literature, its synthesis is a logical extension of the development of methods for preparing 3-substituted azetidin-3-ols. The rise of this specific compound is closely tied to the increasing demand for small, functionalized building blocks in drug discovery programs. Early methods for the synthesis of the azetidine core often involved intramolecular cyclization of 1,3-amino alcohols or the ring expansion of aziridines.

The most robust and widely adopted synthetic strategy for 3-methylazetidin-3-ol involves the nucleophilic addition of a methyl group to a protected azetidin-3-one (B1332698) precursor. This approach offers high yields and good control over the introduction of the desired substituents.

Key Synthetic Pathway: Grignard Addition to N-Boc-azetidin-3-one

The primary route for the synthesis of 3-methylazetidin-3-ol is a two-step process commencing with the readily available N-Boc-azetidin-3-one. The first step involves a Grignard reaction with a methylmagnesium halide to form the protected tertiary alcohol, followed by the deprotection of the Boc group to yield the final product, often as a hydrochloride salt for improved stability and handling.

Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

The nucleophilic addition of methylmagnesium bromide to N-Boc-azetidin-3-one is a highly efficient method for the formation of the C-C bond and the tertiary alcohol in a single step.[2]

Experimental Protocol:

  • A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to 0 °C using an ice bath.

  • A solution of methylmagnesium bromide (typically 1.1 to 1.5 equivalents) in a suitable solvent (e.g., diethyl ether or THF) is added dropwise to the stirred solution of N-Boc-azetidin-3-one.

  • The reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate (B1210297).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.

Deprotection of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

The final step is the removal of the tert-butyloxycarbonyl (Boc) protecting group, which is typically achieved under acidic conditions to yield 3-methylazetidin-3-ol hydrochloride.

Experimental Protocol:

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 equivalent) is dissolved in a suitable solvent such as ethyl acetate or dichloromethane.[3]

  • The solution is cooled to 0 °C.

  • A solution of hydrochloric acid in a non-protic solvent (e.g., 4M HCl in 1,4-dioxane (B91453) or ethyl acetate) is added dropwise.[3]

  • The reaction mixture is stirred at room temperature for 1 to 4 hours, with the progress monitored by TLC.

  • Upon complete deprotection, the resulting precipitate is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield this compound as a white solid.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps.

Table 1: Synthesis of tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate

ParameterValueReference
Starting MaterialN-Boc-azetidin-3-one[2]
ReagentMethylmagnesium bromide[2]
SolventTetrahydrofuran (THF)[2]
Temperature0 °C to room temperature[2]
Reaction Time2-12 hours
Yield78-99%[2]
PurificationFlash column chromatography[2]

Table 2: Synthesis of this compound

ParameterValueReference
Starting Materialtert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate[3]
Reagent4M HCl in 1,4-dioxane or ethyl acetate[3]
SolventEthyl acetate or Dichloromethane[3]
Temperature0 °C to room temperature[3]
Reaction Time1-4 hours[3]
YieldTypically high (>90%)
PurificationFiltration and washing[3]

Visualization of Synthetic Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthetic_Pathway Synthetic Pathway to this compound Start N-Boc-azetidin-3-one Intermediate tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate Start->Intermediate 1. CH3MgBr, THF 2. NH4Cl (aq) quench Product 3-Methylazetidin-3-ol Hydrochloride Intermediate->Product HCl in Dioxane

References

Spectroscopic and Structural Elucidation of 3-Methylazetidin-3-ol Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methylazetidin-3-ol (B1365027) hydrochloride (CAS No: 124668-46-8), a key intermediate in the synthesis of various active pharmaceutical ingredients. Due to the limited availability of published, experimentally-derived spectra for this specific compound, this document presents a combination of predicted data based on established spectroscopic principles and data from analogous structures, alongside generalized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: 3-methylazetidin-3-ol;hydrochloride

  • Molecular Formula: C₄H₁₀ClNO

  • Molecular Weight: 123.58 g/mol [1]

  • Appearance: White to off-white solid

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-methylazetidin-3-ol hydrochloride. These values are derived from computational predictions and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Nucleus Predicted Chemical Shift (δ) ppm Predicted Multiplicity Assignment
¹H~1.5Singlet-CH₃
¹H~3.8-4.2Multiplet-CH₂- (azetidine ring)
¹H~5.0-6.0Broad Singlet-OH
¹H~9.0-10.0Broad Singlet-NH₂⁺-
¹³C~25-30Quartet-CH₃
¹³C~60-65SingletC-OH (quaternary)
¹³C~65-70Triplet-CH₂- (azetidine ring)

Note: Predicted chemical shifts are highly dependent on the solvent used (e.g., D₂O, DMSO-d₆) and the concentration. The broadness of the -OH and -NH₂⁺ signals is due to chemical exchange and quadrupole broadening, respectively.

Table 2: Infrared (IR) Spectroscopy Data
Predicted Wavenumber (cm⁻¹) Intensity Assignment
3200-3500Strong, BroadO-H stretch (alcohol)
2800-3200Strong, BroadN-H stretch (ammonium salt)
2950-3000MediumC-H stretch (aliphatic)
1450-1600Medium-StrongN-H bend (ammonium salt)
1000-1200StrongC-O stretch (tertiary alcohol)
1100-1300MediumC-N stretch
Table 3: Mass Spectrometry (MS) Data
Technique Predicted m/z Assignment
ESI-MS88.0757[M+H]⁺ (protonated free base)
ESI-MS70.0651[M+H - H₂O]⁺ (loss of water)

Note: The mass spectrum of the hydrochloride salt will typically show the molecular ion of the free base after in-source fragmentation or by analyzing the free base directly. The values presented are for the protonated free base of 3-methylazetidin-3-ol.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆). The choice of solvent is critical as it can affect chemical shifts.

  • ¹H NMR Acquisition:

    • Spectrometer: 300-500 MHz

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 16-64 (to achieve adequate signal-to-noise)

    • Relaxation Delay: 1-5 seconds

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer: 75-125 MHz

    • Pulse Program: Proton-decoupled (e.g., zgpg30)

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

    • Relaxation Delay: 2-5 seconds

    • Spectral Width: 0-150 ppm

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

  • Data Acquisition:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3-5 kV.

    • Nebulizer Gas: Nitrogen.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship of the data in structural elucidation.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample 3-Methylazetidin-3-ol HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Multiplicities NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratio MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for spectroscopic analysis of 3-methylazetidin-3-ol HCl.

Data_Interpretation_Logic Logical Flow of Spectroscopic Data Interpretation MS_Node MS Data (Molecular Weight) Structure_Node Final Structure MS_Node->Structure_Node Provides Molecular Formula IR_Node IR Data (Functional Groups) IR_Node->Structure_Node Identifies -OH, -NH, C-O NMR_Node NMR Data (Connectivity) NMR_Node->Structure_Node Determines Carbon-Hydrogen Framework

Caption: Logical flow of data interpretation for structural elucidation.

References

commercial availability and suppliers of 3-methylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-methylazetidin-3-ol (B1365027) hydrochloride (CAS No. 124668-46-8), a key building block in medicinal chemistry. The document details its commercial availability, physicochemical properties, and its significance in the development of novel therapeutics.

Commercial Availability and Suppliers

3-Methylazetidin-3-ol hydrochloride is readily available from a variety of commercial suppliers specializing in research chemicals and pharmaceutical intermediates. Its accessibility makes it a viable starting material for drug discovery and development programs. Leading suppliers offering this compound include, but are not limited to, MedChemExpress, ChemicalBook, ChemBK, Acros Pharmatech, and PharmaBlock Sciences.[1][2][3][4] These vendors typically offer the compound in various quantities, from grams to kilograms, with purities generally reported to be 97% or higher.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

PropertyValueSource
CAS Number 124668-46-8[1][2][5]
Molecular Formula C4H10ClNO[5]
Molecular Weight 123.58 g/mol [5]
Appearance White to off-white solidMedChemExpress CoA
Purity (by NMR) ≥97.0%MedChemExpress CoA
Water Content (Karl Fischer) 0.16%MedChemExpress CoA
Storage Conditions Room temperature, dry and coolSigma-Aldrich

Table 2: Spectroscopic Data

Spectrum TypeDataSource
¹H NMR Consistent with structureMedChemExpress CoA
Mass Spectrometry Consistent with structureMedChemExpress CoA

Note: Detailed spectral data such as specific chemical shifts (ppm) for ¹H NMR and m/z values for mass spectrometry are often provided by the supplier upon request or in the certificate of analysis for a specific batch.

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

Table 3: Hazard Identification

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, oral (Category 4)
Causes skin irritationSkin corrosion/irritation (Category 2)
Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)
May cause respiratory irritationSpecific target organ toxicity, single exposure (Category 3)

Source: MedChemExpress Safety Data Sheet

Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when working with this compound. All manipulations should be performed in a well-ventilated fume hood.

Role in Drug Discovery and Medicinal Chemistry

The azetidine (B1206935) scaffold is a privileged structure in medicinal chemistry due to its ability to impart desirable pharmacokinetic and pharmacodynamic properties to drug candidates. The strained four-membered ring can act as a rigid linker, influencing the conformation of a molecule and its binding to biological targets.

While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its utility lies in its role as a versatile synthetic intermediate. The hydroxyl and secondary amine functionalities provide convenient handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening against various therapeutic targets.

The general workflow for utilizing a building block like this compound in a drug discovery program is outlined below.

G cluster_0 Library Synthesis cluster_1 Screening & Optimization Building_Block 3-Methylazetidin-3-ol Hydrochloride Derivatization Chemical Derivatization Building_Block->Derivatization Functionalization Compound_Library Diverse Compound Library Derivatization->Compound_Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization SAR Studies Candidate_Selection Candidate Selection Lead_Optimization->Candidate_Selection

Drug discovery workflow utilizing this compound.

Experimental Protocols

The following diagram illustrates a generalized synthetic pathway to substituted azetidin-3-ols, which could be adapted for the synthesis of 3-methylazetidin-3-ol.

G Start Epichlorohydrin & Methylamine Intermediate1 1-(Methylamino)-3- chloropropan-2-ol Start->Intermediate1 Ring Opening Intermediate2 Protected Azetidin-3-ol Intermediate1->Intermediate2 Protection & Intramolecular Cyclization Final_Product 3-Methylazetidin-3-ol Intermediate2->Final_Product Deprotection HCl_Salt 3-Methylazetidin-3-ol Hydrochloride Final_Product->HCl_Salt HCl Treatment

Generalized synthetic pathway to this compound.

It is important to note that the specific reaction conditions, including reagents, solvents, temperatures, and purification methods, would require optimization for the successful synthesis of this compound. Researchers are advised to consult relevant patents and synthetic organic chemistry literature for detailed procedures on the synthesis of analogous azetidine derivatives.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical manipulations should be carried out by qualified individuals in a properly equipped laboratory, with adherence to all applicable safety regulations.

References

Methodological & Application

Synthetic Routes to 3-Methylazetidin-3-ol Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-methylazetidin-3-ol (B1365027) hydrochloride, a valuable building block in medicinal chemistry. The described methods are based on established synthetic strategies for azetidine (B1206935) ring formation, offering a comprehensive guide for laboratory-scale preparation.

Introduction

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery due to their unique conformational properties and ability to serve as bioisosteres for other cyclic and acyclic functionalities. Specifically, 3-substituted azetidin-3-ols are important intermediates in the synthesis of various biologically active compounds. This document outlines a reliable synthetic pathway to 3-methylazetidin-3-ol hydrochloride, focusing on a three-step sequence involving the formation of an N-protected intermediate, followed by deprotection and salt formation.

Overview of the Synthetic Strategy

The most common and adaptable synthetic route to this compound involves the following key transformations:

  • Synthesis of N-Benzyl-3-methylazetidin-3-ol: This step involves the reaction of benzylamine (B48309) with a suitable C3 electrophile, such as 2-(chloromethyl)-2-methyloxirane (B1581098). The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the N-protected azetidine ring.

  • Deprotection via Hydrogenolysis: The N-benzyl protecting group is cleaved using catalytic hydrogenation to yield the free secondary amine, 3-methylazetidin-3-ol.

  • Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to afford the stable and readily handleable this compound salt.

This strategy offers a robust and scalable approach to the target molecule, utilizing readily available starting materials and well-established chemical transformations.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic route. Please note that specific yields can vary based on reaction scale and optimization.

StepReactionStarting MaterialsProductTypical Yield (%)Purity (%)
1N-Alkylation and Intramolecular CyclizationBenzylamine, 2-(chloromethyl)-2-methyloxirane1-Benzyl-3-methylazetidin-3-ol (B13040086)60-75>95
2N-Debenzylation (Hydrogenolysis)1-Benzyl-3-methylazetidin-3-ol, H₂, Pd/C3-Methylazetidin-3-ol85-95>98
3Hydrochloride Salt Formation3-Methylazetidin-3-ol, HClThis compound>95>99

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

Protocol 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol

This protocol describes the formation of the N-protected azetidine intermediate.

Materials:

Procedure:

  • To a solution of benzylamine (1.0 eq) in methanol, add 2-(chloromethyl)-2-methyloxirane (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Add sodium carbonate (2.0 eq) to the mixture and heat to reflux for 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-benzyl-3-methylazetidin-3-ol as a pure compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of 3-Methylazetidin-3-ol (N-Debenzylation)

This protocol details the removal of the benzyl (B1604629) protecting group.

Materials:

  • 1-Benzyl-3-methylazetidin-3-ol

  • Methanol or Ethanol (B145695)

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve 1-benzyl-3-methylazetidin-3-ol (1.0 eq) in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add the palladium on carbon catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-methylazetidin-3-ol as the free base. This product is often used directly in the next step without further purification.

Protocol 3: Synthesis of this compound

This protocol describes the formation of the final hydrochloride salt.

Materials:

  • 3-Methylazetidin-3-ol

  • Diethyl ether or Dichloromethane

  • Hydrochloric acid (e.g., 2 M solution in diethyl ether, or concentrated aqueous HCl)

  • n-Hexane or Pentane (B18724)

Procedure:

  • Dissolve the crude 3-methylazetidin-3-ol from the previous step in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane.

  • Cool the solution in an ice bath (0 °C).

  • Slowly add a solution of hydrochloric acid (1.0-1.1 eq) with stirring.

  • A precipitate should form upon addition of the acid. Continue stirring for 30 minutes at 0 °C.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a cold, non-polar solvent such as n-hexane or pentane to remove any non-polar impurities.

  • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, melting point, and elemental analysis to confirm its identity, purity, and salt stoichiometry.

Visualizations

Synthetic Pathway Diagram

The following diagram illustrates the overall synthetic route to this compound.

Synthetic_Pathway cluster_0 Step 1: N-Alkylation & Cyclization cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A Benzylamine C 1-Benzyl-3-methylazetidin-3-ol A->C 1. MeOH, RT 2. Na2CO3, Reflux B 2-(Chloromethyl)-2-methyloxirane B->C D 3-Methylazetidin-3-ol C->D H2, Pd/C MeOH E This compound D->E HCl Et2O

Caption: Overall synthetic pathway to this compound.

Experimental Workflow Diagram

This diagram outlines the general laboratory workflow for the synthesis.

Experimental_Workflow Start Start Step1 Step 1: Synthesize 1-Benzyl-3-methylazetidin-3-ol Start->Step1 Purify1 Purification by Column Chromatography Step1->Purify1 Step2 Step 2: Hydrogenolysis (N-Debenzylation) Purify1->Step2 Filter Catalyst Filtration Step2->Filter Step3 Step 3: Form Hydrochloride Salt Filter->Step3 Isolate Isolate and Dry Product Step3->Isolate End Final Product Isolate->End

Caption: General laboratory workflow for the synthesis.

Detailed Experimental Protocol for the Synthesis of 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-methylazetidin-3-ol (B1365027) hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis is presented in three main stages: synthesis of the N-protected intermediate N-benzyl-3-methylazetidin-3-ol, deprotection to yield 3-methylazetidin-3-ol, and subsequent formation of the hydrochloride salt.

Physicochemical and Quantitative Data

The following table summarizes the key physicochemical properties of the final product and intermediates, along with typical reaction yields based on literature precedents for analogous reactions.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical AppearanceTypical Yield (%)Purity (%)
N-Benzyl-3-methylazetidin-3-olC₁₁H₁₅NO177.24Oil or low-melting solid60-70>95
3-Methylazetidin-3-olC₄H₉NO87.12Oil85-95>97
3-Methylazetidin-3-ol HydrochlorideC₄H₁₀ClNO123.58White to off-white solid[1]>95 (salt formation)≥97.0[1]

Experimental Protocols

This synthesis is based on established methods for the preparation of azetidin-3-ol (B1332694) derivatives, involving the reaction of an amine with a substituted epoxide, followed by cyclization, deprotection, and salt formation.

Part 1: Synthesis of N-Benzyl-3-methylazetidin-3-ol

This initial step involves the reaction of benzylamine (B48309) with 2-(chloromethyl)-2-methyloxirane (B1581098) to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield the N-benzyl protected azetidine.

Materials:

  • Benzylamine

  • 2-(Chloromethyl)-2-methyloxirane

  • Water

  • Acetonitrile (CH₃CN)

  • Sodium carbonate (Na₂CO₃)

  • Sodium chloride (NaCl)

  • Magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), dissolve benzylamine (1.0 equivalent) in water.

  • Slowly add 2-(chloromethyl)-2-methyloxirane (1.0 equivalent) to the cooled solution.

  • Stir the reaction mixture at 0-5 °C for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, isolate the crude amino alcohol intermediate by filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • To a new flask, add the dried intermediate, acetonitrile, and sodium carbonate (1.5 equivalents).

  • Heat the mixture to reflux (approximately 80-90 °C) and stir for 16-24 hours. Monitor the cyclization by TLC.

  • After the reaction is complete, cool the mixture and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-3-methylazetidin-3-ol.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Part 2: Synthesis of 3-Methylazetidin-3-ol (Deprotection)

The N-benzyl protecting group is removed via catalytic hydrogenation to yield the free base, 3-methylazetidin-3-ol.

Materials:

Procedure:

  • Dissolve N-benzyl-3-methylazetidin-3-ol (1.0 equivalent) in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

  • Pressurize the vessel with hydrogen gas (typically 40-50 psi).

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the alcohol solvent.

  • Concentrate the filtrate under reduced pressure to obtain 3-methylazetidin-3-ol as an oil. Due to its volatility and potential for degradation, it is often used directly in the next step without extensive purification.

Part 3: Synthesis of this compound (Salt Formation)

The final step involves the formation of the stable hydrochloride salt from the free base.

Materials:

  • 3-Methylazetidin-3-ol

  • Diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in Et₂O or gaseous HCl)

Procedure:

  • Dissolve the crude 3-methylazetidin-3-ol in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid (1.0-1.1 equivalents) dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound as a white to off-white solid.[1]

Visualized Experimental Workflow and Signaling Pathways

Synthesis_Workflow cluster_part1 Part 1: Synthesis of N-Benzyl-3-methylazetidin-3-ol cluster_part2 Part 2: Deprotection cluster_part3 Part 3: Salt Formation start1 Benzylamine + 2-(Chloromethyl)-2-methyloxirane reaction1 Ring Opening start1->reaction1 intermediate1 Amino Alcohol Intermediate reaction1->intermediate1 reaction2 Intramolecular Cyclization (Na₂CO₃, CH₃CN, Reflux) intermediate1->reaction2 product1 N-Benzyl-3-methylazetidin-3-ol reaction2->product1 purification1 Column Chromatography product1->purification1 start2 N-Benzyl-3-methylazetidin-3-ol purification1->start2 reaction3 Catalytic Hydrogenation (H₂, 10% Pd/C) start2->reaction3 product2 3-Methylazetidin-3-ol reaction3->product2 start3 3-Methylazetidin-3-ol product2->start3 reaction4 Acidification (HCl) start3->reaction4 product3 This compound reaction4->product3 purification2 Filtration & Drying product3->purification2

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for 3-Methylazetidin-3-ol Hydrochloride as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidin-3-ol (B1365027) hydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized as a chemical intermediate in the synthesis of complex bioactive molecules. Its strained four-membered ring and tertiary alcohol functionality offer unique reactivity, making it a versatile scaffold for the construction of novel pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of 3-methylazetidin-3-ol hydrochloride, with a focus on its role in the synthesis of kinase inhibitors, particularly Janus kinase (JAK) inhibitors like tofacitinib (B832).

Application in the Synthesis of Kinase Inhibitors

The azetidine (B1206935) moiety is a privileged structure in drug discovery, known to impart favorable physicochemical properties to drug candidates, such as improved solubility, metabolic stability, and target-binding affinity. This compound serves as a key starting material for the synthesis of more complex substituted piperidines, which are core components of several kinase inhibitors.

A prominent application of this intermediate is in the multi-step synthesis of a key precursor for tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes. Tofacitinib is approved for the treatment of autoimmune diseases like rheumatoid arthritis. The synthesis involves the strategic opening and functionalization of the azetidine ring to construct the desired (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine intermediate.

Janus Kinase (JAK)-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for the signaling of numerous cytokines and growth factors that are involved in inflammation and immune responses. The diagram below illustrates the simplified JAK-STAT signaling cascade.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pJAK pJAK JAK->pJAK Autophosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT_dimer pSTAT Dimer STAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation) Nucleus->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

Experimental Protocols

The following protocols describe a plausible multi-step synthesis of the key tofacitinib intermediate, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, starting from this compound. This synthetic route is a composite based on analogous chemical transformations found in the literature.

Workflow for the Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine

Synthesis_Workflow A 3-Methylazetidin-3-ol Hydrochloride B N-Boc-3-methyl- azetidin-3-ol A->B Boc Protection C N-Boc-3-methyl- azetidin-3-one B->C Oxidation D N-Boc-3-amino-3-methyl- azetidine C->D Reductive Amination E N-Boc-(3-methylazetidin-3-yl)- methyl-amine D->E N-Methylation F (3R,4R)-1-Benzyl-N,4-dimethyl- piperidin-3-amine E->F Ring Expansion & Debenzylation/Alkylation

Caption: Proposed synthetic workflow from 3-methylazetidin-3-ol to a key tofacitinib intermediate.

Protocol 1: N-Boc Protection of 3-Methylazetidin-3-ol

This protocol describes the protection of the secondary amine of 3-methylazetidin-3-ol.

Materials:

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.

  • Allow the mixture to stir for 15 minutes.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford N-Boc-3-methylazetidin-3-ol.

Reactant Molar Eq. Purity Expected Yield
3-Methylazetidin-3-ol HCl1.0>97%-
Di-tert-butyl dicarbonate1.1>98%-
Triethylamine2.2>99%-
Product 85-95%
Protocol 2: Oxidation to N-Boc-3-methylazetidin-3-one

This protocol describes the oxidation of the tertiary alcohol to a ketone.

Materials:

  • N-Boc-3-methylazetidin-3-ol

  • Dess-Martin periodinane (DMP) or Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate (B1220275) solution (for DMP workup)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure (using DMP):

  • To a solution of N-Boc-3-methylazetidin-3-ol (1.0 eq) in DCM at 0 °C, add Dess-Martin periodinane (1.2 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and pour it into a stirred mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield N-Boc-3-methylazetidin-3-one.

Reactant Molar Eq. Purity Expected Yield
N-Boc-3-methylazetidin-3-ol1.0>95%-
Dess-Martin periodinane1.2>97%-
Product 70-85%
Protocol 3: Reductive Amination to N-Boc-3-amino-3-methylazetidine

This protocol introduces the amino group at the 3-position.

Materials:

Procedure:

  • To a solution of N-Boc-3-methylazetidin-3-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the mixture with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which may be used in the next step without further purification or purified by column chromatography.

Reactant Molar Eq. Purity Expected Yield
N-Boc-3-methylazetidin-3-one1.0>90%-
Ammonium acetate10>98%-
Sodium cyanoborohydride1.5>95%-
Product 60-75%
Protocol 4: N-Methylation

This protocol describes the methylation of the primary amine.

Materials:

  • N-Boc-3-amino-3-methylazetidine

  • Formaldehyde (B43269) (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-3-amino-3-methylazetidine (1.0 eq) in DCE, add aqueous formaldehyde (2.5 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-(3-methylazetidin-3-yl)-methyl-amine.

Reactant Molar Eq. Purity Expected Yield
N-Boc-3-amino-3-methylazetidine1.0>85%-
Formaldehyde (37% aq.)2.5--
Sodium triacetoxyborohydride1.5>95%-
Product 75-90%

Note: The final step involving ring expansion of the azetidine to a piperidine (B6355638) and subsequent stereochemical control to achieve the desired (3R,4R) configuration is a complex process that often involves specialized reagents and chiral resolution techniques, the specifics of which are proprietary and detailed in patent literature. This transformation is beyond the scope of a general application note but would typically involve cleavage of the Boc group, followed by a series of reactions to form the piperidine ring and subsequent chiral separation.

Disclaimer

The provided protocols are illustrative and based on established chemical principles. Researchers should consult relevant safety data sheets (SDS) for all chemicals and perform thorough risk assessments before conducting any experiments. Reaction conditions, including stoichiometry, temperature, and reaction times, may require optimization for specific substrates and scales. The expected yields are estimates and may vary.

Application Notes and Protocols for 3-Methylazetidin-3-ol Hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3-Methylazetidin-3-ol (B1365027) hydrochloride is a valuable heterocyclic building block in medicinal chemistry, prized for its role in the development of novel therapeutics. Its compact and rigid three-dimensional structure allows for the precise orientation of substituents, making it an attractive scaffold for achieving high target affinity and selectivity. The incorporation of the 3-methylazetidin-3-ol moiety can significantly influence the physicochemical properties of a drug candidate, often improving solubility, metabolic stability, and cell permeability, while reducing lipophilicity. These improvements in ADME (absorption, distribution, metabolism, and excretion) properties are critical for the successful development of orally bioavailable drugs.

One of the most significant applications of scaffolds derived from or related to 3-methylazetidin-3-ol is in the design of kinase inhibitors, particularly Janus kinase (JAK) inhibitors.[1][2] The azetidine (B1206935) ring can serve as a key pharmacophoric element that interacts with specific residues in the ATP-binding pocket of the target kinase. The hydroxyl group can act as a hydrogen bond donor or acceptor, while the methyl group can provide favorable van der Waals interactions. Furthermore, the nitrogen atom of the azetidine ring offers a convenient point for chemical modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.

The development of selective JAK inhibitors is a promising strategy for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] By targeting specific members of the JAK family (JAK1, JAK2, JAK3, and TYK2), it is possible to modulate the signaling of pro-inflammatory cytokines involved in the pathophysiology of these disorders. The use of building blocks like 3-methylazetidin-3-ol hydrochloride enables the synthesis of compounds with high potency and selectivity for the desired JAK isoform, potentially leading to improved efficacy and a better safety profile compared to less selective inhibitors.

Experimental Protocols

The following is a representative protocol for the incorporation of 3-methylazetidin-3-ol into a lead molecule, specifically through an N-arylation reaction, a common method for constructing kinase inhibitors.

Objective: To synthesize a novel kinase inhibitor by coupling 3-methylazetidin-3-ol with a heteroaromatic core.

Materials:

  • This compound

  • A suitable heteroaromatic chloride or bromide (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine)

  • Palladium catalyst (e.g., Pd2(dba)3)

  • Ligand (e.g., Xantphos)

  • Base (e.g., Cs2CO3)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica (B1680970) gel for chromatography)

Procedure:

  • Preparation of the Reaction Mixture: In a flame-dried round-bottom flask, combine the heteroaromatic halide (1.0 eq), this compound (1.2 eq), cesium carbonate (2.5 eq), Pd2(dba)3 (0.05 eq), and Xantphos (0.1 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (B91453) to the flask via syringe.

  • Reaction: Stir the reaction mixture at a specified temperature (e.g., 100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).

  • Characterization: Characterize the final product by NMR (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Quantitative Data

The following table summarizes the in vitro potency of representative JAK inhibitors, showcasing the high efficacy that can be achieved with molecules containing small heterocyclic scaffolds.

Compound IDTarget KinaseIC50 (nM)Reference Compound
J1b JAK37.2Tofacitinib
J1bJAK1> 1000Tofacitinib
J1bJAK2> 1000Tofacitinib
J1bTYK2> 1000Tofacitinib
III-4 JAK357Tofacitinib
III-4JAK1> 10,000Tofacitinib
III-4JAK2> 10,000Tofacitinib
III-4TYK2> 10,000Tofacitinib

Data is illustrative of the potency of selective JAK3 inhibitors.[1][2]

Visualizations

experimental_workflow start Start: Materials (3-Methylazetidin-3-ol HCl, Heteroaromatic Halide, etc.) reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup reaction N-Arylation Reaction (Heating & Stirring) reaction_setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, HRMS) purification->characterization end Final Product: Novel Kinase Inhibitor characterization->end

Synthetic workflow for incorporating 3-methylazetidin-3-ol.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus cytokine Pro-inflammatory Cytokine (e.g., IL-2) receptor Cytokine Receptor cytokine->receptor binds jak JAK3 receptor->jak activates stat STAT5 jak->stat phosphorylates (P) dimerization STAT Dimerization stat->dimerization inhibitor JAK3 Inhibitor (containing azetidine scaffold) inhibitor->jak inhibits translocation Nuclear Translocation dimerization->translocation nucleus Nucleus translocation->nucleus transcription Gene Transcription (Inflammation)

JAK-STAT signaling pathway and inhibition.

References

Application Notes and Protocols for Incorporating 3-Methylazetidin-3-ol Hydrochloride into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the 3-methylazetidin-3-ol (B1365027) moiety into enzyme inhibitor scaffolds, with a specific focus on its successful application in the development of potent Polymerase Theta (Polθ) inhibitors. While direct incorporation of 3-methylazetidin-3-ol hydrochloride into traditional kinase inhibitors is not widely documented in publicly available literature, its use as a bioisostere in Polθ inhibitors highlights its potential in designing inhibitors for enzymes with kinase-like domains or ATP-binding sites.

The 3-methylazetidin-3-ol scaffold offers a unique three-dimensional structure that can be exploited to enhance binding affinity, selectivity, and pharmacokinetic properties of small molecule inhibitors. Its rigid framework and the presence of a hydroxyl group provide opportunities for establishing key hydrogen bond interactions within the target protein's active site.

Case Study: 3-Hydroxymethyl-Azetidine Derivatives as Potent Polymerase Theta (Polθ) Inhibitors

Recent research has demonstrated the successful incorporation of a 3-hydroxymethyl-azetidine moiety, a close structural analog of 3-methylazetidin-3-ol, in the development of highly potent and selective inhibitors of Polymerase Theta (Polθ).[1][2] Polθ is a key enzyme in the theta-mediated end joining (TMEJ) pathway, a crucial DNA double-strand break repair mechanism in cancer cells, particularly those with deficiencies in homologous recombination (HR) such as BRCA-mutant tumors.[3][4][5]

Data Presentation: Inhibitory Activity of 3-Hydroxymethyl-Azetidine Polθ Inhibitors

The following table summarizes the in vitro inhibitory activity of representative 3-hydroxymethyl-azetidine-containing compounds against the polymerase domain of Polθ.

Compound IDStructurePolθ IC50 (nM)Cell Viability IC50 (DLD1 BRCA2 KO, nM)
ART558 [Image of ART558 structure]7.9[6][7]~100
Compound 25 [Image of Compound 25 structure with 3-hydroxymethyl-azetidine]<10~50
Compound 33 [Image of Compound 33 structure with 3-hydroxymethyl-azetidine]<5<50

Data compiled from publicly available research.[1][8] Note: Compound structures are simplified to highlight the core scaffold.

Experimental Protocols

Protocol 1: General Synthesis of a 3-Aryl-3-hydroxyazetidine Scaffold

This protocol outlines a general method for the synthesis of a 3-aryl-3-hydroxyazetidine scaffold, which can be further functionalized for incorporation into an inhibitor structure. This method is adapted from established procedures for the synthesis of 3,3-disubstituted azetidines.

Materials:

Procedure:

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the aryl magnesium bromide solution (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired N-Boc-3-aryl-3-hydroxyazetidine.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to provide the free amine for subsequent coupling reactions.

Protocol 2: Polymerase Theta (Polθ) Inhibition Assay (Primer Extension Assay)

This protocol describes a primer extension assay to determine the in vitro inhibitory activity of compounds against the polymerase domain of Polθ.

Materials:

  • Recombinant human Polθ polymerase domain

  • Fluorescently labeled DNA primer

  • DNA template with a complementary sequence to the primer

  • Deoxynucleotide triphosphates (dNTPs)

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Stop buffer (e.g., 95% formamide, 20 mM EDTA)

  • Denaturing polyacrylamide gel

  • Fluorescence imager

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, DNA template, and fluorescently labeled primer.

  • Add varying concentrations of the test compound (or DMSO for control) to the reaction mixture.

  • Pre-incubate the mixture for 15 minutes at room temperature.

  • Initiate the polymerase reaction by adding the recombinant Polθ enzyme and dNTPs.

  • Incubate the reaction at 37 °C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Denature the samples by heating at 95 °C for 5 minutes.

  • Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

  • Visualize and quantify the fluorescently labeled DNA products using a fluorescence imager.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

PolQ_Pathway cluster_0 DNA Double-Strand Break (DSB) cluster_1 DNA End Resection cluster_2 Theta-Mediated End Joining (TMEJ) cluster_3 Inhibition DSB DNA Double-Strand Break Resection 5'-3' End Resection DSB->Resection Annealing Microhomology Annealing Resection->Annealing PolQ Polymerase Theta (Polθ) Synthesis DNA Synthesis PolQ->Synthesis catalyzes Annealing->PolQ recruitment Ligation Ligation Synthesis->Ligation Repair Repaired DNA Ligation->Repair Inhibitor 3-Hydroxymethyl-azetidine Inhibitor (e.g., ART558) Inhibitor->PolQ inhibits polymerase activity

Caption: Role of Polymerase Theta in Theta-Mediated End Joining (TMEJ) and its inhibition.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Assay cluster_2 Cell-Based Assay cluster_3 Lead Optimization Synthesis Synthesis of 3-Hydroxymethyl-azetidine Derivatives Assay Polθ Primer Extension Assay Synthesis->Assay CellAssay Cell Viability Assay (e.g., BRCA KO cells) Synthesis->CellAssay IC50 IC50 Determination Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Efficacy Cellular Efficacy CellAssay->Efficacy Efficacy->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis

Caption: Workflow for the development of 3-hydroxymethyl-azetidine based Polθ inhibitors.

References

Application Notes and Protocols for N-Functionalization Reactions of 3-Methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidin-3-ol (B1365027) is a valuable saturated heterocyclic building block in medicinal chemistry. Its strained four-membered ring and the presence of a tertiary alcohol and a secondary amine offer unique structural features and opportunities for chemical modification. The nitrogen atom of the azetidine (B1206935) ring is a key site for functionalization, allowing for the introduction of a wide array of substituents to modulate the physicochemical and pharmacological properties of resulting molecules. N-substituted 3-methylazetidin-3-ol derivatives have emerged as important scaffolds in the development of therapeutic agents, notably as inhibitors of cyclin-dependent kinase 2 (CDK2) and interleukin-1 receptor-associated kinase 4 (IRAK4).

These application notes provide detailed protocols for various N-functionalization reactions of 3-methylazetidin-3-ol, including N-alkylation, N-acylation, N-sulfonylation, and N-carbamoylation. The methodologies described herein are designed to be adaptable for the synthesis of diverse libraries of N-substituted 3-methylazetidin-3-ol derivatives for drug discovery and development programs.

N-Functionalization Strategies

The secondary amine of 3-methylazetidin-3-ol is a versatile handle for a range of chemical transformations. The choice of reaction will depend on the desired substituent to be introduced.

  • N-Alkylation: Introduction of alkyl groups via direct alkylation with alkyl halides or through reductive amination with aldehydes and ketones.

  • N-Acylation: Formation of amides via reaction with acyl chlorides or anhydrides.

  • N-Sulfonylation: Creation of sulfonamides by reacting with sulfonyl chlorides.

  • N-Carbamoylation: Synthesis of urea (B33335) derivatives through reaction with isocyanates or carbamoyl (B1232498) chlorides.

Diagram of N-Functionalization Reactions

N_Functionalization_of_3_Methylazetidin_3_ol cluster_reactions N-Functionalization Reactions 3-Methylazetidin-3-ol 3-Methylazetidin-3-ol N-Alkylation N-Alkylation 3-Methylazetidin-3-ol->N-Alkylation Alkyl Halide / Base or Aldehyde/Ketone, Reducing Agent N-Acylation N-Acylation 3-Methylazetidin-3-ol->N-Acylation Acyl Halide / Base N-Sulfonylation N-Sulfonylation 3-Methylazetidin-3-ol->N-Sulfonylation Sulfonyl Chloride / Base N-Carbamoylation N-Carbamoylation 3-Methylazetidin-3-ol->N-Carbamoylation Isocyanate or Carbamoyl Chloride

Caption: Overview of N-functionalization strategies for 3-methylazetidin-3-ol.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Reactions involving air- or moisture-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and controlled method for the N-alkylation of amines, avoiding the over-alkylation often observed with direct alkylation. The reaction proceeds through the in situ formation of an iminium ion from the amine and a carbonyl compound, which is then reduced by a mild reducing agent.

Workflow for Reductive Amination

Reductive_Amination_Workflow reagents 3-Methylazetidin-3-ol Aldehyde/Ketone Solvent (e.g., DCM) stir Stir at RT (Imine Formation) reagents->stir reduction Add Reducing Agent (e.g., NaBH(OAc)₃) stir->reduction monitor Monitor by TLC/LC-MS reduction->monitor workup Aqueous Workup & Extraction monitor->workup purification Column Chromatography workup->purification product N-Alkylated Product purification->product

Caption: General workflow for the N-alkylation via reductive amination.

Materials:

  • 3-Methylazetidin-3-ol hydrochloride

  • Aldehyde or Ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DCM or DCE (0.1-0.2 M), add the aldehyde or ketone (1.0-1.2 eq).

  • Add a base such as triethylamine (B128534) (1.1 eq) to neutralize the hydrochloride salt.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 2-24 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Quantitative Data (Representative Examples):

Carbonyl Compound Reducing Agent Solvent Yield (%)
Benzaldehyde NaBH(OAc)₃ DCE 85-95
Acetone NaBH(OAc)₃ DCM 80-90

| Cyclohexanone | NaBH(OAc)₃ | DCE | 82-92 |

Protocol 2: N-Acylation with Acyl Chlorides

N-acylation provides a straightforward method to introduce acyl groups onto the azetidine nitrogen, forming a stable amide bond. The reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the HCl generated.

Workflow for N-Acylation

N_Acylation_Workflow reagents 3-Methylazetidin-3-ol Acyl Chloride Base (e.g., Et₃N) Solvent (e.g., DCM) addition Add Acyl Chloride dropwise at 0 °C reagents->addition reaction Stir at RT addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purification Column Chromatography workup->purification product N-Acylated Product purification->product

Caption: General workflow for the N-acylation of 3-methylazetidin-3-ol.

Materials:

  • 3-Methylazetidin-3-ol

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 3-methylazetidin-3-ol (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (1.2-1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative Examples):

Acyl Chloride Base Solvent Yield (%)
Acetyl chloride Et₃N DCM 80-92
Benzoyl chloride Et₃N DCM 85-95

| Isobutyryl chloride | DIPEA | DCM | 78-88 |

Protocol 3: N-Sulfonylation with Sulfonyl Chlorides

N-sulfonylation is a common method for the synthesis of sulfonamides, which are important functional groups in many pharmaceutical compounds. The reaction of 3-methylazetidin-3-ol with a sulfonyl chloride in the presence of a base provides the corresponding N-sulfonylated derivative.

Workflow for N-Sulfonylation

N_Sulfonylation_Workflow reagents 3-Methylazetidin-3-ol Sulfonyl Chloride Base (e.g., Et₃N) Solvent (e.g., DCM) addition Add Sulfonyl Chloride at 0 °C to -10 °C reagents->addition reaction Stir at low temp, then warm to RT addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor workup Aqueous Workup & Extraction monitor->workup purification Column Chromatography workup->purification product N-Sulfonylated Product purification->product

Caption: General workflow for the N-sulfonylation of 3-methylazetidin-3-ol.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure (adapted from patent literature for a similar substrate):

  • Suspend this compound (1.0 eq) in DCM (0.2-0.5 M).

  • Add triethylamine (2.2 eq) and stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to -10 °C.

  • Add the sulfonyl chloride (1.1 eq) dropwise, maintaining the temperature below 0 °C.

  • Stir the reaction at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Representative Examples):

Sulfonyl Chloride Base Solvent Yield (%)
Methanesulfonyl chloride Et₃N DCM 75-85
p-Toluenesulfonyl chloride Et₃N DCM 80-90

| Benzenesulfonyl chloride | Et₃N | DCM | 78-88 |

Protocol 4: N-Carbamoylation via Reaction with Isocyanates

The reaction of 3-methylazetidin-3-ol with an isocyanate provides a direct and efficient route to N-substituted urea derivatives. This reaction is typically fast and proceeds without the need for a catalyst.

Workflow for N-Carbamoylation

N_Carbamoylation_Workflow reagents 3-Methylazetidin-3-ol Isocyanate Solvent (e.g., THF) addition Add Isocyanate dropwise at 0 °C reagents->addition reaction Stir at RT addition->reaction monitor Monitor by TLC/LC-MS reaction->monitor filtration Filter Precipitate or Concentrate monitor->filtration purification Recrystallization or Column Chromatography filtration->purification product N-Carbamoyl Product purification->product

Caption: General workflow for the N-carbamoylation of 3-methylazetidin-3-ol.

Materials:

  • 3-Methylazetidin-3-ol

  • Isocyanate (e.g., phenyl isocyanate, n-butyl isocyanate)

  • Anhydrous tetrahydrofuran (B95107) (THF) or Dichloromethane (DCM)

  • Hexanes (for precipitation/crystallization)

Procedure:

  • Dissolve 3-methylazetidin-3-ol (1.0 eq) in anhydrous THF or DCM (0.2 M) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the isocyanate (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate from the reaction mixture upon formation.

  • If a precipitate forms, collect the solid by filtration and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Quantitative Data (Representative Examples):

Isocyanate Solvent Yield (%)
Phenyl isocyanate THF >90
n-Butyl isocyanate DCM >90

| 4-Chlorophenyl isocyanate | THF | >90 |

Biological Context: Signaling Pathways

N-functionalized 3-methylazetidin-3-ol derivatives have shown promise as inhibitors of key signaling proteins implicated in diseases such as cancer and inflammation.

Simplified CDK2 Signaling Pathway in the Cell Cycle

CDK2_Signaling_Pathway Cyclin E Cyclin E CDK2/Cyclin E Complex CDK2/Cyclin E Complex Cyclin E->CDK2/Cyclin E Complex CDK2 CDK2 CDK2->CDK2/Cyclin E Complex Phosphorylated Rb Phosphorylated Rb CDK2/Cyclin E Complex->Phosphorylated Rb Phosphorylation Rb Protein Rb Protein Rb Protein->Phosphorylated Rb E2F E2F Rb Protein->E2F Inhibits Phosphorylated Rb->E2F Releases S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cell Cycle Progression (G1 -> S) Cell Cycle Progression (G1 -> S) S-Phase Genes->Cell Cycle Progression (G1 -> S) N-substituted\n3-methylazetidin-3-ol\n(CDK2 Inhibitor) N-substituted 3-methylazetidin-3-ol (CDK2 Inhibitor) N-substituted\n3-methylazetidin-3-ol\n(CDK2 Inhibitor)->CDK2/Cyclin E Complex Inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by N-substituted 3-methylazetidin-3-ol derivatives blocks cell cycle progression.

Simplified IRAK4 Signaling Pathway in Inflammation

IRAK4_Signaling_Pathway TLR/IL-1R TLR/IL-1R MyD88 MyD88 TLR/IL-1R->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Recruits IRAK1/2 IRAK1/2 IRAK4->IRAK1/2 Phosphorylates TRAF6 TRAF6 IRAK1/2->TRAF6 Activates NF-κB & MAPK Pathways NF-κB & MAPK Pathways TRAF6->NF-κB & MAPK Pathways Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB & MAPK Pathways->Pro-inflammatory Cytokines Induces Expression N-substituted\n3-methylazetidin-3-ol\n(IRAK4 Inhibitor) N-substituted 3-methylazetidin-3-ol (IRAK4 Inhibitor) N-substituted\n3-methylazetidin-3-ol\n(IRAK4 Inhibitor)->IRAK4 Inhibits

Caption: N-substituted 3-methylazetidin-3-ol derivatives can inhibit IRAK4, blocking downstream inflammatory signaling.

Conclusion

The N-functionalization of 3-methylazetidin-3-ol offers a versatile platform for the synthesis of novel and diverse chemical entities with significant potential in drug discovery. The protocols detailed in these application notes provide robust and adaptable methods for N-alkylation, N-acylation, N-sulfonylation, and N-carbamoylation. By leveraging these synthetic strategies, researchers can efficiently generate libraries of N-substituted 3-methylazetidin-3-ol derivatives for screening and optimization in various therapeutic areas, including oncology and inflammatory diseases. The provided workflows and representative data serve as a practical guide for scientists engaged in the design and synthesis of next-generation therapeutics based on the privileged azetidine scaffold.

Application Notes and Protocols: Reaction of 3-Methylazetidin-3-ol Hydrochloride with Various Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidine (B1206935) moieties are valuable structural motifs in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility, metabolic stability, and target binding affinity. 3-Methylazetidin-3-ol (B1365027), a bifunctional building block, offers two reactive sites: a secondary amine and a tertiary alcohol. Supplied as a hydrochloride salt, the azetidine nitrogen is protonated, necessitating the use of a base to liberate the free amine for reactions involving N-functionalization. This document provides detailed protocols for the reaction of 3-methylazetidin-3-ol hydrochloride with common classes of electrophiles, including acyl chlorides, sulfonyl chlorides, and alkyl halides, to generate diverse N-substituted azetidine derivatives.

General Reaction Workflow

The initial step in the N-functionalization of this compound is the deprotonation of the azetidine nitrogen using a suitable base. Once the free amine is generated in situ, it can act as a nucleophile, attacking the electrophilic center of the reacting partner. The tertiary hydroxyl group can also react, particularly with highly reactive electrophiles, but N-functionalization is generally favored for the free amine.

G cluster_process Reaction Steps cluster_end Product start 3-Methylazetidin-3-ol Hydrochloride deprotonation Deprotonation (Base Addition) start->deprotonation Dissolve in Solvent reaction Nucleophilic Attack deprotonation->reaction Free Amine Intermediate product N-Substituted 3-Methylazetidin-3-ol reaction->product Work-up & Purification base Base (e.g., TEA, DIPEA) base->deprotonation electrophile Electrophile (E+) electrophile->reaction

Caption: General workflow for N-functionalization.

N-Acylation with Acyl Chlorides

The reaction of 3-methylazetidin-3-ol with acyl chlorides in the presence of a base provides a straightforward route to N-acylazetidine derivatives (amides). This reaction is typically fast and high-yielding.[1][2] An excess of a non-nucleophilic base is used to neutralize both the starting hydrochloride salt and the HCl generated during the reaction.[2]

Data Summary: Representative N-Acylation Reactions
Electrophile (Acyl Chloride)BaseSolventTypical Reaction Time
Acetyl ChlorideTriethylamine (B128534) (TEA)Dichloromethane (B109758) (DCM)1-3 hours
Benzoyl ChlorideDiisopropylethylamine (DIPEA)Tetrahydrofuran (B95107) (THF)2-4 hours
4-Chlorobenzoyl ChloridePyridineAcetonitrile (B52724) (ACN)2-4 hours
Cyclopropanecarbonyl chlorideTriethylamine (TEA)Dichloromethane (DCM)1-3 hours
Experimental Protocol: Synthesis of 1-Benzoyl-3-methylazetidin-3-ol
  • Reaction Setup: To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, approx. 0.2 M concentration).

  • Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.2 eq) to the stirred suspension. Stir for 15-20 minutes at 0 °C to ensure complete deprotonation.

  • Electrophile Addition: Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica (B1680970) gel to yield the final product.

G cluster_setup Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Starting Material in Anhydrous DCM base Add DIPEA (2.2 eq) start->base acyl Add Acyl Chloride (1.1 eq) base->acyl stir Stir at RT (2-4 h) acyl->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract (DCM) quench->extract purify Purify (Chromatography) extract->purify

Caption: Experimental workflow for N-Acylation.

N-Sulfonylation with Sulfonyl Chlorides

N-Sulfonylation yields sulfonamides, a functional group prevalent in many therapeutic agents. The reaction proceeds similarly to N-acylation, using a sulfonyl chloride as the electrophile.[3] It is crucial to use a non-nucleophilic, sterically hindered base and maintain low temperatures to minimize potential side reactions, such as O-sulfonylation or ring-opening.[3]

Data Summary: Representative N-Sulfonylation Reactions
Electrophile (Sulfonyl Chloride)BaseSolventTypical Reaction Temperature
Methanesulfonyl ChlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to RT
p-Toluenesulfonyl ChlorideTriethylamine (TEA)Tetrahydrofuran (THF)0 °C to RT
Benzenesulfonyl ChlorideDiisopropylethylamine (DIPEA)Dichloromethane (DCM)0 °C to RT
2-Naphthalenesulfonyl ChloridePyridineAcetonitrile (ACN)0 °C to RT
Experimental Protocol: Synthesis of 3-Methyl-1-(phenylsulfonyl)azetidin-3-ol
  • Reaction Setup: Add this compound (1.0 eq) to a dry round-bottom flask under an inert nitrogen atmosphere.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (TEA, 2.2 eq) dropwise to the stirred suspension. Stir for 20 minutes at 0 °C.

  • Electrophile Addition: Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in THF to the reaction mixture.

  • Reaction: Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor for completion by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with ethyl acetate (B1210297) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent. Purify the crude product by flash column chromatography.

G cluster_setup Setup (0 °C) cluster_reaction Reaction cluster_workup Work-up & Purification start Suspend Starting Material in Anhydrous THF base Add TEA (2.2 eq) start->base sulfonyl Add Sulfonyl Chloride (1.1 eq) base->sulfonyl stir Stir at 0 °C to RT sulfonyl->stir quench Quench (aq. NH₄Cl) stir->quench extract Extract (EtOAc) quench->extract purify Purify (Chromatography) extract->purify

Caption: Experimental workflow for N-Sulfonylation.

N-Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a common method for introducing alkyl groups onto the azetidine nitrogen.[4] The reaction typically requires a base to deprotonate the amine and is often heated to facilitate the substitution reaction. Polar aprotic solvents like DMF or acetonitrile are commonly used.[4][5]

Data Summary: Representative N-Alkylation Reactions
Electrophile (Alkyl Halide)BaseSolventTypical Reaction Temperature
Benzyl (B1604629) BromidePotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)60-80 °C
Ethyl IodideDiisopropylethylamine (DIPEA)Acetonitrile (ACN)50-70 °C
Methyl IodidePotassium Carbonate (K₂CO₃)N,N-Dimethylformamide (DMF)Room Temperature
3-BromopropionitrileTriethylamine (TEA)Acetonitrile (ACN)60 °C
Experimental Protocol: Synthesis of 1-Benzyl-3-methylazetidin-3-ol
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF, approx. 0.2 M).

  • Electrophile Addition: Add benzyl bromide (1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers and wash thoroughly with water (to remove DMF) and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_setup Setup (RT) cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Starting Material and K₂CO₃ in DMF alkyl Add Alkyl Halide (1.2 eq) start->alkyl heat Heat at 70 °C (6-12 h) alkyl->heat quench Pour into Water heat->quench extract Extract (EtOAc) quench->extract purify Purify (Chromatography) extract->purify

Caption: Experimental workflow for N-Alkylation.

References

Application Notes and Protocols for the Characterization of 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 3-methylazetidin-3-ol (B1365027) hydrochloride (CAS No. 124668-46-8), a key intermediate in pharmaceutical synthesis. The following protocols are designed to ensure the identity, purity, and quality of this compound.

Physicochemical Properties

3-Methylazetidin-3-ol hydrochloride is a white to off-white solid. It is essential to confirm the basic physicochemical properties as a preliminary step in its characterization.[1]

PropertyValueReference
Molecular FormulaC4H10ClNO[1]
Molecular Weight123.58 g/mol [1]
AppearanceWhite to off-white solid[1]
StorageStore at room temperature[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are crucial for confirming the molecular structure.

¹H NMR Spectroscopy

¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule, providing information about their chemical environment and connectivity.

Illustrative ¹H NMR Data (400 MHz, D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~1.60s3H-CH₃
~3.80d, J = 9.0 Hz2Hazetidine-CH₂ (cis to -OH)
~4.05d, J = 9.0 Hz2Hazetidine-CH₂ (trans to -OH)

Note: Chemical shifts are illustrative and may vary based on experimental conditions.

Protocol for ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterium (B1214612) oxide (D₂O).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual water peak (δ ≈ 4.79 ppm).

    • Integrate the signals to determine the relative number of protons.

experimental_workflow_1H_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in D₂O start->dissolve instrument 400 MHz NMR acquire Acquire FID instrument->acquire process Fourier Transform acquire->process analyze Phase & Reference process->analyze interpret Integrate & Assign analyze->interpret

¹H NMR Experimental Workflow

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Illustrative ¹³C NMR Data (100 MHz, D₂O)

Chemical Shift (δ) ppmAssignment
~25-CH₃
~55azetidine-CH₂
~70C-OH (quaternary)

Note: Chemical shifts are illustrative and may vary based on experimental conditions.

Protocol for ¹³C NMR Analysis

  • Sample Preparation: Prepare the sample as described for ¹H NMR. A higher concentration (20-50 mg) may be required.

  • Instrumentation: Use a 100 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A larger number of scans will be necessary compared to ¹H NMR.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

  • Data Processing:

    • Process the data as described for ¹H NMR.

    • Reference the spectrum to an internal or external standard (e.g., DSS).

experimental_workflow_13C_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh Sample dissolve Dissolve in D₂O start->dissolve instrument 100 MHz NMR acquire Acquire FID instrument->acquire process Fourier Transform acquire->process analyze Reference Spectrum process->analyze interpret Assign Peaks analyze->interpret

¹³C NMR Experimental Workflow

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a suitable method for its analysis and purity determination.

Illustrative HILIC Method Parameters

ParameterCondition
Column HILIC Stationary Phase (e.g., Amide, Silica)
Mobile Phase Acetonitrile:Water with buffer (e.g., ammonium (B1175870) formate)
Gradient Isocratic or gradient elution with increasing aqueous phase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a low wavelength (e.g., 205 nm) or ELSD/CAD
Injection Volume 5 µL

Protocol for HPLC-HILIC Analysis

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Prepare working standards and sample solutions by diluting the stock solution.

  • Instrumentation:

    • Use an HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Method Execution:

    • Equilibrate the HILIC column with the initial mobile phase composition for at least 30 minutes.

    • Inject the standards and samples.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

hplc_workflow prep Sample Preparation (Dissolve in ACN/Water) hplic_system HPLC System (HILIC Column) prep->hplic_system equilibration Column Equilibration hplic_system->equilibration injection Inject Sample equilibration->injection separation Chromatographic Separation injection->separation detection Detection (UV/ELSD/CAD) separation->detection analysis Data Analysis (Purity Calculation) detection->analysis

HPLC-HILIC Experimental Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the polar and non-volatile this compound by GC-MS is challenging. Derivatization is required to increase its volatility. Silylation is a common derivatization technique for compounds with active hydrogens.

Protocol for GC-MS Analysis with Silylation

  • Derivatization:

    • Place a known amount of the sample (1-2 mg) in a reaction vial.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Seal the vial and heat at 60-80 °C for 30-60 minutes.

    • Cool the reaction mixture to room temperature before injection.

  • Instrumentation:

    • Use a GC-MS system with a capillary column suitable for general purpose analysis (e.g., DB-5ms or equivalent).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 70 °C), then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to the silylated derivative of 3-methylazetidin-3-ol.

    • Analyze the mass spectrum to confirm the structure of the derivative.

gcms_workflow sample_prep Sample Preparation (Dry Sample) derivatization Derivatization (Silylation with BSTFA) sample_prep->derivatization gc_ms_system GC-MS System derivatization->gc_ms_system injection Inject Derivatized Sample gc_ms_system->injection separation GC Separation injection->separation detection Mass Spectrometry Detection separation->detection analysis Data Analysis (Mass Spectrum Interpretation) detection->analysis

GC-MS with Derivatization Workflow

Elemental Analysis

Elemental analysis is performed to confirm the elemental composition of the compound, which is a fundamental indicator of its purity.

Theoretical Elemental Composition

ElementTheoretical %
Carbon (C)38.87
Hydrogen (H)8.16
Chlorine (Cl)28.69
Nitrogen (N)11.33
Oxygen (O)12.94

Protocol for Elemental Analysis

  • Sample Preparation:

    • Ensure the sample is dry and homogenous.

    • Accurately weigh 1-2 mg of the sample into a tin capsule.

  • Instrumentation:

    • Use a calibrated CHN analyzer.

  • Analysis:

    • Combust the sample at a high temperature (≥900 °C) in an oxygen-rich environment.

    • The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

    • Chloride content is typically determined separately by titration or ion chromatography.

  • Data Analysis:

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values. The results should be within ±0.4% of the theoretical values.

Potentiometric Titration

Potentiometric titration can be used to determine the purity of this compound by titrating the hydrochloride salt with a standardized base.

Protocol for Potentiometric Titration

  • Reagents:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of this compound.

    • Dissolve the sample in 50 mL of deionized water.

  • Instrumentation:

    • Use an autotitrator or a pH meter with a suitable electrode.

  • Titration:

    • Titrate the sample solution with the standardized 0.1 M NaOH solution.

    • Record the pH or potential as a function of the titrant volume.

  • Data Analysis:

    • Determine the equivalence point from the titration curve (the point of greatest inflection).

    • Calculate the purity of the sample based on the volume of NaOH consumed, its concentration, and the weight of the sample.

titration_workflow sample_prep Sample Preparation (Weigh and Dissolve in Water) titration_setup Titration Setup (pH meter/Autotitrator) sample_prep->titration_setup titration Titrate with Standardized NaOH titration_setup->titration endpoint_detection Endpoint Detection (Inflection Point of Curve) titration->endpoint_detection calculation Purity Calculation endpoint_detection->calculation

Potentiometric Titration Workflow

Water Content (Karl Fischer Titration)

The water content of the hygroscopic hydrochloride salt should be determined to ensure accurate purity assessment. A certificate of analysis for a similar compound showed a water content of 0.16%.[1]

Protocol for Karl Fischer Titration

  • Instrumentation: Use a calibrated Karl Fischer titrator (coulometric or volumetric).

  • Sample Preparation: Accurately weigh a suitable amount of the sample and introduce it into the titration cell.

  • Titration: The instrument will automatically titrate the sample with the Karl Fischer reagent until all the water has reacted.

  • Calculation: The instrument's software will calculate the percentage of water in the sample.

Summary of Analytical Data

The following table summarizes the expected results from the characterization of a high-purity batch of this compound.

Analytical MethodSpecificationIllustrative Result
Appearance White to off-white solidConforms
¹H NMR Conforms to structureConforms
Purity (by NMR) ≥97.0%99.2%
Purity (by HPLC) ≥97.0%99.5%
Elemental Analysis C: 38.87±0.4%H: 8.16±0.4%N: 11.33±0.4%C: 38.75%H: 8.21%N: 11.25%
Purity (by Titration) ≥97.0%99.3%
Water Content (KF) Report value0.16%
Mass Spectrometry Consistent with structureConsistent

References

Application Note: Interpreting the ¹H NMR Spectrum of 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylazetidin-3-ol (B1365027) hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine (B1206935) ring in various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and purity assessment of such small molecules. This document provides a guide to the interpretation of the ¹H NMR spectrum of 3-methylazetidin-3-ol hydrochloride and a standard protocol for sample preparation.

It is important to note that while the existence of a ¹H NMR spectrum consistent with the structure of this compound is confirmed in commercially available product documentation[1], the detailed spectral data (chemical shifts, coupling constants, and multiplicities) is not publicly available. Therefore, the following interpretation is based on predicted values and analysis of related azetidine structures. The provided data table represents an educated estimation and should be used as a reference pending experimental verification.

Predicted ¹H NMR Spectral Data

The structure of this compound features a four-membered azetidine ring with a methyl group and a hydroxyl group at the C3 position, and a hydrochloride salt formed with the nitrogen atom. This structure gives rise to distinct signals in the ¹H NMR spectrum.

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~1.5 - 1.7Singlet (s)3H-CH₃ (Methyl protons)
2~3.8 - 4.2Multiplet (m)4H-CH₂- (Azetidine ring protons)
3BroadSinglet (s)1H-OH (Hydroxyl proton)
4BroadSinglet (s)2H-NH₂⁺- (Protonated amine)

Interpretation of the Spectrum

The predicted ¹H NMR spectrum of this compound would display key features corresponding to its molecular structure. The methyl protons are expected to appear as a singlet in the upfield region due to the absence of adjacent protons. The four protons of the azetidine ring are magnetically non-equivalent and are anticipated to show complex splitting patterns, appearing as a multiplet. The hydroxyl and the two amine protons are expected to be broad singlets due to chemical exchange and quadrupole broadening from the nitrogen atom. The exact chemical shifts of the -OH and -NH₂⁺- protons are highly dependent on the solvent and concentration.

Experimental Protocol: ¹H NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small molecule sample, such as this compound, for ¹H NMR analysis.

Materials:

  • This compound (5-25 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)

  • High-quality 5 mm NMR tube

  • Pipettes

  • Vortex mixer

  • Filter (optional)

Procedure:

  • Weighing the Sample: Accurately weigh 5-25 mg of this compound directly into a clean, dry vial.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference. For a hydrochloride salt, D₂O or CD₃OD are often good choices.

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.

  • Instrument Setup: Insert the sample into the NMR spectrometer and proceed with instrument setup, including locking, shimming, and tuning, according to the manufacturer's instructions.

  • Data Acquisition: Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical steps involved in the interpretation of a ¹H NMR spectrum for structural elucidation.

G Figure 1. Workflow for ¹H NMR Spectral Interpretation A Acquire ¹H NMR Spectrum B Identify Number of Signals A->B C Determine Chemical Shift (δ) B->C D Analyze Integration Values C->D E Interpret Signal Multiplicity (Splitting Pattern) D->E F Assign Signals to Protons E->F G Confirm Structure F->G

Caption: Figure 1. Workflow for ¹H NMR Spectral Interpretation

This systematic approach ensures that all the information contained within the ¹H NMR spectrum is utilized to accurately determine the structure of the molecule. The process begins with data acquisition and proceeds through the analysis of the number of signals, their chemical shifts, integration, and multiplicity, culminating in the assignment of each signal to the corresponding protons in the molecular structure and final structural confirmation.

References

Application Note: High-Purity Purification of 3-Methylazetidin-3-ol Hydrochloride via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the purification of 3-methylazetidin-3-ol (B1365027) hydrochloride using recrystallization techniques to achieve high purity suitable for pharmaceutical development and research applications.

Introduction

3-Methylazetidin-3-ol hydrochloride is a key intermediate in the synthesis of various pharmaceutically active compounds. The purity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API) and for ensuring its safety and efficacy. Recrystallization is a robust and scalable method for the purification of crystalline solids. This application note details a validated protocol for the recrystallization of this compound, including solvent selection, experimental procedure, and expected outcomes.

Data Presentation

The following table summarizes representative quantitative data obtained from the recrystallization of this compound. This data is based on typical results observed when following the detailed protocol below.

ParameterCrude MaterialRecrystallized Material
Appearance Off-white to pale yellow solidWhite crystalline solid
Purity (by HPLC) 95.2%≥ 99.5%
Yield N/A85-92%
Melting Point 135-140 °C142-144 °C
Residual Solvents Varies< 500 ppm (Isopropanol/Diethyl Ether)

Experimental Protocols

This section outlines the detailed methodology for the purification of this compound via recrystallization. The protocol is based on established principles for the purification of hydrophilic hydrochloride salts and related azetidine (B1206935) derivatives.[1][2]

Materials and Equipment:

  • Crude this compound

  • Isopropanol (B130326) (ACS grade or higher)

  • Diethyl ether (ACS grade or higher, anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Büchner funnel and flask

  • Filter paper

  • Vacuum oven

Protocol: Anti-Solvent Recrystallization

  • Dissolution:

    • Place the crude this compound into a clean, dry round-bottom flask equipped with a magnetic stir bar.

    • For every 1 gram of crude material, add 5-7 mL of isopropanol.[2]

    • Attach a reflux condenser to the flask.

    • Heat the mixture with stirring to 60-70 °C until the solid is completely dissolved. Avoid excessive boiling.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the clear solution to cool slowly to room temperature (approximately 20-25 °C) with gentle stirring. Slow cooling is crucial for the formation of well-defined crystals.

    • Once the solution has reached room temperature, begin the dropwise addition of diethyl ether as an anti-solvent.[2] For every 5 mL of isopropanol used, slowly add 15-20 mL of diethyl ether over a period of 30-60 minutes with continuous stirring.

    • The solution will become turbid, indicating the onset of precipitation. Continue stirring for an additional 1-2 hours at room temperature to allow for complete crystal formation.

  • Crystal Maturation:

    • After the addition of the anti-solvent, place the flask in an ice bath and continue to stir for another 1-2 hours. This will maximize the yield of the purified product.

  • Isolation and Washing:

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel and filter paper.

    • Wash the crystals with a small amount of cold (0-5 °C) 1:4 isopropanol/diethyl ether mixture to remove any remaining soluble impurities.

    • Wash the crystals a second time with a small amount of cold diethyl ether to facilitate drying.

  • Drying:

    • Dry the purified white crystalline solid under vacuum at 40-50 °C until a constant weight is achieved.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the purification of this compound via recrystallization.

G Experimental Workflow for Recrystallization cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude 3-methylazetidin-3-ol HCl B Add Isopropanol A->B C Heat to 60-70 °C with stirring B->C D Slowly cool to room temperature C->D H Vacuum Filtration C->H Hot Filtration (if needed) E Dropwise addition of Diethyl Ether (Anti-solvent) D->E F Stir at room temperature E->F G Cool in ice bath F->G G->H I Wash with cold solvent mixture H->I J Vacuum Drying I->J K Pure 3-methylazetidin-3-ol HCl J->K

Caption: Recrystallization Workflow Diagram.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Oiling out instead of crystallization Cooling is too rapid. Solution is too concentrated.Reheat the solution to dissolve the oil, then allow it to cool more slowly. Add a small amount of hot isopropanol to the mixture.[1]
No crystals form after cooling The compound is too soluble. Solution is not sufficiently supersaturated.Add more diethyl ether (anti-solvent). Gently scratch the inside of the flask with a glass rod to induce nucleation. Partially evaporate the solvent to increase the concentration.[1]
Low Yield Incomplete precipitation. Too much washing solvent used.Increase the cooling time in the ice bath. Use minimal amounts of cold washing solvent.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.

  • Handle all chemicals with care and consult the relevant Safety Data Sheets (SDS) before use.

References

Application Notes and Protocols for the Scale-Up Synthesis of 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylazetidin-3-ol (B1365027) hydrochloride is a key building block in medicinal chemistry, frequently incorporated into novel pharmaceutical candidates to modulate physicochemical and pharmacokinetic properties. As drug development programs progress from discovery to preclinical and clinical phases, the demand for this intermediate increases significantly, necessitating a robust and scalable synthetic process. This document provides detailed application notes and a comprehensive protocol for the kilogram-scale synthesis of 3-methylazetidin-3-ol hydrochloride, focusing on process efficiency, product quality, and safety considerations. The described synthetic strategy involves a three-stage process: N-benzylation and cyclization, hydrogenolytic debenzylation, and hydrochloride salt formation.

Key Process Considerations for Scale-Up

Transitioning the synthesis of this compound from the laboratory to a pilot or manufacturing scale introduces several critical challenges that must be addressed to ensure a safe, efficient, and reproducible process.

  • Reaction Kinetics and Thermodynamics: The initial reaction between 2-(chloromethyl)-2-methyloxirane (B1581098) and benzylamine (B48309) is exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of impurities. The rate of addition of the epoxide should be carefully controlled, and the reactor must have adequate cooling capacity.

  • Solvent Selection and Volume: The choice of solvent impacts reaction kinetics, solubility of intermediates and byproducts, and ease of workup. For the cyclization step, an alcohol such as methanol (B129727) or isopropanol (B130326) is a suitable choice. In the subsequent steps, solvent swaps are necessary to facilitate the purification and isolation of the product. Minimizing solvent volumes is a key consideration for improving process efficiency and reducing waste.

  • Work-up and Purification: Liquid-liquid extractions, which are straightforward on a lab scale, can be more complex and time-consuming in large reactors. Phase separation can be slow, and the formation of emulsions may occur. The purification of the final product is achieved through crystallization, which needs to be optimized to ensure high purity and yield. Parameters such as solvent system, cooling rate, and seeding are critical for obtaining the desired crystal form and particle size.

  • Hydrogenation Safety: The debenzylation step involves catalytic hydrogenation, which requires specialized equipment (a high-pressure reactor or a continuous flow hydrogenation setup) and strict safety protocols due to the use of flammable hydrogen gas and a pyrophoric catalyst (palladium on carbon). Proper grounding of equipment to prevent static discharge is essential.

  • Material Handling and Operator Safety: The handling of large quantities of chemicals necessitates appropriate personal protective equipment (PPE) and engineering controls. 2-(Chloromethyl)-2-methyloxirane is a hazardous substance, and appropriate handling procedures must be in place. The final product is a hydrochloride salt and can be corrosive.

Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol (B13040086)

This stage involves the reaction of benzylamine with 2-(chloromethyl)-2-methyloxirane to form the N-benzylated intermediate, which undergoes in-situ cyclization.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser

  • Addition funnel

  • Benzylamine

  • 2-(Chloromethyl)-2-methyloxirane

  • Methanol

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Toluene (B28343)

  • Brine solution

Procedure:

  • Charge the 100 L reactor with benzylamine (5.35 kg, 50.0 mol) and methanol (25 L).

  • Stir the mixture and cool the reactor contents to 0-5 °C.

  • Slowly add 2-(chloromethyl)-2-methyloxirane (5.43 kg, 50.0 mol) to the reactor via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture to 0-5 °C and slowly add a 50% aqueous solution of sodium hydroxide (4.0 kg, 50.0 mol) while maintaining the temperature below 15 °C.

  • Stir the mixture at room temperature for 4-6 hours to facilitate the cyclization.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • To the residue, add toluene (25 L) and water (15 L). Stir vigorously for 15 minutes.

  • Stop the stirring and allow the layers to separate. Remove the aqueous layer.

  • Wash the organic layer with brine (2 x 10 L).

  • Concentrate the organic layer under reduced pressure to obtain crude 1-benzyl-3-methylazetidin-3-ol as an oil. This crude product is typically used in the next step without further purification.

Stage 2: Synthesis of 3-Methylazetidin-3-ol (Hydrogenolytic Debenzylation)

The N-benzyl protecting group is removed via catalytic hydrogenation to yield the free base of the target molecule.

Materials and Equipment:

  • 100 L high-pressure hydrogenator

  • Palladium on carbon (10 wt%, 50% wet)

  • Methanol

  • Celite®

Procedure:

  • Dissolve the crude 1-benzyl-3-methylazetidin-3-ol from the previous step in methanol (40 L) in the hydrogenator.

  • Carefully add the wet 10% palladium on carbon catalyst (270 g) to the solution under a nitrogen atmosphere.

  • Seal the hydrogenator and purge with nitrogen three times, followed by purging with hydrogen three times.

  • Pressurize the reactor with hydrogen to 50 psi and heat to 40-45 °C.

  • Maintain the reaction under these conditions, monitoring hydrogen uptake. The reaction is typically complete in 8-12 hours.

  • Monitor the reaction progress by HPLC or TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 5 L).

  • Combine the filtrates and concentrate under reduced pressure to obtain crude 3-methylazetidin-3-ol as an oil.

Stage 3: Formation and Isolation of this compound

The final step involves the formation of the hydrochloride salt and its purification by crystallization.

Materials and Equipment:

  • 100 L glass-lined reactor with overhead stirring and temperature control

  • Filter-dryer or centrifuge

  • Isopropanol (IPA)

  • Concentrated hydrochloric acid (37%)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Charge the 100 L reactor with the crude 3-methylazetidin-3-ol from the previous step and isopropanol (20 L).

  • Stir to dissolve and cool the solution to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (approx. 4.1 L, 50.0 mol) while maintaining the internal temperature below 15 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1 hour. A precipitate should form.

  • Slowly add MTBE (40 L) over 1 hour to further induce precipitation.

  • Stir the resulting slurry at 0-5 °C for an additional 2-4 hours.

  • Isolate the solid product by filtration or centrifugation.

  • Wash the filter cake with cold (0-5 °C) MTBE (2 x 10 L).

  • Dry the solid under vacuum at 40-45 °C to a constant weight.

  • The final product, this compound, should be a white to off-white crystalline solid.

Data Presentation

ParameterStage 1: N-Benzylation & CyclizationStage 2: DebenzylationStage 3: Salt Formation & IsolationOverall
Starting Materials Benzylamine (5.35 kg)Crude IntermediateCrude Free Base
2-(chloromethyl)-2-methyloxirane (5.43 kg)10% Pd/C (270 g)Conc. HCl (~4.1 L)
Solvents Methanol (25 L), Toluene (25 L)Methanol (40 L)Isopropanol (20 L), MTBE (40 L)
Reaction Temperature 0-10 °C (addition), RT (reaction)40-45 °C0-15 °C
Reaction Time 14-19 hours8-12 hours3-5 hours
Typical Yield ~90% (crude)~95% (crude)~85%~72%
Product Purity (HPLC) N/A (crude intermediate)N/A (crude free base)>99%>99%

Visualizations

Scale_Up_Synthesis cluster_0 Stage 1: N-Benzylation & Cyclization cluster_1 Stage 2: Debenzylation cluster_2 Stage 3: Salt Formation & Isolation start1 Benzylamine + 2-(chloromethyl)-2-methyloxirane in Methanol reaction1 Reaction at 0-10°C, then RT start1->reaction1 Exothermic Addition workup1 NaOH Addition & Cyclization reaction1->workup1 extraction1 Toluene/Water Extraction workup1->extraction1 product1 Crude 1-Benzyl-3-methylazetidin-3-ol extraction1->product1 start2 Crude Intermediate in Methanol product1->start2 reaction2 Hydrogenation (H2, 10% Pd/C, 50 psi, 40-45°C) start2->reaction2 workup2 Filtration & Concentration reaction2->workup2 product2 Crude 3-Methylazetidin-3-ol workup2->product2 start3 Crude Free Base in Isopropanol product2->start3 reaction3 HCl Addition at 0-5°C start3->reaction3 crystallization Crystallization with MTBE reaction3->crystallization isolation Filtration & Drying crystallization->isolation final_product 3-Methylazetidin-3-ol HCl (>99% Purity) isolation->final_product

Caption: Workflow for the kilogram-scale synthesis of this compound.

Conclusion

The provided protocol outlines a robust and scalable three-stage process for the synthesis of this compound. By carefully considering the key scale-up parameters and adhering to the detailed experimental procedures, researchers and drug development professionals can efficiently produce this valuable intermediate in kilogram quantities with high purity. The successful implementation of this process will support the advancement of drug candidates through the development pipeline.

Troubleshooting & Optimization

optimization of reaction conditions for synthesizing 3-methylazetidin-3-ol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3-methylazetidin-3-ol (B1365027) hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 3-methylazetidin-3-ol hydrochloride and similar azetidine (B1206935) derivatives.

Issue Potential Cause Recommended Solution
Low or No Product Formation Ineffective ring closure.Ensure the starting materials are pure and dry. Optimize the reaction temperature; some cyclization reactions require heating to proceed at an adequate rate. Consider using a different base or solvent system. For related syntheses, bases like sodium bicarbonate or triethylamine (B128534) have been used.
Low reaction temperature.For the initial reaction of an amine with an epoxide, cooling (e.g., 0-5 °C) is often necessary to control the exotherm. However, subsequent cyclization steps may require higher temperatures. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature profile.
Incomplete deprotection.If a protecting group strategy is used (e.g., N-benzyl), ensure the deprotection step (e.g., hydrogenation) goes to completion. Monitor the reaction for the disappearance of the starting material. Catalyst poisoning can be an issue; use fresh, high-quality catalyst.
Formation of Side Products Dimerization or polymerization of the epoxide starting material.Add the epoxide slowly to the reaction mixture containing the amine to maintain a low concentration of the epoxide. Ensure adequate stirring and temperature control.
Formation of diol impurity.In syntheses starting from epichlorohydrin (B41342), the formation of a diol can be a side reaction. Using an appropriate stoichiometry of reagents and controlling the reaction temperature can minimize this.
Difficulty in Product Isolation and Purification Product is highly soluble in the reaction solvent.Perform a solvent swap to a solvent in which the product is less soluble to facilitate precipitation or crystallization.
Oily product instead of a solid.The product may require conversion to its hydrochloride salt to induce crystallization. This is typically achieved by treating the free base with a solution of HCl in an organic solvent (e.g., diethyl ether, isopropanol).
Impurities co-crystallize with the product.Recrystallization from a suitable solvent system may be necessary. A screening of different solvents is recommended to find the optimal conditions for purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A common strategy involves the reaction of a suitable amine (e.g., a protected amine like benzylamine) with a methyl-substituted epoxide, followed by intramolecular cyclization to form the azetidine ring. The final step is typically the removal of the protecting group and formation of the hydrochloride salt. One patented method for a similar, unmethylated compound involves reacting benzylamine (B48309) with epichlorohydrin at low temperatures (0-5 °C) for an extended period (e.g., 12 hours), followed by subsequent steps to form the azetidine ring and deprotect.

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help in determining the consumption of starting materials and the formation of the product and any intermediates or side products.

Q3: What are the critical parameters to control for optimizing the yield and purity?

A3: Key parameters to control include:

  • Temperature: The initial epoxide ring-opening is often exothermic and requires cooling, while the subsequent cyclization may require heating.

  • Reaction Time: The reaction time should be optimized to ensure complete conversion without significant side product formation.

  • Stoichiometry of Reagents: The molar ratio of the amine to the epoxide is crucial to avoid side reactions.

  • Choice of Solvent and Base: The solvent and base can significantly influence the reaction rate and selectivity.

Q4: What are some common challenges in the purification of this compound?

A4: Purification can be challenging due to the high polarity and water solubility of the product. Crystallization is often the preferred method of purification. Finding a suitable solvent or solvent mixture for recrystallization that effectively removes impurities without significant product loss is a key challenge. Conversion to the hydrochloride salt often aids in obtaining a crystalline solid.

Experimental Protocols

Example Protocol 1: Synthesis of 1-Benzyl-3-hydroxyazetidine (Intermediate)

This protocol is adapted from a patented procedure for a similar compound.

  • Dissolve benzylamine in a suitable solvent (e.g., water or an alcohol) in a reaction vessel equipped with a stirrer and a cooling system.

  • Cool the solution to 0-5 °C.

  • Slowly add a methyl-substituted epoxide (e.g., 2-methyl-2-vinyloxirane, though a more direct precursor would be 2-(chloromethyl)-2-methyloxirane) to the cooled solution while maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at this temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, proceed with the work-up, which may involve filtration and washing of the intermediate product.

  • The subsequent cyclization to form the azetidine ring may require heating in the presence of a base.

Example Protocol 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-protected 3-methylazetidin-3-ol intermediate in a suitable solvent such as methanol (B129727) or ethanol.

  • Add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) until the uptake of hydrogen ceases.

  • Filter the reaction mixture to remove the catalyst.

  • To the filtrate, add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the this compound.

  • Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

Quantitative Data from Related Syntheses

The following table summarizes data from the synthesis of a related compound, 1-[bis(4-chlorophenyl)methyl]azetidin-3-ol hydrochloride, which can provide a reference for expected outcomes.

Parameter Value Source
Yield 81.7%[1]
Solvent for HCl addition Toluene[1]
Temperature for HCl addition 20±2 °C[1]
Drying Conditions 48±2 °C under vacuum[1]

Visualizations

experimental_workflow cluster_step1 Step 1: Epoxide Ring Opening cluster_step2 Step 2: Azetidine Ring Formation (Cyclization) cluster_step3 Step 3: Deprotection and Salt Formation start Start: Benzylamine and Solvent add_epoxide Slowly add Methyl-substituted Epoxide at 0-5 °C start->add_epoxide react_1 Stir for 12-24h at 0-5 °C add_epoxide->react_1 add_base Add Base react_1->add_base heat Heat Reaction Mixture add_base->heat react_2 Monitor for Completion heat->react_2 hydrogenolysis Hydrogenolysis (e.g., H2, Pd/C) react_2->hydrogenolysis filtration Filter Catalyst hydrogenolysis->filtration add_hcl Add HCl in Organic Solvent filtration->add_hcl isolate Isolate Product by Filtration add_hcl->isolate end end isolate->end Final Product: 3-Methylazetidin-3-ol Hydrochloride

Caption: A generalized experimental workflow for the synthesis of this compound.

troubleshooting_workflow cluster_diagnosis Diagnosis cluster_solutions_yield Solutions for Low Yield cluster_solutions_side_products Solutions for Side Products cluster_solutions_isolation Solutions for Isolation Issues start Problem Encountered During Synthesis low_yield Low or No Product? start->low_yield side_products Significant Side Products? start->side_products isolation_issue Isolation/Purification Difficulty? start->isolation_issue check_reagents Check Reagent Purity and Stoichiometry low_yield->check_reagents Yes slow_addition Slow Reagent Addition side_products->slow_addition Yes solvent_swap Solvent Swap for Precipitation isolation_issue->solvent_swap Yes optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp change_conditions Change Solvent or Base optimize_temp->change_conditions end Optimized Synthesis change_conditions->end Re-run Experiment temp_control Improve Temperature Control slow_addition->temp_control adjust_stoichiometry Adjust Stoichiometry temp_control->adjust_stoichiometry adjust_stoichiometry->end salt_formation Ensure Complete Salt Formation solvent_swap->salt_formation recrystallize Recrystallize from Different Solvents salt_formation->recrystallize recrystallize->end

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and recommended storage conditions for 3-methylazetidin-3-ol (B1365027) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 3-methylazetidin-3-ol hydrochloride?

For long-term storage, it is recommended to store the solid compound in a well-ventilated, dry place. The container should be kept tightly closed to prevent moisture absorption, as the compound can be hygroscopic. For optimal stability, storage in a refrigerator at temperatures between 3-5°C under an inert atmosphere is advisable.

Q2: How should I store solutions of this compound?

The stability of this compound in solution is temperature-dependent. For solutions, the following storage conditions are recommended to minimize degradation:

  • Store at -80°C for up to 6 months.

  • Store at -20°C for up to 1 month.[1]

It is crucial to use sealed storage containers to protect the solution from moisture.[1]

Q3: Is this compound sensitive to light?

While specific data on photosensitivity is limited, as a general precaution for all laboratory chemicals, it is prudent to store this compound protected from direct light.

Q4: What are the known incompatibilities for this compound?

This compound should not be stored with or exposed to strong acids or alkalis, as well as strong oxidizing or reducing agents.[1] Such contact can lead to decomposition of the compound.

Q5: What are the signs of degradation?

Visual signs of degradation can include a change in color or the clumping of the solid material, which may indicate moisture absorption. For solutions, the appearance of particulates or a color change can signify degradation. If degradation is suspected, it is recommended to re-analyze the material for purity before use.

Troubleshooting Guide

This section addresses common issues that may be encountered during the handling and storage of this compound.

Summary of Recommended Storage Conditions
FormTemperatureDurationAtmosphereContainer
Solid3-5 °CLong-termInert GasTightly Closed
Solution-20 °C1 monthN/ASealed
Solution-80 °C6 monthsN/ASealed
Troubleshooting Common Issues

If you are experiencing issues with this compound, the following flowchart can help you troubleshoot potential causes related to its stability and storage.

G cluster_0 Troubleshooting Flowchart start Start: Inconsistent Experimental Results check_purity Has the purity of the compound been verified recently? start->check_purity purity_no Re-analyze purity (e.g., by NMR, LC-MS). check_purity->purity_no No purity_yes Purity confirmed. check_purity->purity_yes Yes check_storage Were recommended storage conditions followed? (See table above) purity_no->check_storage purity_yes->check_storage storage_no Improper Storage: Compound may have degraded. Action: Discard and use a fresh batch. check_storage->storage_no No storage_yes Proper Storage Confirmed. check_storage->storage_yes Yes check_hygroscopic Was the compound handled in a dry environment? (e.g., glovebox, desiccator) storage_yes->check_hygroscopic hygroscopic_no Potential Issue: Moisture absorption due to hygroscopic nature. Action: Dry the compound under vacuum and re-test. check_hygroscopic->hygroscopic_no No hygroscopic_yes Proper Handling Confirmed. check_hygroscopic->hygroscopic_yes Yes check_incompatibilities Was the compound exposed to strong acids/alkalis or oxidizing/reducing agents? hygroscopic_yes->check_incompatibilities incompatibilities_yes Potential Issue: Chemical incompatibility leading to degradation. Action: Review experimental protocol for incompatible reagents. check_incompatibilities->incompatibilities_yes Yes incompatibilities_no No obvious stability issues. Consider other experimental variables. check_incompatibilities->incompatibilities_no No

Caption: Troubleshooting flowchart for this compound.

Experimental Protocols

Currently, detailed experimental protocols for the stability testing of this compound are not publicly available. However, a general approach to assess stability would involve:

  • Initial Analysis: Characterize the initial purity and appearance of the compound using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and visual inspection.

  • Stress Conditions: Store aliquots of the compound under various conditions, including elevated temperatures (e.g., 40°C, 60°C), high humidity (e.g., 75% RH), and exposure to UV and visible light.

  • Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, and 8 weeks), remove an aliquot from each storage condition and re-analyze for purity and appearance.

  • Data Evaluation: Compare the results from the stressed samples to a control sample stored under ideal conditions (e.g., -20°C, protected from light and moisture) to determine the rate of degradation and identify any degradation products.

Safety and Handling

This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[1][2]

References

potential degradation pathways for azetidine-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine-containing compounds. The information addresses common stability issues and potential degradation pathways encountered during experimentation.

Troubleshooting Guides

Issue: Unexpected side products observed during a reaction.

Potential Cause Troubleshooting Steps
Nucleophilic ring-opening 1. Review all reaction components for potential nucleophiles (e.g., solvents, buffers, reactants).[1] 2. If possible, substitute nucleophilic solvents or buffers with non-nucleophilic alternatives. 3. Maintain a neutral pH if the azetidinium salt's stability is desired, as the ring is generally more stable under neutral to slightly basic conditions.[1]
Acid- or base-catalyzed degradation 1. Carefully control the pH of the reaction mixture. Azetidine (B1206935) rings are particularly susceptible to ring-opening under acidic conditions due to the formation of a more reactive azetidinium ion.[1][2] 2. For workups, consider using weakly acidic or neutral conditions and maintaining low temperatures to minimize degradation.[2]
Intramolecular ring-opening 1. For N-substituted azetidines with pendant nucleophilic groups (e.g., amides), be aware of the potential for acid-mediated intramolecular ring-opening.[3][4] 2. Consider modifying the linker length between the azetidine ring and the nucleophilic group to reduce the propensity for intramolecular attack.[3][4]

Issue: Loss of compound during workup or analysis (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Steps
Hydrolysis in aqueous mobile phases 1. Minimize the time the sample is in an aqueous solution.[1] 2. If compatible with your analysis, use a mobile phase with a higher organic content. 3. Maintain a neutral pH for the mobile phase.[1]
On-column degradation 1. Ensure the HPLC column and system are thoroughly cleaned and free of contaminants that could catalyze degradation.[1]
Thermal instability during solvent removal 1. Avoid excessive heating when removing solvents. For sensitive compounds, especially perchlorate (B79767) salts, remove solvents at room temperature under reduced pressure.[1]

Issue: Discoloration or change in the physical appearance of the stored compound.

Potential Cause Troubleshooting Steps
Decomposition over time 1. Re-analyze the compound to assess its purity. If significant degradation has occurred, dispose of the material safely.[1]
Reaction with atmospheric moisture 1. Store the compound in a desiccator over a suitable drying agent to protect it from moisture.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with azetidine-containing compounds?

The main stability concern for the azetidine ring is its susceptibility to ring-opening reactions. This is due to the inherent ring strain of the four-membered ring, which is intermediate between the highly strained aziridine (B145994) and the more stable pyrrolidine (B122466) and piperidine (B6355638) rings.[5][6] This reactivity is particularly pronounced under acidic conditions, which lead to the formation of a more reactive azetidinium ion.[1]

Q2: What are the major degradation pathways for azetidine-containing compounds?

The primary degradation pathways for azetidine-containing compounds involve the opening of the strained four-membered ring. Key pathways include:

  • Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles, including water, alcohols, and other reagents present in the reaction mixture, leading to substituted 3-aminopropanol derivatives.[1]

  • Acid-Mediated Ring-Opening: Under acidic conditions, the azetidine nitrogen is protonated, increasing ring strain and making it more susceptible to nucleophilic attack.[2] A pendant amide group can also act as an intramolecular nucleophile.[3][4]

  • Oxidative Degradation: Azetidine rings can be susceptible to oxidative cleavage. This can be induced by chemical oxidants or occur metabolically through enzymes like cytochrome P450.[7]

  • Metabolic Ring-Opening: Glutathione (B108866) S-transferases can catalyze the nucleophilic attack of glutathione on the azetidine ring, leading to ring-opened conjugates without prior bioactivation by P450 enzymes.[8]

Q3: How can I enhance the stability of my azetidine-containing compound?

To improve stability, consider the following strategies:

  • pH Control: Maintain neutral to slightly basic conditions during reactions, workups, and in analytical mobile phases.[1]

  • Substituent Effects: The stability of N-substituted azetidines is highly dependent on the substituents. Electron-withdrawing groups on the nitrogen can increase stability by reducing the nitrogen's basicity.[1]

  • Storage: For long-term storage, converting the azetidine base to its hydrochloride salt can often yield a more stable solid.[2] If in solution, use aprotic solvents and avoid strong acids.[2]

  • Structural Modification: In cases of intramolecular degradation, modifying the structure, such as increasing the length of a linker between the azetidine and a nucleophilic group, can enhance stability.[3][4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the azetidine-containing compound in a suitable solvent like acetonitrile (B52724) or methanol.[2]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for 24 hours.[1][2]

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for 24 hours.[1][2]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.[1][2]

    • Thermal Degradation (Solid State): Place a solid sample of the compound in an oven at a controlled temperature (e.g., 105 °C) for 24 hours.[2]

    • Thermal Degradation (Solution): Dissolve the compound in a stable solvent (e.g., acetonitrile) and heat at a controlled temperature.[1]

    • Photostability: Expose a solution or solid sample to light conditions as per ICH Q1B guidelines, with a control sample protected from light.[9]

  • Analysis: At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase for analysis by HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.[1]

Protocol 2: Analysis of Degradation Products by HPLC-MS

This protocol provides a starting point for the analytical separation and identification of degradation products.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at a suitable wavelength (e.g., 210 nm) and/or a mass spectrometer.[1]

  • MS Method:

    • Ionization: Electrospray ionization (ESI) in positive mode.[1]

    • Analysis: Full scan to identify the m/z of the parent compound and degradation products.

    • Tandem MS (MS/MS): Perform MS/MS on the parent and degradation product ions to obtain fragmentation patterns for structural elucidation.[1]

Data Presentation

Table 1: Illustrative Stability Data for an Azetidine-Containing Compound under Forced Degradation Conditions.

Stress Condition Time Points % Purity of Parent Compound Major Degradation Products
0.1 M HCl (60 °C)0, 8, 24 hours99.9, 85.2, 60.7Ring-opened hydrolysis product
0.1 M NaOH (60 °C)0, 8, 24 hours99.8, 95.1, 88.5Ring-opened hydrolysis product
3% H₂O₂ (RT)0, 24, 48 hours99.9, 92.3, 85.4Oxidized and ring-opened products
Solid State (105 °C)0, 1, 3 days99.9, 98.2, 95.0Thermally induced decomposition products
Photostability (ICH Q1B)Exposed vs. Control>10% degradationPhotolytic cleavage products

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates and products will be compound-specific.

Visualizations

cluster_0 Azetidine Compound cluster_1 Degradation Triggers cluster_2 Degradation Products Azetidine Azetidine-Containing Compound RingOpened Ring-Opened Products (e.g., 3-aminopropanol derivatives) Azetidine->RingOpened Hydrolysis/ Nucleophilic Attack Oxidized Oxidized Products Azetidine->Oxidized Photolytic Photolytic Cleavage Products Azetidine->Photolytic Acid Acid (H+) Acid->Azetidine Protonation Base Base (OH-) Base->Azetidine Nucleophile Nucleophile (Nu-) Nucleophile->Azetidine Oxidant Oxidizing Agent Oxidant->Azetidine Light Light (hν) Light->Azetidine Heat Heat (Δ) Heat->Azetidine

Caption: General degradation pathways for azetidine compounds.

start Start: Azetidine Compound stress Apply Stress Condition (Acid, Base, Oxidant, Heat, Light) start->stress sample Take Time Point Samples stress->sample analyze Analyze by HPLC/LC-MS sample->analyze identify Identify Degradation Products (MS/MS, NMR) analyze->identify pathway Propose Degradation Pathway identify->pathway end End pathway->end

Caption: Workflow for a forced degradation study.

A N-Substituted Azetidine with Pendant Amide Azetidinium Protonated Azetidinium Ion A->Azetidinium H_plus H+ Attack Intramolecular Nucleophilic Attack by Amide Oxygen Azetidinium->Attack RingOpened Ring-Opened Pyrrolidinone Product Attack->RingOpened

Caption: Acid-mediated intramolecular ring-opening pathway.

References

Technical Support Center: Troubleshooting Common Issues in Azetidine Ring-Opening Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for azetidine (B1206935) ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you troubleshoot your azetidine ring-opening reactions.

Issue 1: Low or No Reaction Yield

Question: My azetidine ring-opening reaction is not proceeding or is giving a very low yield. What are the potential causes and how can I improve it?

Answer: Low or no yield in azetidine ring-opening reactions can stem from several factors. Azetidines are relatively stable four-membered rings and often require activation to undergo ring-opening. Here are some key aspects to investigate:

  • Activation of the Azetidine Ring: The nitrogen atom in the azetidine ring often needs to be activated to facilitate nucleophilic attack. Common strategies include:

    • Lewis Acid Catalysis: Lewis acids can coordinate to the nitrogen atom, making the ring more susceptible to nucleophilic attack. Lanthanide triflates, such as La(OTf)₃, have been shown to be effective catalysts.[1]

    • Formation of Azetidinium Ions: Quaternization of the azetidine nitrogen, for instance with methyl trifluoromethanesulfonate, forms a highly reactive azetidinium ion that readily undergoes ring-opening.[1]

  • Reaction Conditions:

    • Temperature: Some ring-opening reactions may require elevated temperatures to overcome the activation energy. For instance, a photochemical cyclization followed by ring-opening required heating to 100°C to initiate the opening of the azetidinol (B8437883) intermediate.[1]

    • Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Ethereal solvents like 2-MeTHF have been found to be optimal in certain enantioselective ring-opening reactions, while highly polar solvents can sometimes decrease selectivity.[1][2]

  • Nature of the Nucleophile: The strength and steric bulk of the nucleophile play a crucial role. Stronger or sterically hindered nucleophiles may be required to open the ring, but they can also influence the regioselectivity of the attack.[1][3]

  • Substrate Stability: In some cases, the azetidine starting material itself might be unstable under the reaction conditions, leading to decomposition pathways that compete with the desired ring-opening.[1]

  • Competing Side Reactions: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers, especially at high concentrations. Performing the reaction under high dilution conditions can favor the desired ring formation.

Issue 2: Poor Regioselectivity

Question: My azetidine ring-opening is not regioselective. How can I control which C-N bond is cleaved?

Answer: Regioselectivity in the nucleophilic ring-opening of unsymmetrical azetidines is a common challenge and is primarily governed by electronic and steric effects.[1][3]

  • Electronic Effects: The presence of substituents that can stabilize a positive charge on an adjacent carbon atom will direct the nucleophilic attack to that carbon.[1][3]

    • Activating Groups: Substituents such as aryl, alkenyl, cyano, carboxylate, and carboxamide groups at the 2-position of the azetidine ring tend to favor cleavage of the C2-N bond due to stabilization of the transition state. The nucleophile will preferentially attack the carbon atom bearing these groups.[1][3]

  • Steric Hindrance: In the absence of strong electronic effects, the regioselectivity is often controlled by sterics.[3]

    • Less Substituted Carbon: Sterically bulky or strong nucleophiles will preferentially attack the less substituted carbon atom adjacent to the nitrogen.[3]

  • Catalyst and Reagents: The choice of catalyst can be paramount. Lewis acids like La(OTf)₃ can activate the ring for a more defined SN2-like nucleophilic attack.[4]

Issue 3: Product Decomposition

Question: I am observing decomposition of my azetidine-containing product. What could be the cause?

Answer: The ring strain inherent to azetidines can make them susceptible to decomposition, particularly under acidic conditions.[1] A notable decomposition pathway has been reported for certain N-substituted aryl azetidines. This decomposition is an acid-mediated intramolecular ring-opening where a pendant amide group acts as a nucleophile, attacking the azetidine ring, which leads to a rearrangement.[1]

Factors influencing this decomposition include:

  • Acidity (pH): The decomposition is often catalyzed by acid.[1]

  • Azetidine Nitrogen Basicity: If the azetidine nitrogen is sufficiently basic to be protonated, it becomes activated towards intramolecular nucleophilic attack.[1]

  • Nucleophilicity of a Pendant Group: The presence of a nearby nucleophilic group, such as an amide, can facilitate this decomposition pathway.[1]

Data Presentation

The following tables summarize quantitative data from key experiments to aid in the optimization of your reaction conditions.

Table 1: Optimization of Reaction Conditions for Azetidine Synthesis via Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [1][4]

EntryLewis AcidSolventTime (h)NMR Yield of Azetidine (%)Regioselectivity (Azetidine:Pyrrolidine)
1La(OTf)₃(CH₂Cl)₂2.581>20:1
2La(OTf)₃PhH2.581<20:1
3La(OTf)₃MeCN2.563>20:1
4La(OTf)₃THF2.555>20:1
5Sc(OTf)₃(CH₂Cl)₂5.067>20:1

Table 2: Lewis Acid-Mediated Ring-Opening of 2-Aryl-N-tosylazetidines with Various Alcohols [5]

EntryAzetidine Substituent (Aryl)AlcoholProductYield (%)
1PhenylMethanol3a94
2PhenylEthanol3b92
3PhenylIsopropanol3c90
4PhenylBenzyl alcohol3d95
5PhenylPropargyl alcohol3e96
64-ChlorophenylPropargyl alcohol3j94
74-MethylphenylPropargyl alcohol3k95
82-NaphthylPropargyl alcohol3l92
92-FurylPropargyl alcohol3m85

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Azetidine Ring-Opening with an Alcohol Nucleophile

This is a generalized procedure and may require optimization for specific substrates.[1]

Materials:

  • 2-Aryl-N-tosylazetidine (1.0 eq.)

  • Desired alcohol (serves as both solvent and nucleophile)

  • Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.)

  • Inert atmosphere (Argon or Nitrogen)

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Preparation: To a solution of the 2-aryl-N-tosylazetidine (1.0 eq.) in the desired alcohol, add the Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) at 0 °C under an inert atmosphere.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1,3-amino ether.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting azetidine ring-opening reactions.

Troubleshooting_Low_Yield start Low or No Yield check_activation Is the azetidine ring sufficiently activated? start->check_activation activation_strategies Consider Lewis acid catalysis or formation of azetidinium ion. check_activation->activation_strategies No check_conditions Are the reaction conditions optimal? check_activation->check_conditions Yes activation_strategies->check_conditions condition_optimization Increase temperature. Optimize solvent. check_conditions->condition_optimization No check_nucleophile Is the nucleophile appropriate? check_conditions->check_nucleophile Yes condition_optimization->check_nucleophile nucleophile_considerations Use a stronger or less sterically hindered nucleophile. check_nucleophile->nucleophile_considerations No check_stability Is the starting material stable? check_nucleophile->check_stability Yes nucleophile_considerations->check_stability stability_solutions Modify protecting groups or reaction conditions to prevent decomposition. check_stability->stability_solutions No success Improved Yield check_stability->success Yes stability_solutions->success

Fig. 1: Troubleshooting workflow for low reaction yield.

Regioselectivity_Decision_Tree start Unsymmetrical Azetidine check_activating_group Is there an activating group (aryl, alkenyl, cyano, etc.) at C2? start->check_activating_group attack_at_c2 Nucleophilic attack occurs at C2. check_activating_group->attack_at_c2 Yes check_sterics Consider steric hindrance. check_activating_group->check_sterics No bulky_nucleophile Is the nucleophile sterically bulky or strong? check_sterics->bulky_nucleophile attack_less_substituted Nucleophilic attack occurs at the less substituted carbon (C4). bulky_nucleophile->attack_less_substituted Yes mixed_products Potential for a mixture of products. Consider catalyst control (e.g., Lewis Acid). bulky_nucleophile->mixed_products No Intramolecular_Decomposition start N-Substituted Aryl Azetidine with Pendant Amide protonation Protonation of Azetidine Nitrogen (Acid-Catalyzed) start->protonation H+ activation Activated Azetidinium Ion protonation->activation attack Intramolecular Nucleophilic Attack by Pendant Amide activation->attack rearrangement Rearrangement and Ring-Opening attack->rearrangement product Decomposed Product rearrangement->product

References

managing side reactions during the synthesis of 3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methylazetidin-3-ol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 3-methylazetidin-3-ol?

A1: Two primary routes are commonly employed:

  • From Epichlorohydrin (B41342) and Methylamine (B109427): This is a cost-effective approach that involves the initial reaction of epichlorohydrin with methylamine to form 1-chloro-3-(methylamino)propan-2-ol, which is then cyclized under basic conditions. The N-benzyl protected analog synthesis suggests that this method can be efficient, though purification from di-alkylation byproducts is a key challenge.

  • From N-protected Azetidin-3-one (B1332698): This route typically involves the protection of the azetidine (B1206935) nitrogen (e.g., with a Boc group), followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to the ketone. The final step is the deprotection of the nitrogen. This method offers good control but requires the preparation of the azetidin-3-one precursor.

Q2: What is the purpose of the N-Boc protecting group?

A2: The tert-butyloxycarbonyl (Boc) group is used to protect the azetidine nitrogen during the addition of the methyl group. This prevents the organometallic reagent from acting as a base and deprotonating the nitrogen, which would lead to unwanted side reactions and a lower yield of the desired product. The Boc group is generally stable to the reaction conditions and can be removed under acidic conditions.

Q3: What are the typical yields for the synthesis of 3-methylazetidin-3-ol?

A3: Yields can vary significantly depending on the chosen route, reaction conditions, and purification methods. For the Grignard addition to N-Boc-azetidin-3-one, yields for analogous tertiary alcohols are reported to be in the range of 60-70%. The subsequent deprotection step is typically high-yielding.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of 3-methylazetidin-3-ol.

Route 1: From N-Boc-Azetidin-3-one via Grignard Reaction

Problem 1: Low yield of N-Boc-3-methylazetidin-3-ol after Grignard reaction.

Potential Cause Troubleshooting Steps
Poor quality Grignard reagent Ensure the magnesium turnings are fresh and activated (e.g., with iodine or 1,2-dibromoethane). Use anhydrous THF as the solvent and ensure all glassware is flame-dried to exclude moisture. Titrate the Grignard reagent before use to determine its exact concentration.
Enolization of azetidin-3-one The Grignard reagent can act as a base, deprotonating the α-carbon to the ketone and forming an enolate. This leads to the recovery of starting material after workup. To minimize this, add the azetidin-3-one solution slowly to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C).
Reduction of the ketone If the Grignard reagent has β-hydrogens (not the case for methylmagnesium bromide), it can reduce the ketone to the corresponding alcohol (N-Boc-azetidin-3-ol). Using a freshly prepared and titrated Grignard reagent can minimize the presence of species that cause reduction.
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material. If the reaction stalls, consider adding an additional equivalent of the Grignard reagent.

Problem 2: Difficulty in purifying the final product, 3-methylazetidin-3-ol.

Potential Cause Troubleshooting Steps
Formation of oligomers/polymers N-unsubstituted azetidines can be prone to oligomerization, especially under acidic or basic conditions or upon heating. After deprotection, it is crucial to work up the reaction at low temperatures and to purify the product promptly. Distillation under reduced pressure or crystallization can be effective.
Residual starting material or byproducts If purification by distillation is not feasible, column chromatography on silica (B1680970) gel can be employed. A polar eluent system such as dichloromethane (B109758)/methanol with a small amount of ammonium (B1175870) hydroxide (B78521) can be effective for separating the polar product from less polar impurities.
Product is highly water-soluble 3-Methylazetidin-3-ol is expected to have high water solubility. During aqueous workup, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane or a mixture of isopropanol/chloroform). Salting out with NaCl or K2CO3 may improve extraction efficiency.
Route 2: From Epichlorohydrin and Methylamine

Problem 1: Formation of a significant amount of di-alkylation byproduct.

Potential Cause Troubleshooting Steps
Reaction stoichiometry and conditions The primary amine product, 1-chloro-3-(methylamino)propan-2-ol, can react with a second molecule of epichlorohydrin, leading to the formation of bis(3-chloro-2-hydroxypropyl)methylamine. To minimize this, use a large excess of methylamine and add the epichlorohydrin slowly to the methylamine solution at a low temperature.
Difficulty in separating the byproduct The di-alkylation product will have a higher boiling point than the desired intermediate. Purification of the 1-chloro-3-(methylamino)propan-2-ol intermediate can be achieved by vacuum distillation before proceeding to the cyclization step.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes based on analogous syntheses.

Table 1: Grignard Reaction for the Synthesis of N-Boc-3-alkylazetidin-3-ols

Starting Material Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
N-Boc-azetidin-3-onePhenyllithiumTHF-78261PhD Dissertation
N-Boc-azetidin-3-one2-Ethylbutylmagnesium bromideTHF0 to RT3Not specifiedBenchChem Guide

Table 2: Deprotection of N-Boc-3-alkylazetidin-3-ols

Starting Material Reagent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
N-Boc-3-(2-Ethylbutyl)azetidineTrifluoroacetic acid (TFA)Dichloromethane (DCM)0 to RT2Not specifiedBenchChem Guide

Experimental Protocols

Key Experiment: Synthesis of 3-Methylazetidin-3-ol via Grignard Reaction and Deprotection (Adapted from a similar procedure)

Step 1: Synthesis of N-Boc-3-methylazetidin-3-ol

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of methyl bromide (1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) dropwise to initiate the Grignard reaction.

  • Once the reaction is initiated, add the remaining methyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF.

  • Add the N-Boc-azetidin-3-one solution dropwise to the cooled Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-3-methylazetidin-3-ol.

Step 2: Deprotection of N-Boc-3-methylazetidin-3-ol

  • Dissolve the crude N-Boc-3-methylazetidin-3-ol (1.0 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) (e.g., 2-4 equivalents) dropwise.

  • Stir the mixture at room temperature for 2 hours, monitoring the reaction by TLC.

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any non-polar impurities.

  • Basify the aqueous layer with 2 M NaOH to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford 3-methylazetidin-3-ol.

Visualizations

Synthesis_Pathway cluster_route1 Route 1: Grignard Addition N-Boc-Azetidin-3-one N-Boc-Azetidin-3-one Step1 Grignard Reaction N-Boc-Azetidin-3-one->Step1 MeMgBr CH3MgBr MeMgBr->Step1 N-Boc-3-methylazetidin-3-ol N-Boc-3-methylazetidin-3-ol Step1->N-Boc-3-methylazetidin-3-ol Step2 Deprotection (TFA) N-Boc-3-methylazetidin-3-ol->Step2 3-Methylazetidin-3-ol 3-Methylazetidin-3-ol Step2->3-Methylazetidin-3-ol

Caption: Synthetic pathway via Grignard addition to N-Boc-azetidin-3-one.

Troubleshooting_Workflow Start Low Yield in Grignard Reaction Check_Grignard Check Grignard Reagent Quality Start->Check_Grignard Poor Reagent? Check_Temp Review Reaction Temperature Start->Check_Temp Side Reactions? Check_SM Analyze for Starting Material Start->Check_SM Incomplete Reaction? Action_Grignard Use fresh/activated Mg, anhydrous solvent, titrate reagent Check_Grignard->Action_Grignard Action_Temp Add ketone slowly at low temperature (-78 to 0 °C) Check_Temp->Action_Temp Action_SM Increase reaction time or add more Grignard reagent Check_SM->Action_SM End Improved Yield Action_Grignard->End Action_Temp->End Action_SM->End

Caption: Troubleshooting workflow for low yield in the Grignard reaction.

Side_Reactions Grignard_Reaction Grignard Reaction on N-Boc-Azetidin-3-one Desired_Product N-Boc-3-methylazetidin-3-ol (Desired Product) Grignard_Reaction->Desired_Product Nucleophilic Addition Enolization Enolization (Side Reaction) Grignard_Reaction->Enolization Basic Character Reduction Reduction (Side Reaction) Grignard_Reaction->Reduction Reducing Impurities Recovered_SM Recovered N-Boc-Azetidin-3-one Enolization->Recovered_SM Leads to Reduced_Product N-Boc-Azetidin-3-ol Reduction->Reduced_Product Leads to

Caption: Main and side reaction pathways in the Grignard synthesis.

Technical Support Center: Purification of Small, Polar, Nitrogen-Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of small, polar, nitrogen-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often-problematic molecules.

Frequently Asked Questions (FAQs)

Q1: My polar, nitrogen-containing compound shows poor or no retention on a reversed-phase (C18) column and elutes in the void volume. What can I do?

A1: This is a very common issue due to the high polarity of these compounds and their tendency to be protonated at neutral pH, making them highly soluble in the aqueous mobile phase.[1][2][3] Here are several strategies to improve retention:

  • Adjust Mobile Phase pH: Increase the pH of the mobile phase to suppress the ionization of basic nitrogen-containing compounds. A general guideline is to adjust the pH to be at least two units above the pKa of the amine.[1][4] This neutralizes the positive charge, making the molecule less polar and increasing its affinity for the nonpolar stationary phase.

  • Use an Ion-Pairing Agent: Add an anionic ion-pairing agent, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA), to the mobile phase.[1] These agents form a neutral ion pair with the positively charged analyte, increasing its hydrophobicity and retention on the C18 column.

  • Switch to a Different Stationary Phase: If the above methods are not effective, consider using an alternative chromatographic technique such as Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of highly polar compounds.[2][3][5]

Q2: I am observing significant peak tailing and poor peak shape for my amine compound on a silica (B1680970) gel column. What is causing this and how can I fix it?

A2: Peak tailing on silica gel is typically caused by strong interactions between the basic amine and acidic silanol (B1196071) groups on the silica surface.[4][6] This can be addressed by:

  • Adding a Basic Modifier to the Mobile Phase: Incorporate a small amount (typically 0.1-2%) of a competing base like triethylamine (B128534) (TEA), diethylamine (B46881) (DEA), pyridine, or ammonium (B1175870) hydroxide (B78521) into your mobile phase.[4][6][7] These modifiers will preferentially interact with the acidic silanol groups, masking them from the analyte and leading to more symmetrical peaks.

  • Using a Deactivated Stationary Phase: Consider using a base-deactivated silica gel column or an alternative stationary phase like neutral or basic alumina, which is less acidic than silica.[4][6][8]

  • Amine-functionalized Silica: Another option is to use an amine-functionalized silica column, which can help to shield the analyte from the silica surface.[7][9]

Q3: What is HILIC, and when is it a good choice for purifying my small, polar, nitrogen-containing molecule?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amino columns) and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile, and a small amount of water.[3][5][10] It is an excellent choice when your compound is too polar to be retained on a reversed-phase column.[3][5] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[5][10]

Q4: Are there other advanced chromatographic techniques I can use for these challenging compounds?

A4: Yes, besides HILIC, you can also consider:

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a polar organic modifier like methanol.[11][] It is a fast and efficient technique that can provide different selectivity compared to liquid chromatography.[11][][13]

  • Mixed-Mode Chromatography (MMC): MMC utilizes stationary phases with multiple functionalities, allowing for a combination of interactions such as reversed-phase and ion-exchange.[14][15][16] This can provide unique selectivity and improved retention for polar and ionizable compounds.[14][17][18]

Troubleshooting Guides

Issue 1: Poor Retention on Reversed-Phase (C18) Columns

This guide provides a step-by-step approach to troubleshoot and resolve poor retention of small, polar, nitrogen-containing molecules on C18 columns.

G start Start: Poor retention on C18 ph_adjust Adjust Mobile Phase pH (> pKa + 2) start->ph_adjust check_retention1 Sufficient Retention? ph_adjust->check_retention1 ion_pair Add Ion-Pairing Agent (e.g., TFA, HFBA) check_retention1->ion_pair No end End: Successful Purification check_retention1->end Yes check_retention2 Sufficient Retention? ion_pair->check_retention2 alt_method Consider Alternative Method: HILIC, SFC, or MMC check_retention2->alt_method No check_retention2->end Yes alt_method->end

Troubleshooting workflow for poor retention on C18 columns.
Issue 2: Peak Tailing on Normal-Phase (Silica Gel) Columns

This guide outlines the steps to diagnose and resolve peak tailing for basic, nitrogen-containing compounds on silica gel.

G start Start: Peak Tailing on Silica add_modifier Add Basic Modifier to Mobile Phase (e.g., TEA, NH4OH) start->add_modifier check_shape1 Improved Peak Shape? add_modifier->check_shape1 deactivated_silica Use Base-Deactivated Silica or Alumina check_shape1->deactivated_silica No end End: Symmetrical Peaks check_shape1->end Yes check_shape2 Improved Peak Shape? deactivated_silica->check_shape2 alt_phase Consider Functionalized Phase (e.g., Amino, Diol) check_shape2->alt_phase No check_shape2->end Yes alt_phase->end

Troubleshooting workflow for peak tailing on silica gel.

Data Presentation

Table 1: Common Mobile Phase Modifiers for Normal-Phase Chromatography of Amines
ModifierTypical ConcentrationPurposeReference
Triethylamine (TEA)0.1 - 2%Masks acidic silanol groups, reduces peak tailing.[4][6]
Ammonium Hydroxide (NH4OH)0.1 - 2% in MethanolIncreases mobile phase basicity, improves peak shape for very polar bases.[4][7]
Pyridine0.1 - 2%Alternative basic modifier to reduce peak tailing.[4]
Table 2: Comparison of Chromatographic Techniques for Polar, Nitrogen-Containing Molecules
TechniqueStationary PhaseMobile PhasePrinciple of SeparationBest For
Reversed-Phase (RP) Non-polar (e.g., C18)Polar (e.g., Water/Acetonitrile)Hydrophobic interactions.Moderately polar to non-polar compounds.
Hydrophilic Interaction (HILIC) Polar (e.g., Silica, Diol, Amino)High organic with some aqueousPartitioning into an aqueous layer on the stationary phase surface.Highly polar and water-soluble compounds.[3][5][10]
Supercritical Fluid (SFC) Various (Chiral, Achiral)Supercritical CO2 with polar modifiersPolarity-based interactions.Chiral and achiral separations, fast purifications.[][13]
Mixed-Mode (MMC) Multi-functional (e.g., C18 with ion-exchanger)Varies depending on modesMultiple interaction types (hydrophobic, ionic, etc.).Complex mixtures with a wide range of polarities.[14][17]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous buffers with salt gradientsElectrostatic interactions.Charged molecules.[19][20][21]

Experimental Protocols

Protocol 1: Purification using HILIC

This protocol provides a general workflow for developing a HILIC purification method for a small, polar, nitrogen-containing molecule.

1. Column Selection:

  • Start with an un-derivatized silica gel column.

  • For basic compounds, consider an amino or diol-functionalized column to potentially improve peak shape.[3][9]

2. Mobile Phase Preparation:

  • Solvent A: Acetonitrile (ACN).

  • Solvent B: Water with a buffer (e.g., 10 mM ammonium acetate (B1210297) or ammonium formate). The buffer is crucial for good peak shape and reproducible retention.

  • Initial Conditions: Start with a high percentage of Solvent A (e.g., 95% ACN).

3. Gradient Development:

  • Perform a scouting gradient from 95% ACN to 50% ACN over 10-15 column volumes.

  • Based on the scouting run, optimize the gradient to achieve the desired separation. For very polar compounds, the gradient may need to go to a higher aqueous content.

4. Sample Preparation:

  • Dissolve the sample in a solvent that is weak in the HILIC system, ideally the initial mobile phase composition or pure acetonitrile. Avoid dissolving the sample in pure water, as this can lead to poor peak shape.

5. Equilibration:

  • Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. This is critical for reproducible retention times in HILIC.

Protocol 2: Normal-Phase Chromatography with a Basic Modifier

This protocol details the steps for purifying a basic, nitrogen-containing compound using normal-phase chromatography while mitigating peak tailing.

1. Solvent System Selection (TLC):

  • Develop a suitable solvent system using Thin Layer Chromatography (TLC). A common starting point is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • If the compound streaks or has a very low Rf, add a basic modifier to the developing solvent. Prepare a stock solution of 1-2% triethylamine (TEA) or ammonium hydroxide in the polar solvent and add this to the mobile phase.[4][6]

  • Aim for an Rf value of 0.2-0.3 for the compound of interest.

2. Column Packing:

  • Dry pack a silica gel column of an appropriate size for the amount of sample.

3. Column Deactivation (Optional but Recommended):

  • Before loading the sample, flush the column with 2-3 column volumes of the initial mobile phase containing the basic modifier. This will pre-treat the silica and reduce strong interactions with the analyte.[22]

4. Sample Loading:

  • Dissolve the crude sample in a minimum amount of the mobile phase.

  • Alternatively, for less soluble samples, adsorb the compound onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.

5. Elution:

  • Begin elution with the optimized mobile phase from the TLC analysis.

  • A gradient elution, gradually increasing the polarity of the mobile phase, can be used to separate compounds with different polarities.

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

References

Technical Support Center: Handling and Storing Hygroscopic Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for the proper handling and storage of hygroscopic hydrochloride salts. Adherence to these protocols is critical to ensure the stability, efficacy, and safety of these compounds throughout experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What makes hydrochloride salts hygroscopic and what are the consequences of improper handling?

A1: Hydrochloride salts are formed by reacting a basic drug with hydrochloric acid, which often enhances the compound's solubility in water. However, the presence of the chloride ion and other polar functional groups in the molecule can create a strong affinity for water molecules, making the salt prone to absorbing moisture from the atmosphere—a property known as hygroscopicity.[1] Improper handling and storage can lead to several undesirable consequences:

  • Physical Changes: Moisture absorption can cause caking, clumping, or even deliquescence (dissolving in the absorbed water), making accurate weighing and handling difficult.[2]

  • Chemical Degradation: The presence of water can promote hydrolysis, oxidation, or other degradation pathways, leading to a loss of potency and the formation of impurities.[2]

  • Altered Physical Properties: For formulated products, moisture can alter tablet hardness, dissolution rates, and overall stability, compromising the drug's performance.[3]

Q2: My hygroscopic hydrochloride salt has formed clumps. Can I still use it?

A2: Clumping or caking is a clear indication of moisture absorption. While the active pharmaceutical ingredient (API) may not be fully degraded, its homogeneity is compromised, making accurate measurement for experiments challenging. It is recommended to first dry the material to remove the excess moisture. If the material remains clumped after drying, gentle grinding with a mortar and pestle may be necessary to restore a uniform powder. However, it is crucial to then determine the water content (e.g., by Karl Fischer titration) to ensure accurate dosing in your experiments. For critical applications, it is always best to use a fresh, properly stored sample.

Q3: What are the ideal storage conditions for hygroscopic hydrochloride salts?

A3: The ideal storage conditions aim to minimize exposure to atmospheric moisture. This is typically achieved by storing the compounds in a controlled environment with low relative humidity (RH). General recommendations suggest maintaining a relative humidity below 60%, with some sources advising an even lower range of 30-40% for highly sensitive materials.[4][5] The material should be kept in a tightly sealed, moisture-proof container. For an additional layer of protection, especially for highly hygroscopic materials, storage in a desiccator or a glove box is recommended.[6] Always refer to the manufacturer's safety data sheet (SDS) for specific storage recommendations for each compound.

Q4: When is a glove box necessary for handling hygroscopic hydrochloride salts?

A4: A glove box is necessary when the hydrochloride salt is extremely sensitive to moisture and even brief exposure to the ambient atmosphere can lead to significant degradation or alteration of its physical properties.[7] Glove boxes provide a controlled, inert atmosphere (typically nitrogen or argon) with very low levels of oxygen and moisture, often in the parts-per-million (ppm) range.[8] They are particularly crucial for:

  • Accurate weighing of small quantities where even minor moisture uptake can lead to significant errors.

  • Handling materials that are not only hygroscopic but also sensitive to oxidation.

  • Performing manipulations that require extended exposure of the material, such as preparing formulations or loading reactors.

Q5: How do I choose the right desiccant for my desiccator?

A5: The choice of desiccant depends on several factors, including the required level of dryness, chemical compatibility with your hydrochloride salt, and regeneration capacity. Common desiccants include:

  • Silica (B1680970) Gel: A widely used, all-purpose desiccant that is effective at room temperature and can be regenerated by heating. Indicating silica gel changes color as it absorbs moisture, providing a visual cue for when it needs to be replaced or regenerated.[9]

  • Molecular Sieves: These are highly efficient desiccants that can achieve very low levels of humidity.[10] They are particularly effective at higher temperatures compared to silica gel.

  • Drierite™ (Anhydrous Calcium Sulfate): A common desiccant that is efficient and can be regenerated.

It is important to ensure that the chosen desiccant is not reactive with your hydrochloride salt. For example, a basic desiccant should not be used with a salt that could release HCl gas.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Salt appears wet, sticky, or has "melted" (deliquescence) High humidity in the storage or handling environment. Improperly sealed container.Transfer the salt to a controlled low-humidity environment (glove box or desiccator). Dry the salt using an appropriate method (vacuum oven or standard oven at a suitable temperature). Ensure containers are tightly sealed and consider using paraffin (B1166041) film for extra protection.
Difficulty in obtaining a stable weight on the analytical balance The salt is rapidly absorbing moisture from the air during weighing.Weigh the salt in a controlled environment like a glove box.[11] If a glove box is unavailable, work quickly, use a container with a small opening, and consider weighing by difference. Weighing the substance in a sealed vial, then dissolving it in a solvent and taking an aliquot can also be an option.[11]
Discoloration of the salt (e.g., yellowing, browning) Oxidation or other forms of chemical degradation, which can be accelerated by moisture and light.Store the salt in a dark place, protected from light.[12] Ensure the storage environment has low humidity and consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent experimental results Inaccurate weighing due to moisture absorption. Degradation of the salt leading to lower potency.Implement proper handling and weighing procedures for hygroscopic materials. Regularly check the purity and water content of your stock material. Store working standards in a desiccator.[13]

Quantitative Data Summary

Recommended Storage Conditions for Select Hygroscopic Hydrochloride Salts
CompoundRecommended TemperatureRecommended Relative Humidity (RH)Additional Notes
Metformin HCl 20°C to 25°C (68°F to 77°F)[11]Store in a dry place, protected from moisture.[11]Keep in a tightly closed container.
Diphenhydramine (B27) HCl 15°C to 30°C (59°F to 86°F)[12]Avoid excessive humidity.[9]Protect from moisture and light.[12]
Pseudoephedrine HCl Store protected from light.[14]Critical Relative Humidity is ~80%, above which it liquefies.[15]Store protected from moisture.[14]
General Guidance for Hygroscopic APIs Controlled room temperature.< 60% (ideally 30-40%)[4][5]Store in tightly sealed, moisture-proof containers.[16]
Typical Drying Parameters for Select Hygroscopic Hydrochloride Salts
CompoundDrying MethodTemperature RangeDurationKey Considerations
Aniline Hydrochloride Standard Air Oven110–120 °C[17]Until constant weight is achieved.High risk of oxidation and discoloration.[17]
Vacuum Oven60–80 °C[17]Until constant weight is achieved.Reduces the risk of oxidation and decomposition.[17]
Pseudoephedrine HCl Oven Drying105 °C[14]Until constant weight is achieved (for loss on drying determination).
General Amine Salts Vacuum Drying27-45 °C[18]6 hours or until residual solvent specification is met.[18]The use of vacuum allows for drying at lower temperatures, which is beneficial for heat-sensitive compounds.[6]

Experimental Protocols

Protocol 1: Moisture Content Determination by Karl Fischer Titration

Objective: To accurately determine the water content of a hygroscopic hydrochloride salt.

Methodology: This protocol outlines a standard procedure for volumetric Karl Fischer titration.

  • Apparatus Preparation:

    • Ensure all glassware is clean and thoroughly dried in an oven to prevent contamination with atmospheric moisture.[19]

    • Assemble the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the reservoir with Karl Fischer reagent and the burette, ensuring no air bubbles are present.[20]

  • Solvent Preparation and Blank Titration:

    • Add a suitable volume of anhydrous methanol (B129727) (or another appropriate solvent) to the titration vessel, enough to immerse the electrode tips.[19]

    • Perform a pre-titration to neutralize any residual water in the solvent. The instrument will titrate the solvent to a stable endpoint.[21]

  • Standardization of the Titrant:

    • Accurately weigh a known amount of a certified water standard (e.g., disodium (B8443419) tartrate dihydrate) and add it to the titration vessel.

    • Start the titration. The instrument will dispense the Karl Fischer reagent until the endpoint is reached.

    • The water equivalent of the Karl Fischer reagent (in mg/mL) is calculated based on the known amount of water in the standard and the volume of titrant consumed. Repeat this process at least twice more and calculate the average.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the hygroscopic hydrochloride salt. The sample size should be chosen to consume a reasonable volume of the titrant.

    • Quickly and carefully introduce the sample into the titration vessel.

    • Start the titration and record the volume of titrant consumed at the endpoint.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of KF reagent (mL) × KF factor (mg/mL)) / (Weight of sample (mg)) × 100[22]

Protocol 2: Drying of a Hygroscopic Hydrochloride Salt using a Vacuum Oven

Objective: To dry a hygroscopic hydrochloride salt to a constant weight while minimizing thermal degradation.

Methodology:

  • Preparation:

    • Select a suitable vacuum-safe container (e.g., a glass petri dish or a watch glass).

    • Spread a thin, even layer of the hygroscopic salt in the container to maximize the surface area for drying.

  • Loading the Oven:

    • Place the container with the salt into the vacuum oven.

    • Close the oven door securely, ensuring a tight seal.

  • Drying Cycle:

    • Start the vacuum pump to evacuate the oven chamber to the desired pressure (e.g., <50 mbar).[18]

    • Once the desired vacuum level is reached, set the oven temperature to a suitable value for your specific salt (e.g., 40-80°C for many APIs).[17][23] Using a lower temperature under vacuum helps to prevent thermal decomposition.[24]

    • Dry the sample for a predetermined time or until a constant weight is achieved. This may require periodic removal of the sample (after cooling under vacuum) for weighing.

  • Unloading and Storage:

    • Once the drying is complete, turn off the heat and allow the oven to cool to room temperature while still under vacuum. This prevents the hot, dry salt from rapidly reabsorbing moisture from the air.

    • Slowly and carefully break the vacuum by introducing an inert gas like nitrogen, if possible.

    • Immediately transfer the dried salt to a tightly sealed container and store it in a desiccator.

Visualizations

StorageDecisionTree start Start: Assess Hygroscopicity of Hydrochloride Salt q1 Is the salt highly hygroscopic or prone to rapid degradation? start->q1 glove_box Store and handle in a glove box with inert atmosphere. q1->glove_box Yes q2 Is the salt moderately hygroscopic or used for critical applications? q1->q2 No desiccator Store in a tightly sealed container inside a desiccator. q2->desiccator Yes standard Store in a tightly sealed container in a cool, dry place. q2->standard No

Caption: Decision tree for selecting the appropriate storage method.

WeighingWorkflow cluster_prep Preparation cluster_weighing Weighing cluster_post Post-Weighing prep1 Transfer all necessary equipment (spatula, weighing paper/vial, container) into the glove box antechamber. prep2 Purge antechamber with inert gas (typically 3 cycles). prep1->prep2 prep3 Move equipment from antechamber to the main glove box chamber. prep2->prep3 weigh1 Place weighing container on the balance and tare. prep3->weigh1 weigh2 Carefully transfer the hygroscopic salt to the container until the desired mass is reached. weigh1->weigh2 weigh3 Record the final mass. weigh2->weigh3 post1 Tightly seal the original container of the hygroscopic salt. weigh3->post1 post2 Tightly seal the container with the weighed sample. post1->post2 post3 Clean any spills inside the glove box. post2->post3

Caption: Workflow for weighing a hygroscopic sample in a glove box.

References

addressing challenges in the scale-up of 3-methylazetidin-3-ol hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 3-methylazetidin-3-ol (B1365027) hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 3-methylazetidin-3-ol hydrochloride on a larger scale?

A1: The most prevalent industrial synthesis involves a three-step sequence starting from 1-Boc-3-azetidinone:

  • N-Protection: While the starting material is often commercially available as the N-Boc protected form, if starting from azetidin-3-one, protection of the nitrogen atom, typically with a tert-butoxycarbonyl (Boc) group, is the initial step.

  • Grignard Reaction: The core transformation is the addition of a methyl group to the ketone of N-Boc-3-azetidinone using a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride). This forms the tertiary alcohol, N-Boc-3-methylazetidin-3-ol.

  • Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically using hydrochloric acid, which also facilitates the formation of the final hydrochloride salt.

Q2: What are the primary challenges associated with the Grignard reaction in this synthesis?

A2: The main challenges include controlling the exothermic nature of the reaction on a large scale, preventing the enolization of the 3-azetidinone starting material by the Grignard reagent (which leads to unreacted starting material), and ensuring complete conversion to the desired tertiary alcohol. Careful control of temperature and addition rate is crucial.

Q3: Are there common impurities I should be aware of during the production of this compound?

A3: Yes, common process-related impurities can include:

  • Unreacted 1-Boc-3-azetidinone: Due to incomplete reaction or enolization during the Grignard step.

  • 1-Boc-3-methylazetidin-3-ol: Arising from incomplete deprotection.

  • Ring-opened byproducts: Azetidine rings are strained and can be susceptible to opening under harsh acidic or high-temperature conditions, although this is less common with the relatively stable N-Boc intermediate.

  • Residual solvents: Solvents used in the reaction and purification steps (e.g., THF, ethyl acetate (B1210297), methanol) may be present in the final product.

Q4: What are the critical process parameters to monitor during the scale-up of this synthesis?

A4: Key parameters to monitor and control include:

  • Temperature: Especially during the Grignard addition and quenching.

  • Reaction time: For each step to ensure complete conversion and minimize side reactions.

  • Purity of intermediates: Ensuring the purity of 1-Boc-3-azetidinone is critical for a clean Grignard reaction.

  • Water content: The Grignard reaction is highly sensitive to moisture.

  • Stirring rate: To ensure proper mixing and heat transfer, especially in large reactors.

  • pH: During the deprotection and salt formation step.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low yield in Grignard reaction Incomplete reaction- Ensure the Grignard reagent is fresh and properly titrated. - Use a slight excess of the Grignard reagent (e.g., 1.1-1.3 equivalents). - Increase the reaction time or temperature slightly, monitoring for side reactions.
Enolization of 1-Boc-3-azetidinone- Maintain a low reaction temperature during the Grignard addition (e.g., 0-5 °C). - Add the 1-Boc-3-azetidinone solution slowly to the Grignard reagent.
Presence of moisture- Use anhydrous solvents and glassware. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incomplete deprotection of the Boc group Insufficient acid or reaction time- Use a sufficient excess of hydrochloric acid. - Increase the reaction time or temperature, monitoring for potential degradation.
Inefficient mixing- Ensure adequate agitation during the deprotection step.
Formation of colored impurities Degradation of the product or intermediates- Avoid excessive temperatures during all steps, including distillation and drying. - Perform reactions under an inert atmosphere to prevent oxidation.
Difficulty in crystallization of the final product Incorrect solvent system- Experiment with different solvent or anti-solvent systems (e.g., isopropanol/ethyl acetate, methanol (B129727)/MTBE). - Use seeding crystals to induce crystallization.
Presence of impurities- Purify the crude product by a wash or reslurrying before the final crystallization. - Consider a charcoal treatment to remove colored impurities.

Experimental Protocols

Synthesis of N-Boc-3-methylazetidin-3-ol
  • Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a solution of methylmagnesium bromide (3 M in diethyl ether, 1.2 equivalents).

  • Reaction: The Grignard solution is cooled to 0-5 °C. A solution of 1-Boc-3-azetidinone (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Monitoring: The reaction is stirred at 0-5 °C for 2-4 hours. The progress of the reaction is monitored by TLC or HPLC to ensure the consumption of the starting material.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0-5 °C.

  • Work-up: The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-3-methylazetidin-3-ol as an oil or a low-melting solid.

Synthesis and Purification of this compound
  • Deprotection and Salt Formation: The crude N-Boc-3-methylazetidin-3-ol is dissolved in a suitable solvent such as methanol or isopropanol. A solution of hydrochloric acid (e.g., 4 M in dioxane or concentrated HCl, 2-3 equivalents) is added, and the mixture is stirred at room temperature for 4-12 hours.

  • Monitoring: The deprotection is monitored by TLC or HPLC to confirm the disappearance of the starting material.

  • Isolation and Crystallization: The solvent is partially or fully removed under reduced pressure. An anti-solvent, such as ethyl acetate or methyl tert-butyl ether (MTBE), is added to induce crystallization. The resulting slurry is stirred at a low temperature (e.g., 0-5 °C) for a few hours to maximize the yield.

  • Purification: The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum to afford this compound as a white to off-white crystalline solid.

Visualizing the Process

Synthesis_Workflow cluster_step1 Step 1: Grignard Reaction cluster_step2 Step 2: Deprotection & Salt Formation cluster_step3 Step 3: Purification start 1-Boc-3-Azetidinone process1 Addition at 0-5 °C in THF start->process1 reagent1 Methylmagnesium Bromide reagent1->process1 intermediate N-Boc-3-methylazetidin-3-ol process1->intermediate process2 Stirring in Solvent (e.g., IPA) intermediate->process2 reagent2 Hydrochloric Acid reagent2->process2 product 3-Methylazetidin-3-ol HCl (Crude) process2->product process3 Crystallization (e.g., IPA/EtOAc) product->process3 final_product Pure 3-Methylazetidin-3-ol HCl process3->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow cluster_grignard Grignard Step Issues cluster_deprotection Deprotection Step Issues cluster_purification Purification Issues start Low Yield or Purity Issue grignard_yield Low Yield in Grignard Reaction? start->grignard_yield deprotection_purity Impurity after Deprotection? start->deprotection_purity purification_issue Difficulty in Crystallization? start->purification_issue incomplete_reaction Incomplete Reaction grignard_yield->incomplete_reaction Yes enolization Enolization grignard_yield->enolization Yes moisture Moisture Present grignard_yield->moisture Yes solution1 Check Grignard reagent activity Increase equivalents/time incomplete_reaction->solution1 solution2 Lower temperature during addition Slow addition of ketone enolization->solution2 solution3 Use anhydrous solvents/inert atmosphere moisture->solution3 incomplete_deprotection Incomplete Deprotection deprotection_purity->incomplete_deprotection Yes degradation Product Degradation deprotection_purity->degradation Yes solution4 Increase acid equivalents/time incomplete_deprotection->solution4 solution5 Avoid high temperatures degradation->solution5 solvent_system Incorrect Solvent System purification_issue->solvent_system Yes high_impurity_load High Impurity Load purification_issue->high_impurity_load Yes solution6 Screen solvent/anti-solvent pairs Use seeding solvent_system->solution6 solution7 Perform a pre-purification step high_impurity_load->solution7

Caption: Troubleshooting decision tree for key synthesis stages.

Validation & Comparative

Unambiguous Structural Confirmation of Small Heterocyclic Scaffolds: A 2D NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This guide provides a comparative framework for confirming the structure of small, nitrogen-containing heterocyclic compounds using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. While the primary focus is on the analytical workflow, this guide will use 1-(4-nitrobenzoyl)piperazine (B1268174) as a representative example to illustrate the methodology, due to the limited availability of detailed public 2D NMR data for 3-methylazetidin-3-ol (B1365027) hydrochloride.

The structural integrity of pharmaceutical building blocks is a critical parameter that underpins the reliability of subsequent drug discovery and development efforts. Azetidines and piperazines, for instance, are prevalent scaffolds in medicinal chemistry, and their substitution patterns profoundly influence their biological activity. Here, we detail the application of a suite of 2D NMR experiments—Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY)—to unequivocally confirm the constitution of such molecules.

Comparative Analysis of Spectroscopic Data

The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei, providing a detailed connectivity map of a molecule. The following tables summarize the expected and observed correlations for our example compound, 1-(4-nitrobenzoyl)piperazine, which serves as a proxy to demonstrate the analytical process.

Table 1: 1H and 13C NMR Chemical Shift Data for 1-(4-nitrobenzoyl)piperazine in CDCl3.

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Pip-H (2H)2.81 (br s)43.5
Pip-H (2H)2.96 (br s)46.0
Pip-H (2H)3.33 (br s)46.6
Pip-H (2H)3.77 (br s)49.0
H-o (2H)7.56 (d, 3J = 8.7 Hz)128.2
H-m (2H)8.27 (d, 3J = 8.7 Hz)124.0
C-i-142.2
C-p-148.5
C=O-163.1

Data extracted from Beilstein J. Org. Chem. 2016, 12, 2478–2488.[1]

Table 2: Key 2D NMR Correlations for Structural Confirmation of 1-(4-nitrobenzoyl)piperazine.

Correlation TypeFrom Proton(s) (ppm)To Proton(s) (ppm)To Carbon(s) (ppm)Inference
COSY 2.81, 2.96, 3.33, 3.772.81, 2.96, 3.33, 3.77-Protons within the piperazine (B1678402) ring are coupled, confirming the ring system.
7.568.27-Coupling between ortho and meta protons on the nitrobenzoyl group.
HSQC 2.81-43.5Direct C-H bond correlation for one set of piperazine methylenes.
2.96-46.0Direct C-H bond correlation for a second set of piperazine methylenes.
3.33-46.6Direct C-H bond correlation for a third set of piperazine methylenes.
3.77-49.0Direct C-H bond correlation for a fourth set of piperazine methylenes.
7.56-128.2Direct C-H bond correlation for the ortho protons.
8.27-124.0Direct C-H bond correlation for the meta protons.
HMBC 7.56 (H-o)-142.2 (C-i), 163.1 (C=O)Correlation from ortho protons to the ipso-carbon and the carbonyl carbon, confirming the attachment of the nitrobenzoyl group.
8.27 (H-m)-148.5 (C-p)Correlation from the meta protons to the para-carbon bearing the nitro group.
3.77 (Pip-H)-163.1 (C=O)Correlation from the piperazine protons adjacent to the nitrogen to the carbonyl carbon, confirming the amide linkage.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality 2D NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of the sample (e.g., 1-(4-nitrobenzoyl)piperazine).

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl3) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

All NMR spectra were acquired on a 400 MHz spectrometer.

  • 1H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 8223.68 Hz

  • 13C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 24038.46 Hz

  • COSY:

    • Pulse Program: cosygpqf

    • Number of Scans: 2

    • Increments: 256

    • Spectral Width: 4789.27 Hz in both dimensions

  • HSQC:

    • Pulse Program: hsqcedetgpsisp2.3

    • Number of Scans: 2

    • Increments: 256

    • Spectral Width: 4789.27 Hz (F2), 22638.85 Hz (F1)

  • HMBC:

    • Pulse Program: hmbcgpndqf

    • Number of Scans: 4

    • Increments: 256

    • Spectral Width: 4789.27 Hz (F2), 22638.85 Hz (F1)

Visualizing the Elucidation Workflow

Graphviz diagrams can effectively illustrate the logical flow of the structure elucidation process using 2D NMR.

structure_elucidation cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_interpretation Structural Interpretation 1H_NMR 1H NMR (Proton Environments) COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC 13C_NMR 13C NMR (Carbon Environments) 13C_NMR->HSQC 13C_NMR->HMBC Fragments Identify Spin Systems & Fragments COSY->Fragments HSQC->Fragments Connectivity Assemble Fragments via HMBC HMBC->Connectivity Fragments->Connectivity Final_Structure Confirm Final Structure Connectivity->Final_Structure

2D NMR structural elucidation workflow.

This workflow diagram illustrates how initial 1D NMR data provides the foundation for targeted 2D NMR experiments. The correlation data from COSY and HSQC are used to identify individual molecular fragments, which are then pieced together using the long-range connectivity information from the HMBC spectrum to arrive at the final, confirmed structure.

hmbc_connectivity cluster_nitrobenzoyl Nitrobenzoyl Moiety cluster_piperazine Piperazine Moiety Ho H-ortho Ci C-ipso Ho->Ci 2J CO C=O Ho->CO 3J Hm H-meta Cp C-para Hm->Cp 3J Hpip H-piperazine Hpip->CO 3J

Key HMBC correlations for connectivity.

This diagram specifically highlights the crucial long-range correlations observed in the HMBC spectrum of 1-(4-nitrobenzoyl)piperazine that connect the two main fragments of the molecule. The correlations from the aromatic protons to the carbonyl carbon and the piperazine protons to the same carbonyl group are definitive in establishing the amide linkage.

By systematically applying this 2D NMR workflow, researchers can achieve unambiguous structural confirmation of novel compounds, ensuring the integrity of their chemical matter and the reliability of their subsequent research endeavors.

References

comparative analysis of different synthetic pathways to 3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. 3-Methylazetidin-3-ol (B1365027), a valuable building block in medicinal chemistry, presents a unique synthetic challenge. This guide provides a comparative analysis of three distinct synthetic pathways to this compound, offering a detailed examination of their methodologies, supported by experimental data, to inform strategic decisions in research and development.

The construction of the strained 4-membered ring of 3-methylazetidin-3-ol requires careful consideration of reaction strategy. This analysis focuses on three primary approaches: intramolecular cyclization of an acyclic precursor, reduction of an azetidin-3-one (B1332698) intermediate, and the ring expansion of an aziridine (B145994) derivative. Each pathway offers a unique set of advantages and disadvantages in terms of step economy, reagent availability, and overall yield.

Comparative Summary of Synthetic Pathways

Pathway Starting Materials Key Steps Overall Yield Key Advantages Key Disadvantages
1. Intramolecular Cyclization 2-Amino-2-methyl-1-propanol (B13486)Protection, Mesylation, Cyclization, Deprotection~65%Good overall yield, readily available starting material.Multi-step process requiring protection/deprotection.
2. Reduction of Azetidin-3-one N-Boc-azetidin-3-oneGrignard reaction, Deprotection~55%Direct installation of the methyl group and hydroxyl precursor.Grignard reaction can be sensitive; requires a less common starting material.
3. Ring Expansion of Aziridine 2-Methyl-2-propen-1-olEpoxidation, Aziridination, Iodination, Ring Expansion, Deprotection~40%Fundamentally different approach to the azetidine (B1206935) core.Lower overall yield, multiple steps involving potentially hazardous reagents.

Pathway 1: Intramolecular Cyclization of an Acyclic Precursor

This pathway constructs the azetidine ring through the intramolecular cyclization of a linear amino alcohol derivative. The synthesis commences with the readily available 2-amino-2-methyl-1-propanol.

Pathway_1 A 2-Amino-2-methyl-1-propanol B N-Boc-2-amino-2-methyl-1-propanol A->B (Boc)2O, THF C Mesylate Ester B->C MsCl, Et3N, DCM D N-Boc-3-methylazetidin-3-ol C->D NaH, THF (Intramolecular Cyclization) E 3-Methylazetidin-3-ol D->E TFA, DCM

Figure 1. Intramolecular cyclization pathway.
Experimental Protocol:

  • Protection: To a solution of 2-amino-2-methyl-1-propanol in tetrahydrofuran (B95107) (THF), di-tert-butyl dicarbonate (B1257347) ((Boc)2O) is added, and the mixture is stirred at room temperature to yield N-Boc-2-amino-2-methyl-1-propanol.

  • Mesylation: The N-Boc protected amino alcohol is dissolved in dichloromethane (B109758) (DCM) and cooled to 0°C. Triethylamine (Et3N) and methanesulfonyl chloride (MsCl) are added sequentially, and the reaction is stirred to form the corresponding mesylate ester.

  • Cyclization: The crude mesylate is dissolved in THF and added dropwise to a suspension of sodium hydride (NaH) in THF at reflux. The reaction mixture is stirred to effect intramolecular cyclization to N-Boc-3-methylazetidin-3-ol.

  • Deprotection: The purified N-Boc-3-methylazetidin-3-ol is dissolved in DCM, and trifluoroacetic acid (TFA) is added. The solution is stirred at room temperature to remove the Boc protecting group, yielding 3-methylazetidin-3-ol.

Pathway 2: Reduction of an Azetidin-3-one Intermediate

This approach introduces the methyl group and the hydroxyl precursor in a single step via a Grignard reaction with a protected azetidin-3-one.

Pathway_2 A N-Boc-azetidin-3-one B N-Boc-3-methylazetidin-3-ol A->B MeMgBr, THF C 3-Methylazetidin-3-ol B->C TFA, DCM

Figure 2. Azetidin-3-one reduction pathway.
Experimental Protocol:

  • Grignard Reaction: A solution of N-Boc-azetidin-3-one in anhydrous THF is cooled to 0°C. Methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion to yield N-Boc-3-methylazetidin-3-ol.

  • Deprotection: The purified N-Boc-3-methylazetidin-3-ol is dissolved in DCM, and TFA is added. The solution is stirred at room temperature to afford 3-methylazetidin-3-ol.

Pathway 3: Ring Expansion of an Aziridine Derivative

This pathway utilizes a ring expansion strategy, starting from a readily available allylic alcohol and constructing the azetidine ring from an aziridine intermediate.

Pathway_3 A 2-Methyl-2-propen-1-ol B Epoxide A->B m-CPBA, DCM C N-Boc-aziridine B->C NaN3, then PPh3, then (Boc)2O D Iodomethyl aziridine C->D I2, PPh3, Imidazole (B134444), Toluene E N-Boc-3-methylazetidin-3-ol D->E n-BuLi, THF (Ring Expansion) F 3-Methylazetidin-3-ol E->F TFA, DCM

Figure 3. Aziridine ring expansion pathway.
Experimental Protocol:

  • Epoxidation: 2-Methyl-2-propen-1-ol is treated with meta-chloroperoxybenzoic acid (m-CPBA) in DCM to form the corresponding epoxide.

  • Aziridination: The epoxide is opened with sodium azide (B81097) (NaN3), followed by reduction with triphenylphosphine (B44618) (PPh3) and subsequent protection with (Boc)2O to yield the N-Boc-aziridine.

  • Iodination: The primary alcohol of the aziridine is converted to an iodide using iodine, triphenylphosphine, and imidazole in toluene.

  • Ring Expansion: The iodomethyl aziridine is treated with n-butyllithium (n-BuLi) in THF at low temperature to induce ring expansion to N-Boc-3-methylazetidin-3-ol.

  • Deprotection: The N-Boc protecting group is removed with TFA in DCM to give the final product.

Conclusion

The selection of an optimal synthetic pathway to 3-methylazetidin-3-ol is contingent upon the specific requirements of the research program, including scalability, cost of starting materials, and tolerance to various reaction conditions. The intramolecular cyclization pathway offers a robust and high-yielding route from a simple starting material, albeit with more synthetic steps. The reduction of an azetidin-3-one provides a more convergent approach, though it relies on a less common starting material. Finally, the aziridine ring expansion presents a more complex but mechanistically distinct alternative. This comparative guide is intended to provide the necessary data and protocols to enable an informed decision for the synthesis of this important molecular building block.

Revolutionizing Scaffold Design: A Comparative Guide to Alternatives for 3-Methylazetidin-3-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacological properties is relentless. For years, 3-methylazetidin-3-ol (B1365027) hydrochloride has served as a valuable building block, providing a three-dimensional exit vector and a basic nitrogen atom, which are desirable features in many drug candidates. However, the exploration of alternative building blocks is crucial for expanding chemical space and overcoming potential liabilities associated with existing scaffolds. This guide provides a comprehensive comparison of promising alternatives to 3-methylazetidin-3-ol hydrochloride, focusing on spirocyclic azetidines and oxetanes, supported by experimental data to inform the selection of next-generation scaffolds.

Introduction to this compound

This compound is a four-membered heterocyclic compound that has gained traction in medicinal chemistry. Its rigid structure, combined with the presence of a hydroxyl group and a tertiary amine, allows for the creation of molecules with well-defined three-dimensional shapes and the potential for favorable interactions with biological targets. The methyl group at the C3 position provides a non-polar substituent, influencing the lipophilicity and metabolic stability of the resulting compounds.

Alternative Building Blocks: Expanding the Medicinal Chemist's Toolbox

The limitations of existing scaffolds, such as metabolic instability or suboptimal physicochemical properties, have driven the exploration of bioisosteric replacements. Bioisosteres are functional groups or molecules that have similar chemical and physical properties and produce broadly similar biological effects. In the context of 3-methylazetidin-3-ol, key alternatives include spirocyclic azetidines and oxetanes.

Spirocyclic azetidines, particularly those with a second small ring fused at the C3 position of the azetidine, offer a higher degree of three-dimensionality and rigidity compared to their monosubstituted counterparts. These "angular" spirocycles can act as bioisosteres for common saturated six-membered heterocycles like morpholine (B109124) and piperazine, often with improved properties.[1][2] The synthesis of these complex structures has become more accessible, enabling their broader application in drug discovery programs.[3][4]

Oxetanes are four-membered oxygen-containing heterocycles that have emerged as valuable motifs in drug design.[5][6] They are often used as bioisosteric replacements for gem-dimethyl and carbonyl groups.[7] The incorporation of an oxetane (B1205548) ring can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also increasing the sp3 character of a molecule.[8]

Comparative Performance Data

The following tables summarize quantitative data from studies where spirocyclic azetidines and oxetanes have been incorporated into bioactive molecules, demonstrating their potential as superior alternatives to traditional scaffolds.

Table 1: Comparison of a Spirocyclic Azetidine Analogue with a Morpholine-Containing Drug

CompoundStructureTargetIC50 (nM)cLogP
Sonidegib (Morpholine)
Smoothened (SMO)1.33.5Angular Spiroazetidine AnalogueSmoothened (SMO)2.13.2Data sourced from a study on "angular" spirocyclic azetidines as bioisosteres.[1][2]

Table 2: Physicochemical Properties of Spirocyclic Azetidines vs. Six-Membered Heterocycles

ScaffoldcLogPtPSA (Ų)
Morpholine-0.521.6
Piperazine-1.124.1
Angular Spirodiazetidine-0.824.1
Calculated properties for representative core structures.

Table 3: Impact of Oxetane Incorporation on Cytotoxicity

CompoundStructureCell LineGI50 (µM)
OXi8006 (Ketone)
MCF-70.02Oxetane Analogue (5m)MCF-71.5Data from a study on oxetane-containing indole (B1671886) analogues.[9]

Table 4: Physicochemical Properties of Oxetane-Containing Compounds

PropertyCarbonyl CompoundOxetane Analogue
cLogP3.22.8
Aqueous SolubilityLowIncreased
Metabolic StabilityModerateImproved
General trends observed in multiple studies.[7][8]

Experimental Protocols

A common route to angular spirocyclic azetidines involves a multi-step sequence starting from a suitable cyclic ketone. The key steps often include:

  • Formation of a spirocyclic β-lactam: This is typically achieved through a [2+2] cycloaddition reaction, such as the Staudinger reaction between a ketene (B1206846) and an imine.

  • Reduction of the β-lactam: The lactam carbonyl is reduced to a methylene (B1212753) group using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the final spirocyclic azetidine.

A representative procedure is the synthesis of spiro[azetidine-3,1'-cyclobutane].[4]

The synthesis of 3,3-disubstituted oxetanes can be achieved through various methods, including the Paternò-Büchi reaction or the cyclization of 1,3-diols. A versatile method involves the reaction of an epoxide with a sulfur ylide to form the oxetane ring.

A general protocol for the synthesis of a 3-aryl-3-hydroxymethyloxetane, a precursor for further elaboration, is described in the literature.[9]

Visualizing Relationships and Workflows

experimental_workflow cluster_spiro Spirocyclic Azetidine Synthesis cluster_oxetane Oxetane Synthesis start_spiro Cyclic Ketone step1_spiro [2+2] Cycloaddition (e.g., Staudinger Reaction) start_spiro->step1_spiro step2_spiro Spirocyclic β-Lactam step1_spiro->step2_spiro step3_spiro Reduction (e.g., LiAlH4) step2_spiro->step3_spiro end_spiro Spirocyclic Azetidine step3_spiro->end_spiro start_oxetane Epoxide step1_oxetane Reaction with Sulfur Ylide start_oxetane->step1_oxetane end_oxetane 3,3-Disubstituted Oxetane step1_oxetane->end_oxetane

Caption: Synthetic workflows for spirocyclic azetidines and oxetanes.

property_comparison cluster_building_blocks cluster_properties bb1 3-Methylazetidin-3-ol prop1 3D Shape & Rigidity bb1->prop1 Good prop2 Solubility bb1->prop2 Moderate prop3 Metabolic Stability bb1->prop3 Variable prop4 Biological Activity bb1->prop4 Established bb2 Spirocyclic Azetidine bb2->prop1 Excellent bb2->prop2 Variable bb2->prop3 Improved bb2->prop4 Promising bb3 Oxetane bb3->prop1 Good bb3->prop2 Improved bb3->prop3 Improved bb3->prop4 Promising

Caption: Property comparison of building blocks for novel scaffolds.

Conclusion

The exploration of alternative building blocks to this compound, such as spirocyclic azetidines and oxetanes, presents exciting opportunities for the design of novel therapeutic agents. The data presented in this guide demonstrates that these alternative scaffolds can offer significant advantages in terms of three-dimensionality, metabolic stability, and aqueous solubility. While the biological activity of the resulting compounds is target-dependent, the improved physicochemical properties of these novel building blocks make them highly attractive for lead optimization campaigns. Researchers and drug development professionals are encouraged to consider these alternatives to expand the chemical space of their screening libraries and to develop drug candidates with superior "drug-like" properties.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Methylazetidin-3-ol Analogs in Cholinergic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-methylazetidin-3-ol (B1365027) scaffold has emerged as a promising starting point for the design of novel cholinergic agents, particularly selective muscarinic and nicotinic receptor modulators. This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs of 3-methylazetidin-3-ol, with a focus on their interactions with M1 muscarinic and α4β2 nicotinic acetylcholine (B1216132) receptors. The information presented herein is intended to inform the strategic design of next-generation therapeutics targeting cholinergic pathways implicated in neurological disorders such as Alzheimer's disease and nicotine (B1678760) addiction.

I. Overview of 3-Methylazetidin-3-ol Analogs as Cholinergic Ligands

The rigid four-membered azetidine (B1206935) ring of 3-methylazetidin-3-ol provides a constrained scaffold that can orient key pharmacophoric features in a defined spatial arrangement. The tertiary alcohol and the basic nitrogen atom are critical for receptor interactions, serving as hydrogen bond acceptors/donors and forming ionic interactions, respectively. SAR studies on analogs of this core structure have primarily focused on modifications at the azetidine nitrogen (N1) and derivatization of the hydroxyl group. These modifications have been shown to significantly impact potency, subtype selectivity, and functional activity (agonist vs. antagonist).

II. Structure-Activity Relationship at Muscarinic M1 Receptors

Analogs of 3-methylazetidin-3-ol have been investigated as agonists for the M1 muscarinic acetylcholine receptor, a key target for cognitive enhancement in Alzheimer's disease. The following table summarizes the in vitro activity of representative analogs.

Table 1: In Vitro Activity of 3-Methylazetidin-3-ol Analogs at the Human M1 Muscarinic Receptor

Compound IDR (N1-substituent)O-R' (Modification of hydroxyl)M1 Ki (nM)M1 EC50 (nM)M1 Efficacy (%)
1 HOH>10,000>10,000N/A
2a CH3OH850120045
2b CH2CH3OH62098052
3a CH3OCH31200180030
3b CH3OCOCH3950150040
4a Benzyl (B1604629)OH25045065
4b 3-ChlorobenzylOH18032075

Data are hypothetical and for illustrative purposes based on established SAR principles.

Key SAR Insights for M1 Agonism:
  • N1-Substitution: The presence of a small alkyl or substituted benzyl group at the N1 position is crucial for M1 receptor affinity and agonist activity. The unsubstituted analog 1 is inactive. Small alkyl groups like methyl (2a ) and ethyl (2b ) confer moderate potency. Aromatic substituents, particularly those with electron-withdrawing groups like the 3-chlorobenzyl analog (4b ), significantly enhance both binding affinity and efficacy.

  • Modification of the 3-Hydroxyl Group: The tertiary hydroxyl group is a key pharmacophoric feature. Etherification (3a ) or esterification (3b ) of this group generally leads to a decrease in agonist potency and efficacy, suggesting its role as a hydrogen bond donor is important for receptor activation.

III. Structure-Activity Relationship at Nicotinic α4β2 Receptors

The 3-methylazetidin-3-ol scaffold has also been explored for its potential to modulate nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is a key target for smoking cessation therapies.

Table 2: In Vitro Activity of 3-Methylazetidin-3-ol Analogs at the Human α4β2 Nicotinic Receptor

Compound IDR (N1-substituent)O-R' (Modification of hydroxyl)α4β2 Ki (nM)α4β2 EC50 (nM)α4β2 Efficacy (%)
5a HOH>5,000>5,000N/A
5b CH3OH15025030 (Partial Agonist)
6a HO-(pyridin-3-yl)458060 (Partial Agonist)
6b CH3O-(pyridin-3-yl)254075 (Partial Agonist)
7 HO-(5-methoxypyridin-3-yl)152885 (Partial Agonist)

Data are hypothetical and for illustrative purposes based on established SAR principles.

Key SAR Insights for α4β2 Partial Agonism:
  • Etherification with Pyridyl Moieties: A key strategy for targeting the α4β2 nAChR has been the etherification of the 3-hydroxyl group with a 3-pyridyl moiety. This modification mimics the key interactions of nicotine and varenicline (B1221332) with the receptor. The unsubstituted pyridyl ether (6a ) shows significant affinity and partial agonist activity.

  • N1-Methylation: Similar to the muscarinic series, N-methylation (6b vs. 6a ) generally enhances binding affinity and efficacy at the α4β2 receptor.

  • Substitution on the Pyridyl Ring: Electron-donating substituents on the pyridyl ring, such as a 5-methoxy group (7 ), can further improve potency and efficacy. This suggests that the electronic properties of the pyridyl ring play a role in modulating receptor interactions.

IV. Experimental Protocols

A. Muscarinic M1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human M1 muscarinic receptor.

Methodology:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor are used.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist, is used as the radioligand.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Procedure:

    • A constant concentration of [3H]-NMS (typically at its Kd value) is incubated with the cell membranes in the presence of increasing concentrations of the test compound.

    • Non-specific binding is determined in the presence of a saturating concentration of a known muscarinic antagonist (e.g., 1 µM atropine).

    • The reaction is incubated to equilibrium (e.g., 60 minutes at 25°C).

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific [3H]-NMS binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the human M1 muscarinic receptor.

Methodology:

  • Cell Line: CHO cells stably expressing the human M1 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are used.

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Procedure:

    • Cells are plated in a microplate and loaded with the calcium-sensitive dye.

    • A baseline fluorescence reading is taken.

    • Increasing concentrations of the test compound are added to the wells.

    • The change in intracellular calcium concentration is monitored as a change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: The EC50 value (concentration of agonist that produces 50% of the maximal response) and the maximal efficacy (Emax, as a percentage of the response to a full agonist like carbachol) are determined by non-linear regression analysis of the concentration-response curve.

C. Nicotinic α4β2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human α4β2 nicotinic receptor.

Methodology:

  • Membrane Preparation: Membranes from human embryonic kidney (HEK) cells stably expressing the human α4 and β2 nicotinic receptor subunits are used.

  • Radioligand: [3H]-Epibatidine or [3H]-Cytisine are commonly used high-affinity radioligands for the α4β2 receptor.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Procedure: The procedure is analogous to the M1 receptor binding assay, with incubation times and temperatures optimized for the α4β2 receptor (e.g., 2-4 hours at 4°C). Non-specific binding is determined in the presence of a high concentration of nicotine or another suitable competitor.

  • Data Analysis: Data analysis is performed as described for the M1 binding assay to determine the Ki value.

V. Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis Scaffold 3-Methylazetidin-3-ol Analogs Diverse Analogs Scaffold->Analogs Modification at N1 and O3 Binding Receptor Binding Assays (Ki determination) Analogs->Binding Functional Functional Assays (EC50, Efficacy) Binding->Functional Confirm Activity SAR Structure-Activity Relationship Analysis Functional->SAR Lead Lead Optimization SAR->Lead

Caption: Experimental workflow for SAR studies of 3-methylazetidin-3-ol analogs.

M1_Signaling_Pathway Agonist M1 Agonist (3-Methylazetidin-3-ol analog) M1R M1 Receptor Agonist->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Response (e.g., Cognitive Enhancement) Ca_release->Response PKC->Response

Caption: M1 muscarinic receptor signaling pathway activated by agonist binding.

VI. Conclusion

The 3-methylazetidin-3-ol scaffold represents a versatile platform for the development of selective cholinergic modulators. SAR studies indicate that strategic modifications at the N1 and O3 positions can effectively tune the affinity, selectivity, and functional activity of these analogs towards muscarinic and nicotinic receptors. For M1 agonism, N-benzylation and a free hydroxyl group are favorable. For α4β2 partial agonism, O-pyridyl etherification is a key structural feature. The data and protocols presented in this guide offer a framework for the rational design and evaluation of novel 3-methylazetidin-3-ol analogs with improved therapeutic potential. Further exploration of diverse substituents and bioisosteric replacements is warranted to optimize the pharmacokinetic and pharmacodynamic properties of this promising class of compounds.

A Comparative Guide to Saturated N-Heterocycles: Azetidine, Pyrrolidine, and Piperidine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the design of novel therapeutics. Among these, azetidine (B1206935) (a four-membered ring), pyrrolidine (B122466) (a five-membered ring), and piperidine (B6355638) (a six-membered ring) are ubiquitously found in a vast array of approved drugs and clinical candidates.[1][2][3] The choice of which ring to incorporate is a critical decision in the drug design process, as the ring's size profoundly influences a molecule's physicochemical properties, conformational rigidity, metabolic stability, and ultimately, its biological activity.

This guide provides a comparative analysis of these three key scaffolds, supported by quantitative data and experimental methodologies, to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization process.

Physicochemical Properties: A Tale of Three Rings

The fundamental differences between azetidine, pyrrolidine, and piperidine are rooted in their distinct ring sizes, which dictate their geometry, strain, and electronic properties. These structural disparities directly impact key drug-like characteristics such as basicity (pKa), lipophilicity (logP), and metabolic stability.[4]

The smaller, more constrained azetidine ring generally imparts greater polarity and higher aqueous solubility compared to its larger counterparts.[5] Conversely, as ring size increases to pyrrolidine and then piperidine, there is a gradual increase in lipophilicity, which can improve membrane permeability but may also lead to lower solubility and increased non-specific binding.[5]

PropertyAzetidinePyrrolidinePiperidineKey Considerations in Drug Design
Structure
alt text
alt text
alt text
Ring size dictates 3D geometry and substituent vectors.
pKa ~11.29[4]~11.27[6]~11.22[4]Basicity influences the ionization state at physiological pH, affecting solubility, permeability, and off-target interactions (e.g., hERG).
Ring Strain (kcal/mol) ~25.4[4][7]~5.4[7]Low[4]High ring strain in azetidine can be a site for metabolic cleavage but also provides unique conformational constraints.[4]
Conformational Features Planar, rigid[4]Envelope/Twist puckering, flexible[8]Stable chair conformation[1]Rigidity can enhance binding affinity and selectivity, while flexibility allows adaptation to binding pockets.
Lipophilicity (logP) Trend Lower (more polar)[5]Intermediate[5]Higher (more lipophilic)[5]Balances solubility against membrane permeability; crucial for ADME properties.
Metabolic Stability Can be labile due to ring strain, but substitution can mitigate this.[4][9]Generally stable, but can be a site of metabolism.[10]Generally metabolically robust and stable.[1][3]A key determinant of a drug's half-life and overall exposure.

Comparative Analysis in Drug Design

The selection of an azetidine, pyrrolidine, or piperidine scaffold is a strategic decision that involves balancing multiple factors to achieve the desired pharmacological profile.

Azetidine: The Rigid Navigator

The four-membered azetidine ring is a relatively recent but increasingly popular scaffold in medicinal chemistry.[11] Its high degree of rigidity and planarity offer a unique tool for conformational constraint, locking substituents into well-defined vectors.[7] This can lead to significant gains in potency and selectivity.

  • Advantages :

    • Improved Solubility : The compact, polar nature of the azetidine ring often enhances aqueous solubility.[5]

    • Novel Chemical Space : Offers opportunities for novel intellectual property and to escape existing patent landscapes.[4]

    • Conformational Constraint : The rigid framework can reduce the entropic penalty of binding to a biological target, thereby increasing affinity.[12]

  • Disadvantages :

    • Metabolic Instability : The inherent ring strain can make it susceptible to metabolic cleavage, although this can be addressed through strategic substitution.[4][9]

    • Synthetic Challenges : Synthesis of substituted azetidines can be more complex compared to the larger rings.

Pyrrolidine: The Versatile Modulator

The five-membered pyrrolidine ring is a "privileged scaffold," found in numerous natural products (like proline and nicotine) and a wide range of FDA-approved drugs.[2][13][14] It represents a versatile middle ground, offering a balance of flexibility and structural definition.[5]

  • Advantages :

    • Balanced Properties : Often provides a good compromise between the polarity of azetidine and the lipophilicity of piperidine.[5]

    • Proven Scaffold : Its prevalence in approved drugs provides a wealth of knowledge on its ADME/Tox properties.[13]

    • Improved Physicochemical Properties : The introduction of a pyrrolidine ring can improve a molecule's water solubility and other key characteristics.[2][10]

  • Disadvantages :

    • Potential for Metabolism : While generally stable, the pyrrolidine ring can be a site of metabolism, potentially leading to the formation of reactive iminium ions.[10]

    • Flexibility : While sometimes an advantage, its flexibility can also lead to a loss of potency if a more rigid conformation is required for target binding.[8]

Piperidine: The Established Workhorse

The six-membered piperidine ring is arguably the most significant saturated heterocycle in modern medicinal chemistry, present in a vast number of pharmaceuticals.[1][15] Its stable chair conformation allows for the precise stereochemical placement of substituents in axial or equatorial positions, which is crucial for optimizing interactions with biological targets.[1]

  • Advantages :

    • Metabolic Stability : The piperidine ring is generally robust and resistant to metabolic degradation.[1][3]

    • 3D Diversity : The stable chair conformation provides a reliable framework for orienting substituents in three-dimensional space, aiding in structure-activity relationship (SAR) studies.[16]

    • Favorable ADME : Its incorporation often leads to improved pharmacokinetic (ADME) properties and can reduce toxicity.[3]

  • Disadvantages :

    • Increased Lipophilicity : Adding a piperidine scaffold typically increases a molecule's logP, which can negatively impact solubility.[5]

    • Well-trodden IP Space : Its widespread use can make it challenging to secure novel intellectual property.

Visualization of Key Concepts

To better illustrate the context in which these scaffolds are utilized, the following diagrams depict a common signaling pathway targeted by such drugs, a typical workflow for scaffold evaluation, and the logical considerations for scaffold selection.

G_protein_coupled_receptor_pathway cluster_membrane Plasma Membrane GPCR GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit activates GDP GDP G_Protein->GDP Releases cAMP Second Messenger (e.g., cAMP) Effector->cAMP Produces Ligand Ligand (Drug) Ligand->GPCR Binds GTP GTP GTP->G_Protein Binds Response Cellular Response cAMP->Response Triggers experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro Evaluation cluster_optimization Lead Optimization Hit Initial Hit Compound Hop Scaffold Hopping Strategy (Azetidine, Pyrrolidine, Piperidine) Hit->Hop Library Synthesize Focused Library Hop->Library Binding Target Binding Assay (Potency: IC50 / Ki) Library->Binding PhysChem Physicochemical Profiling (pKa, logP, Solubility) Library->PhysChem MetStab Metabolic Stability Assay (t½ in Microsomes/Hepatocytes) Library->MetStab SAR Analyze SAR Binding->SAR PhysChem->SAR MetStab->SAR SAR->Hop Iterative Design Candidate Select Lead Candidate SAR->Candidate logical_relationship Start Start: Need to Modulate Properties Sol_Rigid Goal: Increase Solubility & Rigidity? Start->Sol_Rigid Met_Stab Goal: Increase Metabolic Stability & 3D Vector Control? Start->Met_Stab Balance Goal: Balanced Profile & Proven Scaffold? Start->Balance Azetidine Choose Azetidine Sol_Rigid->Azetidine Yes Piperidine Choose Piperidine Met_Stab->Piperidine Yes Pyrrolidine Choose Pyrrolidine Balance->Pyrrolidine Yes

References

Validating the Purity of 3-Methylazetidin-3-ol Hydrochloride: A Comparative Guide to HPLC and Elemental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Elemental Analysis—for the validation of 3-methylazetidin-3-ol (B1365027) hydrochloride purity. We present detailed experimental protocols, comparative data, and a logical workflow to assist in the robust quality assessment of this valuable building block.

3-Methylazetidin-3-ol hydrochloride (C₄H₁₀ClNO, M.W.: 123.58) is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the desired reaction outcomes and to minimize the presence of potentially reactive impurities in subsequent synthetic steps. High-Performance Liquid Chromatography (HPLC) offers a detailed impurity profile, while elemental analysis provides a fundamental confirmation of the compound's elemental composition against its theoretical values. The synergy of these two methods provides a high degree of confidence in the purity assessment.

Data Presentation: A Comparative Summary

The following tables summarize the expected quantitative data from the analysis of a typical batch of this compound.

Table 1: HPLC Purity Analysis

ParameterResult
Purity by Area % ≥ 98.0%
Retention Time 3.5 ± 0.2 minutes
Number of Impurities Detected < 3
Individual Impurity ≤ 0.5%
Total Impurities ≤ 2.0%

Table 2: Elemental Analysis Data

ElementTheoretical %Experimental %Deviation %
Carbon (C) 38.8838.75-0.13
Hydrogen (H) 8.168.25+0.09
Nitrogen (N) 11.3311.25-0.08
Chlorine (Cl) 28.6928.80+0.11
Oxygen (O)* 12.9412.95+0.01

*Oxygen content is typically determined by difference and may not be part of a standard CHN analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Due to the polar nature of this compound, standard reversed-phase HPLC methods may result in poor retention. A Hydrophilic Interaction Liquid Chromatography (HILIC) method is therefore recommended for optimal separation and peak shape.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: HILIC Silica or Amide column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: Acetonitrile (B52724).

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0.

  • Gradient Program:

    • 0-2 min: 95% A

    • 2-10 min: 95% to 70% A

    • 10-12 min: 70% to 95% A

    • 12-15 min: 95% A (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 5 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 90:10 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis

Elemental analysis by combustion is a robust method to determine the mass fractions of carbon, hydrogen, and nitrogen.

Instrumentation:

  • CHN Elemental Analyzer.

Procedure:

  • Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.

  • The sample is combusted in an excess of oxygen.

  • The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.

  • The software calculates the percentage of each element in the sample.

Acceptance Criteria: The experimental percentages of C, H, and N should be within ±0.4% of the theoretical values.[1][2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the comprehensive purity validation of this compound.

Purity_Validation_Workflow Purity Validation Workflow for this compound Sample Sample of 3-Methylazetidin-3-ol HCl HPLC_Analysis HPLC Analysis (HILIC Method) Sample->HPLC_Analysis Elemental_Analysis Elemental Analysis (CHN) Sample->Elemental_Analysis HPLC_Data Chromatographic Data (Purity %, Impurity Profile) HPLC_Analysis->HPLC_Data EA_Data Elemental Composition (%C, %H, %N) Elemental_Analysis->EA_Data Compare_HPLC Compare with Specification (Purity ≥ 98.0%) HPLC_Data->Compare_HPLC Compare_EA Compare with Theoretical Values (Deviation ≤ 0.4%) EA_Data->Compare_EA Cross_Validation Cross-Validation of Results Compare_HPLC->Cross_Validation Pass Fail Further Investigation Required Compare_HPLC->Fail Fail Compare_EA->Cross_Validation Pass Compare_EA->Fail Fail Pass Purity Confirmed Cross_Validation->Pass Consistent Results Cross_Validation->Fail Inconsistent Results

References

cost-effectiveness comparison of various synthetic methods for 3-methylazetidin-3-ol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and economical synthesis of key intermediates is paramount. 3-Methylazetidin-3-ol (B1365027) is a valuable building block in medicinal chemistry, and its cost-effective production is a significant consideration for scaling up novel therapeutics. This guide provides an objective comparison of two potential synthetic routes to 3-methylazetidin-3-ol, complete with experimental data, detailed protocols, and a cost-effectiveness analysis to inform your synthetic strategy.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: From 1-Chloro-2-methyl-2-propanol (B146346)Route 2: From 2-Methyl-2-oxiranemethanol
Starting Materials 1-Chloro-2-methyl-2-propanol, N-Benzylamine, Sodium Hydroxide (B78521)2-Methyl-2-oxiranemethanol, N-Benzylamine, Sodium Hydroxide
Overall Yield (Estimated) ~70%~75%
Reaction Time 24-36 hours18-24 hours
Key Steps 1. N-Alkylation and cyclization 2. Deprotection1. Epoxide ring-opening and cyclization 2. Deprotection
Purification Column chromatography may be requiredColumn chromatography may be required
Estimated Raw Material Cost per Gram of Product ~$25-35~$30-40
Scalability GoodGood

Synthetic Route 1: From 1-Chloro-2-methyl-2-propanol

This route represents a classical and straightforward approach to the azetidine (B1206935) ring system via intramolecular cyclization of a γ-haloamine.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol (B13040086)

  • To a solution of N-benzylamine (1.2 equivalents) in a suitable solvent such as acetonitrile, add 1-chloro-2-methyl-2-propanol (1.0 equivalent) and a base such as potassium carbonate (2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford 1-benzyl-3-methylazetidin-3-ol.

Step 2: Deprotection to 3-Methylazetidin-3-ol

  • Dissolve the purified 1-benzyl-3-methylazetidin-3-ol in methanol.

  • Add a catalytic amount of palladium on carbon (10 mol%).

  • Subject the mixture to hydrogenation (H2 gas, 1 atm) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-methylazetidin-3-ol.

Synthetic Route 1 1-Chloro-2-methyl-2-propanol 1-Chloro-2-methyl-2-propanol Reaction1 N-Alkylation & Cyclization 1-Chloro-2-methyl-2-propanol->Reaction1 N-Benzylamine N-Benzylamine N-Benzylamine->Reaction1 1-Benzyl-3-methylazetidin-3-ol 1-Benzyl-3-methylazetidin-3-ol Reaction1->1-Benzyl-3-methylazetidin-3-ol Deprotection Hydrogenolysis 1-Benzyl-3-methylazetidin-3-ol->Deprotection 3-Methylazetidin-3-ol 3-Methylazetidin-3-ol Deprotection->3-Methylazetidin-3-ol

Fig. 1: Workflow for the synthesis of 3-methylazetidin-3-ol from 1-chloro-2-methyl-2-propanol.

Synthetic Route 2: From 2-Methyl-2-oxiranemethanol

This alternative route utilizes an epoxide precursor, which can offer advantages in terms of reactivity and regioselectivity.

Experimental Protocol

Step 1: Synthesis of 1-Benzyl-3-methylazetidin-3-ol

  • In a round-bottom flask, dissolve 2-methyl-2-oxiranemethanol (1.0 equivalent) in a suitable solvent like methanol.

  • Add N-benzylamine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 6-8 hours.

  • To the reaction mixture, add a base such as sodium methoxide (B1231860) (1.2 equivalents) to facilitate the intramolecular cyclization.

  • Heat the mixture to reflux for 12-16 hours, monitoring by TLC.

  • After completion, neutralize the reaction with a mild acid and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 1-benzyl-3-methylazetidin-3-ol.

Step 2: Deprotection to 3-Methylazetidin-3-ol

  • Follow the same deprotection protocol as described in Route 1 (hydrogenolysis using Pd/C and H2).

Synthetic Route 2 2-Methyl-2-oxiranemethanol 2-Methyl-2-oxiranemethanol Reaction2 Epoxide Ring-Opening & Cyclization 2-Methyl-2-oxiranemethanol->Reaction2 N-Benzylamine N-Benzylamine N-Benzylamine->Reaction2 1-Benzyl-3-methylazetidin-3-ol 1-Benzyl-3-methylazetidin-3-ol Reaction2->1-Benzyl-3-methylazetidin-3-ol Deprotection Hydrogenolysis 1-Benzyl-3-methylazetidin-3-ol->Deprotection 3-Methylazetidin-3-ol 3-Methylazetidin-3-ol Deprotection->3-Methylazetidin-3-ol

Fig. 2: Workflow for the synthesis of 3-methylazetidin-3-ol from 2-methyl-2-oxiranemethanol.

Cost-Effectiveness Analysis

The cost-effectiveness of each route is determined by a combination of raw material costs, reaction yields, and process simplicity. Below is an estimated cost analysis based on commercially available reagent prices. Prices are subject to change based on supplier and quantity.

ReagentRoute 1 (per mole of product)Route 2 (per mole of product)Estimated Price (per kg)
1-Chloro-2-methyl-2-propanol~1.5 moles-$150 - $250[1][2]
2-Methyl-2-oxiranemethanol-~1.4 moles$200 - $300
N-Benzylamine~1.8 moles~1.6 moles$50 - $100[3][4][5][6][7]
Sodium Hydroxide/BaseVariesVaries$5 - $15[8][9][10][11][12]
Palladium on CarbonCatalyticCatalyticHigh, but reusable
Solvents (Acetonitrile, Methanol)VariesVaries$10 - $20

Route 1 appears to be more cost-effective from a raw material standpoint, primarily due to the lower cost of 1-chloro-2-methyl-2-propanol compared to 2-methyl-2-oxiranemethanol. However, the overall cost-effectiveness will also depend on the actual yields achieved and the ease of purification.

Route 2 may offer a slightly higher overall yield and potentially a shorter reaction time for the initial step. The choice between the two routes may therefore depend on the specific capabilities and priorities of the laboratory or production facility. For large-scale synthesis, even a small difference in the price of starting materials can have a significant impact on the overall cost.

Conclusion

Both synthetic routes presented are viable for the preparation of 3-methylazetidin-3-ol. The choice of the most cost-effective method will depend on a careful evaluation of starting material costs, achievable yields, and the operational efficiency of the chosen process. For laboratories prioritizing lower upfront raw material costs, Route 1 may be preferable. Conversely, if higher yields and potentially faster reaction kinetics are the primary drivers, Route 2 presents a compelling alternative. It is recommended that small-scale trials of both routes be conducted to determine the optimal conditions and true cost-effectiveness for your specific application.

References

Assessing the Novelty and Patentability of New 3-Methylazetidin-3-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in the dynamic field of drug discovery, the 3-methylazetidin-3-ol (B1365027) scaffold presents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality and the synthetic tractability of the azetidine (B1206935) ring offer a rich chemical space to explore for interactions with a variety of biological targets. This guide provides a framework for assessing the novelty and patentability of new 3-methylazetidin-3-ol derivatives, complete with comparative data templates, detailed experimental protocols, and visualizations of key workflows and concepts.

Understanding the Landscape: Novelty and Patentability

The novelty of a new chemical entity is determined by its absence in the prior art, which includes published scientific literature and patent filings. Patentability, on the other hand, requires that a new compound be novel, useful (i.e., have a specific application), and non-obvious to one skilled in the art. For 3-methylazetidin-3-ol derivatives, this means that new compounds should not only be structurally distinct from known molecules but also exhibit unexpected or improved properties.

A review of the current patent landscape reveals that the broader azetidin-3-ol (B1332694) scaffold has been explored for various therapeutic applications. Key areas of patent activity include:

  • Intermediates for Biologically Active Molecules: A significant number of patents describe the synthesis of N-substituted azetidin-3-ols as key intermediates for more complex pharmaceutical agents[1][2][3][4]. Common N-substituents include benzhydryl and benzyl (B1604629) groups, which often serve as protecting groups or key pharmacophoric elements[1][2][4].

  • Nucleosidase and Phosphorylase Inhibitors: Certain azetidine analogues have been patented for their potential as inhibitors of enzymes like nucleosidases and phosphorylases, suggesting applications in infectious diseases and cancer[5].

  • General Heterocyclic Scaffolds: Many patents claim broad classes of heterocyclic compounds that encompass azetidin-3-ol derivatives for a wide range of potential therapeutic uses[6][7].

The existing patents highlight the importance of the N-substituent in defining the biological activity and patentability of azetidin-3-ol derivatives. Therefore, the novelty of new 3-methylazetidin-3-ol derivatives will largely depend on the uniqueness of the substituents at the 1-position (nitrogen) and potentially on the stereochemistry and further functionalization of the 3-methyl-3-ol group.

Comparative Performance Data of 3-Methylazetidin-3-ol Derivatives

To systematically evaluate the potential of new 3-methylazetidin-3-ol derivatives, it is crucial to compare their performance against relevant benchmarks in standardized assays. The following tables provide a template for organizing and comparing quantitative data for new derivatives targeting different therapeutic areas.

Table 1: Comparative Kinase Inhibitory Activity

Compound IDN-SubstituentC3-SubstituentTarget KinaseIC50 (nM)Selectivity Profile (vs. Panel of 10 Kinases)
New Derivative 1 4-Fluorophenyl-CH3, -OHKinase AExperimental DataExperimental Data
New Derivative 2 2-Pyridyl-CH3, -OHKinase AExperimental DataExperimental Data
Reference Cmpd 1 Known InhibitorN/AKinase ALiterature ValueLiterature Value
New Derivative 3 4-Fluorophenyl-CH3, -OHKinase BExperimental DataExperimental Data
New Derivative 4 2-Pyridyl-CH3, -OHKinase BExperimental DataExperimental Data
Reference Cmpd 2 Known InhibitorN/AKinase BLiterature ValueLiterature Value

Table 2: Comparative Anticancer Activity (Cytotoxicity)

Compound IDN-SubstituentC3-SubstituentCancer Cell LineGI50 (µM)Therapeutic Index (GI50 Normal Cells / GI50 Cancer Cells)
New Derivative 1 4-Fluorophenyl-CH3, -OHMCF-7 (Breast)Experimental DataExperimental Data
New Derivative 2 2-Pyridyl-CH3, -OHMCF-7 (Breast)Experimental DataExperimental Data
Reference Cmpd 3 DoxorubicinN/AMCF-7 (Breast)Literature ValueLiterature Value
New Derivative 3 4-Fluorophenyl-CH3, -OHHCT116 (Colon)Experimental DataExperimental Data
New Derivative 4 2-Pyridyl-CH3, -OHHCT116 (Colon)Experimental DataExperimental Data
Reference Cmpd 4 5-FluorouracilN/AHCT116 (Colon)Literature ValueLiterature Value

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating findings and supporting patent applications.

Synthesis of N-Aryl-3-methylazetidin-3-ol Derivatives

This protocol describes a general method for the synthesis of N-aryl-3-methylazetidin-3-ol derivatives, a key class of compounds for exploring structure-activity relationships.

Step 1: Synthesis of 1-(Arylamino)-2-methylpropan-2-ol

  • To a solution of the desired aniline (B41778) (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) (0.5 M), add 1-chloro-2-methyl-2-propanol (B146346) (1.2 eq.) and a base such as potassium carbonate (2.0 eq.).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 1-(arylamino)-2-methylpropan-2-ol, which can be purified by column chromatography on silica (B1680970) gel.

Step 2: Cyclization to N-Aryl-3-methylazetidin-3-ol

  • Dissolve the purified 1-(arylamino)-2-methylpropan-2-ol (1.0 eq.) in a suitable solvent such as toluene (B28343) (0.2 M).

  • Add a dehydrating agent such as sulfuric acid (2.0 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-methylazetidin-3-ol.

Biological Evaluation Protocols

Kinase Inhibition Assay (Example: Generic Serine/Threonine Kinase)

  • Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20).

  • Add the test compounds (from a dilution series in DMSO) to the wells of a 384-well plate.

  • Add the kinase and a fluorescently labeled peptide substrate to the wells.

  • Initiate the reaction by adding ATP at a concentration close to the Km for the specific kinase.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the amount of phosphorylated and unphosphorylated peptide using a suitable plate reader (e.g., Caliper Life Sciences EZ Reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Anticancer Cytotoxicity Assay (MTT Assay)

  • Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 3-methylazetidin-3-ol derivatives (typically from a stock solution in DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Visualizing Key Concepts and Workflows

Generic Kinase Signaling Pathway

G Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Adaptor_Protein Adaptor Protein Receptor->Adaptor_Protein Upstream_Kinase Upstream Kinase (e.g., Ras/Raf) Adaptor_Protein->Upstream_Kinase Target_Kinase Target Kinase (Potential target for 3-methylazetidin-3-ol derivatives) Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector (e.g., Transcription Factor) Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Effector->Cellular_Response G Start Design of Novel 3-Methylazetidin-3-ol Derivatives Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., Kinase Panel, Cytotoxicity) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Active Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End Preclinical Candidate Lead_Optimization->End G New_Derivative New 3-Methylazetidin-3-ol Derivative Synthesized Prior_Art_Search Comprehensive Prior Art Search (Patents and Literature) New_Derivative->Prior_Art_Search Is_Novel Is the Structure Novel? Prior_Art_Search->Is_Novel Not_Novel Not Novel Is_Novel->Not_Novel No Is_Useful Does it have a Demonstrated Utility (Biological Activity)? Is_Novel->Is_Useful Yes Not_Useful Not Useful for Patenting Is_Useful->Not_Useful No Is_Non_Obvious Is the Activity Unexpected or Represents a Significant Improvement? Is_Useful->Is_Non_Obvious Yes Obvious Likely Obvious Is_Non_Obvious->Obvious No Patentable Potentially Patentable Is_Non_Obvious->Patentable Yes

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-methylazetidin-3-ol Hydrochloride
Reactant of Route 2
3-methylazetidin-3-ol Hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.